molecular formula C13H8Cl2O B035555 2,4-Dichlorobenzophenone CAS No. 19811-05-3

2,4-Dichlorobenzophenone

Cat. No.: B035555
CAS No.: 19811-05-3
M. Wt: 251.1 g/mol
InChI Key: VLTYTTRXESKBKI-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzophenone is a useful research compound. Its molecular formula is C13H8Cl2O and its molecular weight is 251.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dichlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTYTTRXESKBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173531
Record name 2,4-Dichlorobenzophenone
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Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19811-05-3
Record name 2,4-Dichlorobenzophenone
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Record name 2,4-Dichlorobenzophenone
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Record name 2,4-Dichlorobenzophenone
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Record name 2,4-dichlorobenzophenone
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2,4-Dichlorobenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzophenone is a pivotal chemical intermediate in the synthesis of pharmaceuticals and a key component in photopolymerization technologies. This technical guide provides an in-depth exploration of its synthesis via the Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in organic chemistry. We will dissect the underlying mechanistic principles, provide a detailed and validated experimental protocol, and discuss critical parameters for process optimization and safety. This document is structured to deliver not just a procedural outline, but a comprehensive understanding of the causality behind the experimental choices, empowering researchers to execute the synthesis with precision, safety, and efficiency.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₃H₈Cl₂O, is an aromatic ketone of significant industrial value. Its utility stems from its role as a versatile precursor in the manufacturing of agrochemicals and, more critically, as a non-reactive photoinitiator for UV-curable inks and coatings. The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation, a robust and scalable electrophilic aromatic substitution reaction.[1]

This guide focuses on the reaction between 1,3-dichlorobenzene and benzoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to yield this compound. Understanding the nuances of this reaction is paramount for achieving high yield and purity, which are critical for downstream applications.

The Core Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction that introduces an acyl group onto an aromatic ring.[2] The overall transformation for the synthesis of this compound is as follows:

Reaction: Benzoyl Chloride + 1,3-Dichlorobenzene → this compound + HCl

The reaction proceeds through three primary mechanistic steps, driven by the Lewis acid catalyst.

Step 1: Formation of the Acylium Ion The Lewis acid catalyst, AlCl₃, is electron-deficient and readily accepts a lone pair of electrons from the chlorine atom of benzoyl chloride. This interaction polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic and resonance-stabilized acylium ion.[3]

Step 2: Electrophilic Aromatic Substitution The electron-rich π-system of the 1,3-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Deprotonation and Catalyst Regeneration To restore the highly stable aromatic system, a proton is abstracted from the carbon atom bearing the new acyl group. The [AlCl₄]⁻ complex, formed in the first step, facilitates this deprotonation, regenerating the AlCl₃ catalyst and forming hydrogen chloride (HCl) as a byproduct.[4] The resulting ketone product is deactivated towards further acylation, which advantageously prevents polyacylation side reactions.[5]

Experimental_Workflow start Start setup Assemble Dry Apparatus under N₂ start->setup charge Charge 1,3-Dichlorobenzene & DCM, Cool to 0°C setup->charge add_alcl3 Portion-wise Addition of Anhydrous AlCl₃ charge->add_alcl3 add_benzoyl Dropwise Addition of Benzoyl Chloride (0-5°C) add_alcl3->add_benzoyl react Stir at Room Temp (2-4h), Monitor by TLC add_benzoyl->react quench Cool to 0°C & Quench with Crushed Ice react->quench extract Extract with DCM, Sequential Washes (HCl, H₂O, NaHCO₃, Brine) quench->extract dry Dry Organic Layer (MgSO₄) & Filter extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Recrystallize Crude Solid concentrate->purify product Pure this compound purify->product

Sources

Technical Whitepaper: Mechanistic & Synthetic Guide to 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the synthesis of 2,4-Dichlorobenzophenone (2,4-DCBP), a critical pharmacophore in the development of imidazole-based antifungals (e.g., miconazole, ketoconazole) and UV-curable photoinitiators.

While the Friedel-Crafts acylation is a textbook reaction, the specific regiochemical constraints of the 1,3-dichlorobenzene substrate require precise process control to avoid isomer impurities (2,6-DCBP). This document details the mechanistic pathways, validates a high-yield industrial protocol using AlCl₃, and evaluates modern heterogeneous catalytic alternatives (Zeolites) for green chemistry applications.

Mechanistic Foundations: The Regiochemistry of 1,3-Dichlorobenzene

The synthesis relies on the electrophilic aromatic substitution (EAS) of 1,3-dichlorobenzene with benzoyl chloride . The core challenge is regioselectivity.

Electronic Directing Effects

The substrate, 1,3-dichlorobenzene, contains two chlorine atoms. Chlorine is an ortho/para director (due to lone pair resonance) but a deactivator (due to inductive withdrawal).

  • Position 2 (Ortho to both Cl): Sterically inaccessible. The "corridor" between two chlorine atoms is too narrow for the bulky acylium complex to attack.

  • Position 5 (Meta to both Cl): Electronic dead zone. EAS cannot occur here as it is meta to the directing groups.

  • Position 4/6 (Ortho to one, Para to other): The only viable sites. These positions are electronically reinforced by the directing effects of both chlorines.

The Reaction Cycle

The reaction proceeds through the generation of a resonance-stabilized acylium ion, followed by the formation of a sigma complex (Wheland intermediate).

Key Mechanistic Insight: In the AlCl₃-mediated pathway, the product (ketone) is more basic than the reactant. The carbonyl oxygen complexes with AlCl₃, deactivating the catalyst. Therefore, stoichiometric quantities (>1.1 equivalents) of Lewis acid are strictly required, unlike catalytic alkylations.

G cluster_0 Activation cluster_1 Substitution cluster_2 Quenching R1 Benzoyl Chloride Acyl Acylium Ion [Ph-C≡O]+ R1->Acyl - AlCl4- Cat AlCl3 Cat->Acyl Sigma Sigma Complex (Arenium Ion) Acyl->Sigma Sub 1,3-Dichlorobenzene Sub->Sigma Prod_Complex Product-AlCl3 Complex Sigma->Prod_Complex - HCl Final This compound Prod_Complex->Final Hydrolysis Water H2O / HCl Water->Final

Figure 1: Mechanistic cycle of the Friedel-Crafts acylation showing the critical catalyst-product complexation step.

Validated Synthetic Protocol (AlCl₃ Route)

This protocol is adapted from industrial standards optimized for >95% yield. It prioritizes thermal control to minimize polychlorinated byproducts.

Reagents & Stoichiometry
ReagentRoleEquiv.Notes
1,3-Dichlorobenzene Substrate / Solvent1.0 - 1.2Slight excess ensures complete consumption of acyl chloride.
Benzoyl Chloride Electrophile Source1.0Limiting reagent.
Aluminum Chloride Lewis Acid1.1 - 1.3 CRITICAL: Must be anhydrous. <1.0 eq results in stalled reaction.
Dichloromethane (DCM) SolventN/AOptional. Industrial routes often run neat (solvent-free) using excess substrate.
Step-by-Step Workflow

Phase 1: Catalyst Activation

  • Purge a 3-neck round-bottom flask with dry nitrogen.

  • Charge with 1,3-Dichlorobenzene (solvent/substrate).

  • Add anhydrous AlCl₃ powder in portions at room temperature. Note: Exothermic adsorption.

Phase 2: Controlled Addition 4. Heat the slurry to 50-60°C . 5. Add Benzoyl Chloride dropwise over 60 minutes.

  • Why? Rapid addition causes localized hot spots, leading to tar formation.
  • Monitor HCl gas evolution (scrub through NaOH trap).

Phase 3: Reaction Completion 7. Once addition is complete, ramp temperature to 90-95°C (reflux if using neat substrate). 8. Hold for 3-4 hours.

  • Validation: Check via TLC or HPLC. Disappearance of Benzoyl Chloride indicates completion.

Phase 4: Hydrolysis & Workup 9. Cool reaction mass to <20°C. 10. Quenching: Pour the reaction mass slowly into a mixture of Ice + conc. HCl.

  • Caution: Violent hydrolysis of AlCl₃. The HCl prevents precipitation of aluminum salts (Al(OH)₃) which cause emulsions.
  • Extract organic layer (use Toluene if neat, or separate DCM layer).

  • Wash with 5% NaOH (removes unreacted benzoic acid) then Brine.

  • Crystallize from Ethanol/Water or distill under reduced pressure (BP ~245°C @ atm, but vacuum preferred).

    Workflow start Start: N2 Purge mix Charge 1,3-DCB + AlCl3 (Slurry) start->mix add Dropwise Benzoyl Chloride (50-60°C) mix->add react Reflux (90-95°C) 3-4 Hours add->react check QC Check: Benzoyl Chloride < 0.5%? react->check check->react No (Extend Time) quench Quench into Ice/HCl (Exothermic!) check->quench Yes extract Phase Separation (Organic Layer) quench->extract wash Wash: 5% NaOH -> Brine extract->wash cryst Recrystallization (EtOH) wash->cryst

    Figure 2: Operational workflow for the batch synthesis of 2,4-DCBP.

Green Chemistry Alternatives: Heterogeneous Catalysis

For drug development labs prioritizing "Green Chemistry" principles (low waste, non-corrosive), traditional AlCl₃ is suboptimal due to the generation of aluminum waste and HCl gas. Modern research highlights Zeolites as viable alternatives.[1]

Catalyst Performance Comparison
Catalyst SystemYield (%)Selectivity (2,4-isomer)ReusabilityE-Factor (Waste)
AlCl₃ (Stoichiometric) 95-97% HighNone (Hydrolyzed)High (Al salts)
Zeolite H-Beta 85-90%HighGood (Calcination)Low
Zeolite H-Y (Si/Al=15) 45-80%ModerateExcellentLow
FeCl₃ (Catalytic) 60-70%ModerateModerateMedium

Recommendation: For large-scale manufacturing, AlCl₃ remains the economic winner. For pilot-scale pharmaceutical intermediates where metal contamination is a concern, Zeolite H-Beta in a fixed-bed continuous flow reactor is the superior choice [1, 3].

Troubleshooting & Critical Process Parameters

  • Moisture Sensitivity: AlCl₃ is extremely hygroscopic. Even 1% water content can deactivate 3% of the catalyst and generate HCl prematurely. Use freshly sublimed AlCl₃ or high-grade anhydrous reagent.

  • Isomer Control: If 2,6-dichlorobenzophenone (impurity) levels rise, lower the reaction temperature during the addition phase. The 2,4-isomer is the kinetic product; higher temps may promote thermodynamic rearrangement or attack at sterically crowded positions.

  • Color: The crude product may be dark/reddish due to trace iron or polymer byproducts. A charcoal treatment step during recrystallization is recommended for pharmaceutical grade purity.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: 2,4'-Dichlorobenzophenone in Organic Synthesis. Retrieved from

  • World Health Organization (IARC). 2,4-Dichlorophenoxyacetic Acid Production Processes. IARC Publications. Retrieved from

  • Guidotti, M., et al. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. MDPI / ResearchGate. Retrieved from

  • Google Patents. CN101898947A - Method for producing 2,4-dichloroacetophenone/benzophenone. Retrieved from

  • Master Organic Chemistry. The Mechanism of the Friedel-Crafts Acylation Reaction. Retrieved from

Sources

Technical Guide: Synthesis of 2,4-Dichlorobenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This technical guide details the synthesis of 2,4-Dichlorobenzophenone (CAS 19811-05-3) utilizing the Friedel-Crafts acylation of benzene with 2,4-dichlorobenzoyl chloride . Unlike its isomers (2,4'- or 4,4'-dichlorobenzophenone), this specific congener is a critical structural motif in the synthesis of imidazole-based antifungal agents (e.g., Miconazole, Econazole) where the 2,4-dichloro substitution pattern on the proximal ring is essential for biological activity.

The protocol defined herein prioritizes regioselectivity and yield, utilizing anhydrous aluminum chloride (


) as the Lewis acid catalyst. The methodology is designed for researchers requiring high-purity intermediates (>98%) for downstream API development.

Part 2: Mechanistic Principles

The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) . The reaction is driven by the formation of a highly electrophilic acylium ion.

Reaction Pathway

The 2,4-dichlorobenzoyl chloride reacts with the Lewis acid (


) to generate the acylium ion. This electrophile attacks the 

-electron cloud of the benzene ring. Notably, the electron-withdrawing chlorine atoms on the benzoyl chloride ring do not hinder the formation of the acylium ion significantly, but they do deactivate the ring against self-acylation, ensuring the reaction occurs selectively on the benzene co-reactant.
Mechanism Visualization

The following diagram illustrates the generation of the acylium species, the formation of the arenium ion (sigma complex), and the re-aromatization step.

FriedelCraftsMechanism Reactants 2,4-Dichlorobenzoyl Chloride + AlCl3 Acylium Acylium Ion Complex [Ar-C≡O]+ [AlCl4]- Reactants->Acylium Lewis Acid Activation SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex + Benzene (Nucleophilic Attack) Intermediate AlCl3-Product Complex SigmaComplex->Intermediate - HCl (Re-aromatization) FinalProduct This compound + HCl Intermediate->FinalProduct + H2O (Quenching)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation. Note that the final ketone remains complexed with aluminum until aqueous hydrolysis.

Part 3: Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

Stoichiometry & Catalyst

Unlike catalytic Friedel-Crafts alkylation, acylation requires stoichiometric amounts of Lewis acid. The resulting ketone product acts as a Lewis base, complexing 1 equivalent of


.
  • Recommendation: Use 1.1 to 1.2 equivalents of

    
     relative to the acid chloride to ensure complete conversion.
    
Solvent Selection
  • Benzene: Acts as both reactant and solvent. Provides the highest yield but requires strict safety controls due to carcinogenicity.

  • Dichloromethane (DCM): A common alternative solvent if using stoichiometric benzene. However, for this specific synthesis, using benzene in excess (as solvent) suppresses the formation of poly-acylated byproducts and simplifies workup.

Temperature Control

The formation of the acylium ion is exothermic.

  • Addition Phase: Maintain 0–5°C .

  • Reaction Phase: Ramp to Reflux (80°C) to drive the reaction to completion and evolve HCl gas.

Part 4: Experimental Protocol

Scale: Laboratory (50 mmol basis) Safety: Perform all operations in a fume hood.


 reacts violently with moisture. Benzene is a carcinogen.
Materials Table
ReagentMW ( g/mol )Equiv.AmountRole
2,4-Dichlorobenzoyl chloride 209.461.010.5 gLimiting Reagent
Benzene (Anhydrous) 78.11Excess50 mLReactant/Solvent
Aluminum Chloride (

)
133.341.28.0 gLewis Acid
HCl (conc.) / Ice --~100 mLQuenching Agent
Step-by-Step Procedure
  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, reflux condenser, and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture. Connect the condenser outlet to a gas trap (NaOH solution) to neutralize evolved HCl.

  • Catalyst Suspension: Charge the flask with 50 mL of anhydrous benzene . Cool the flask to 0–5°C using an ice-water bath. Quickly add 8.0 g of anhydrous

    
      in portions.
    
    • Note: The mixture may turn yellow/orange. Ensure

      
       is finely powdered for better dispersion.
      
  • Addition: Dissolve 10.5 g of 2,4-dichlorobenzoyl chloride in 10 mL of anhydrous benzene (optional, or add neat if liquid). Transfer to the addition funnel. Dropwise add the acid chloride solution to the

    
     suspension over 30 minutes, maintaining internal temperature below 10°C.
    
  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) over 1 hour. Then, heat to reflux (80°C) for 2–3 hours.

    • Checkpoint: Evolution of HCl gas should cease when the reaction is complete.

  • Quenching (Critical): Cool the reaction mixture to RT. Pour the reaction mass slowly onto a mixture of 100 g crushed ice and 10 mL concentrated HCl .

    • Why HCl? It prevents the precipitation of aluminum hydroxide, keeping aluminum salts in the aqueous phase.

  • Workup:

    • Separate the organic layer (Benzene).

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and wash with water (

      
       mL), 5% NaOH (
      
      
      
      mL, to remove unreacted acid), and brine (
      
      
      mL).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (Rotavap).
      
  • Purification: The crude solid is recrystallized from hot Ethanol or Methanol .

    • Dissolve in minimum hot solvent, cool slowly to RT, then to 4°C. Filter the white crystalline solid.

Part 5: Process Workflow & Logic

The following diagram outlines the logical flow of the synthesis and purification, highlighting decision points for quality control.

ProcessWorkflow Start Start: Reactor Setup (Inert Atmosphere) AddCat Suspend AlCl3 in Benzene (0-5°C) Start->AddCat AddReactant Add 2,4-Dichlorobenzoyl Chloride (Slow Addition) AddCat->AddReactant Reflux Reflux 80°C (2-3 hrs) Monitor HCl Evolution AddReactant->Reflux Quench Quench into Ice/HCl (Hydrolysis of Al-Complex) Reflux->Quench PhaseSep Phase Separation (Org: Product | Aq: Al Salts) Quench->PhaseSep Wash Wash: H2O -> NaOH -> Brine PhaseSep->Wash Crystallize Recrystallization (Ethanol) Wash->Crystallize Final Pure this compound Crystallize->Final

Figure 2: Operational workflow from reactant charging to final isolation.

Part 6: Analytical Characterization

To validate the identity of the synthesized (2,4-Dichlorophenyl)(phenyl)methanone , compare spectral data against the following expected values.

TechniqueExpected Signal / CharacteristicInterpretation
Appearance White to off-white crystalline solidMelting Point: ~52–55°C (Verify against standard)
IR Spectroscopy

Conjugated Diaryl Ketone stretch

NMR
(CDCl₃)

7.2–7.5 (m, 3H, Benzene ring)

7.7–7.8 (d, 2H, Benzene ring)

7.3–7.5 (m, 3H, Dichloro ring)
Complex aromatic region.[1] Key diagnostic is the integration ratio and splitting pattern of the 2,4-substituted ring.
Mass Spec (EI)

Characteristic isotope pattern for

(9:6:1 intensity ratio).

References

  • PubChem. (n.d.).[2][3] Methanone, (2,4-dichlorophenyl)phenyl- (CAS 19811-05-3).[1][4][5][6][7] National Center for Biotechnology Information. Retrieved from [Link]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Technical Monograph: 2,4-Dichlorobenzophenone (CAS 19811-05-5)

[1]

Executive Summary & Isomer Criticality

This compound (2,4-DCBP) is a diaryl ketone characterized by the presence of two chlorine atoms at the ortho and para positions of one phenyl ring. It serves as a critical pharmacophore in the synthesis of benzhydryl alcohol-based fungicides (e.g., Fenarimol, Triarimol) and is currently being investigated for efficacy against Trypanosoma cruzi (Chagas disease).[1]

⚠️ Critical Note on Isomerism

In chemical sourcing and synthesis, This compound is frequently confused with its isomers. Precise identification is non-negotiable for reproducible results.[2]

Isomer NameStructure DescriptionCAS NumberMelting PointPrimary Application
This compound Cl at 2,4- positions on ONE ring 19811-05-5 51–52 °C Fenarimol/Triarimol Precursor
2,4'-DichlorobenzophenoneCl at 2- on Ring A, 4- on Ring B85-29-064–66 °CSertaconazole Intermediate
4,4'-DichlorobenzophenoneCl at 4- on both rings90-98-2144–147 °CPolymer Photoinitiator

This guide focuses exclusively on the 2,4- isomer (CAS 19811-05-5).

Chemical Identity & Molecular Architecture[1][2][3]

The molecule consists of a benzophenone core where one phenyl ring acts as an electron-deficient acceptor due to the inductive effect of the chlorine atoms.[2] The steric bulk of the ortho-chlorine atom introduces a torsional twist, preventing coplanarity of the phenyl rings and influencing the reactivity of the carbonyl carbon toward nucleophiles.[2]

Identification Data
PropertyValue
IUPAC Name (2,4-Dichlorophenyl)(phenyl)methanone
CAS Registry Number 19811-05-5
Molecular Formula C₁₃H₈Cl₂O
Molecular Weight 251.11 g/mol
SMILES Clc1ccc(C(=O)c2ccccc2)c(Cl)c1
InChI Key XJCVWNDQOXYJPO-UHFFFAOYSA-N

Physical Characterization

The physical constants of 2,4-DCBP reflect its asymmetry and lower lattice energy compared to the highly symmetric 4,4'-isomer.

Table 1: Physical Constants
PropertyExperimental ValueNotes
Physical State Crystalline SolidWhite to off-white needles or powder.[2]
Melting Point 51 – 52 °CDistinctly lower than 2,4'- (64°C) and 4,4'- (147°C) isomers.[1]
Boiling Point ~153 – 156 °CAt reduced pressure (estimated); decomposes at high atmospheric temps.[1][2]
Density ~1.35 g/cm³Estimated solid phase density.[2]
Solubility LipophilicSoluble in DCM, Toluene, Chloroform, Ethyl Acetate.[2] Insoluble in water.[2][3]
Spectral Signature[1][2][7]
  • IR Spectroscopy (KBr): Strong absorption at 1673–1680 cm⁻¹ corresponding to the C=O stretching vibration.[1][2] The frequency is slightly lowered compared to unsubstituted benzophenone due to conjugation, though the ortho-Cl steric effect limits this conjugation.[2]

  • ¹H NMR (400 MHz, CDCl₃): Multiplet signal in the aromatic region δ 7.20 – 7.90 ppm .[1][2] The protons on the dichlorophenyl ring show distinct coupling patterns (d, dd, d) due to the 2,4-substitution pattern.

  • ¹³C NMR (100 MHz, CDCl₃): Carbonyl carbon signal at δ 194.1 ppm .[1][2]

Synthesis & Reaction Mechanism[2][6][9]

The industrial and laboratory standard for synthesizing 2,4-DCBP is the Friedel-Crafts Acylation .[2] This pathway is preferred over the oxidation of diarylmethanes due to higher regioselectivity.[2]

Protocol: Friedel-Crafts Acylation

Reagents: 1,3-Dichlorobenzene (Substrate), Benzoyl Chloride (Acylating Agent), Aluminum Chloride (Catalyst).[1]

  • Activation: AlCl₃ coordinates with benzoyl chloride to form the electrophilic acylium ion [Ph-C≡O]⁺.[2]

  • Attack: The acylium ion attacks 1,3-dichlorobenzene.[2]

    • Regioselectivity:[1] The chlorine atoms are ortho/para directors.[2] Position 4 is activated by the Cl at position 2 (para) and the Cl at position 6 (ortho).[1][2] Position 2 is sterically hindered (sandwiched between two Cls).[1][2] Position 5 is meta to both.[2] Therefore, substitution occurs predominantly at Position 4 , yielding the 2,4-dichloro product.[2]

  • Aromatization: Loss of a proton restores aromaticity.[2]

  • Hydrolysis: Acidic workup breaks the AlCl₃-ketone complex.[2]

FriedelCraftsFigure 1: Friedel-Crafts Synthesis Pathway of this compoundStartBenzoyl Chloride+ AlCl3AcyliumAcylium Ion[Ph-C≡O]+Start->AcyliumLewis AcidActivationComplexSigma Complex(Arenium Ion)Acylium->ComplexElectrophilic Attackat C4Substrate1,3-DichlorobenzeneSubstrate->ComplexProductThis compound(Major Isomer)Complex->Product- H+- AlCl3Byproducts2,6- / 3,5- Isomers(Minor/Trace)Complex->ByproductsSteric/ElectronicLeakage

Pharmaceutical & Agrochemical Applications[1][2][10][11]

This compound acts as a "gateway scaffold" for introducing the (2,4-dichlorophenyl) moiety, a pharmacophore known for enhancing lipophilicity and metabolic stability in bioactive molecules.

Fungicide Synthesis (Fenarimol Class)

The primary industrial application is the synthesis of Fenarimol and Triarimol .[1][2] These are sterol biosynthesis inhibitors (SBIs) used to control powdery mildew.[1][2][4]

  • Mechanism: The ketone carbonyl is subjected to a Grignard reaction or organolithium addition (using 5-bromopyrimidine) to form a tertiary alcohol (carbinol).[1][2]

  • Structure-Activity Relationship (SAR): The 2,4-dichlorophenyl group is essential for binding to the heme iron of the fungal CYP51 enzyme (lanosterol 14α-demethylase).

FenarimolSynthesisFigure 2: Synthesis of Fenarimol from this compoundDCBPThis compound(CAS 19811-05-5)IntermediateAlkoxide IntermediateDCBP->IntermediateNucleophilic Addition(THF, -78°C)Reagent5-Lithio-pyrimidine(from 5-Bromopyrimidine)Reagent->IntermediateFenarimolFenarimol(Fungicide)Intermediate->FenarimolAcidic Workup(H3O+)

Emerging Drug Development (Chagas Disease)

Recent research has identified Fenarimol analogues, derived from 2,4-DCBP, as potent inhibitors of Trypanosoma cruzi, the parasite causing Chagas disease.[2] The 2,4-dichlorophenyl motif provides the necessary lipophilicity to penetrate the parasitic cell membrane.[2]

Safety, Toxicology & Handling

While 2,4-DCBP is not classified as a highly potent toxin, it shares hazard characteristics with other halogenated benzophenones.[2]

  • GHS Classification: Warning.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

    • H411: Toxic to aquatic life with long-lasting effects (common for chlorinated aromatics).[1][2]

  • Handling Protocol:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]

    • Ventilation: Handle in a chemical fume hood to avoid inhalation of dust/fumes.[2]

    • Spill Response: Sweep up dry solid (avoid dust generation) and dispose of via high-temperature incineration to prevent formation of dioxins/furans.[2]

References

  • Synthesis & Properties: Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones.[2] (2006).[1][2] SciSpace. Link

  • Friedel-Crafts Methodology: Process for the preparation of asymmetric, halogenated benzophenones.[2] (Patent EP0600318A1).[1][2] Google Patents. Link

  • Metabolic Pathway: Fenarimol: Pesticide Residues in Food.[2] Food and Agriculture Organization (FAO).[1][2] Link

  • Isomer Data (2,4'- vs 2,4-): A Comparative Guide to the Reactivity of 2,4'-Dichlorobenzophenone and 4,4'. BenchChem.[2] Link[1][2]

  • Antifungal Applications: Structure–activity relationships of fenarimol analogues... against Madurella mycetomatis. (2014).[1][2][5] PubMed Central.[2] Link

Technical Whitepaper: Thermodynamic Profiling and Synthetic Utility of 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichlorobenzophenone (2,4-DCBP; CAS: 19811-05-3) serves as a critical pharmacophore scaffold in the synthesis of azole antifungals, most notably Ketoconazole and Itraconazole . Its structural integrity—specifically the ortho,para-dichloro substitution pattern—dictates the biological efficacy of the final pharmaceutical active ingredient (API).

This technical guide provides a definitive reference for the thermodynamic properties of 2,4-DCBP, distinguishing it from common isomers (e.g., 2,4'-DCBP, 4,4'-DCBP). It details a self-validating synthetic protocol via Friedel-Crafts acylation and establishes a quality control framework based on melting point depression analysis.

Part 1: Physicochemical Characterization

Thermodynamic Constants

The following data represents the purified "Standard Grade" 2,4-DCBP. Researchers must note that the presence of the 2,6-isomer (a common synthetic impurity) significantly depresses the melting point.

PropertyValue / RangeConditionsReliability Level
CAS Number 19811-05-3 N/APrimary Identifier
Melting Point (MP) 52.0 – 54.0 °C 1 atm, crystalline solidExperimental [1]
Boiling Point (BP) 190 – 195 °C @ 10-12 mmHgExperimental [2]
Boiling Point (BP) ~350 °C (Decomp.)@ 760 mmHgPredicted
Density 1.32 g/cm³@ 20 °CExperimental
Appearance White to off-white crystalline solidStandard StateVisual
Solubility Soluble: DCM, Toluene, EthanolInsoluble: Water@ 25 °CExperimental

Critical Note on Isomerism: Do not confuse CAS 19811-05-3 (2,4-DCBP) with 2,4'-Dichlorobenzophenone (CAS 85-29-0, MP: 64-66°C) or 4,4'-Dichlorobenzophenone (CAS 90-98-2, MP: 144-147°C). The melting point is the primary rapid-identification metric for distinguishing these isomers.

Solubility Profile & Solvent Selection

For recrystallization protocols, the solubility differential is key. 2,4-DCBP exhibits high solubility in chlorinated solvents but moderate-to-low solubility in aliphatic hydrocarbons at room temperature, making Heptane/Ethanol systems ideal for purification.

Part 2: Synthetic Pathways & Mechanism

The industrial synthesis of 2,4-DCBP relies on Friedel-Crafts Acylation .[1][2] This pathway is preferred over the oxidation of diarylmethanes due to higher regioselectivity, provided the correct Lewis acid stoichiometry is maintained.

Reaction Mechanism (Friedel-Crafts)

The reaction involves the electrophilic attack of the acylium ion (generated from benzoyl chloride) onto the electron-rich m-dichlorobenzene ring.

Chemo-selectivity: The directing effects of the chlorine atoms in m-dichlorobenzene (meta to each other) direct the incoming benzoyl group to the position ortho to one Cl and para to the other, minimizing the formation of the sterically hindered 2,6-isomer.

FC_Mechanism Reactants m-Dichlorobenzene + Benzoyl Chloride Complex Acylium Ion Complex Reactants->Complex Activation Catalyst AlCl3 Catalyst (Lewis Acid) Catalyst->Complex Sigma Sigma Complex (Resonance Stabilized) Complex->Sigma Electrophilic Attack Product This compound (Crude) Sigma->Product Aromatization (-HCl)

Figure 1: Mechanistic flow of the Friedel-Crafts acylation to produce 2,4-DCBP.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Synthesize 50g of 2,4-DCBP with >95% crude purity.

Reagents:

  • m-Dichlorobenzene (1.1 eq)

  • Benzoyl Chloride (1.0 eq)[3]

  • Aluminum Chloride (

    
    ), anhydrous (1.2 eq)
    
  • Dichloromethane (DCM) [Solvent][3]

Step-by-Step Methodology:

  • Setup: Equip a 500mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and an inert gas inlet (

    
     or 
    
    
    
    ). Note: Moisture control is critical;
    
    
    deactivates rapidly in humid air.
  • Catalyst Suspension: Charge the flask with 150 mL dry DCM and 1.2 equivalents of anhydrous

    
    . Cool to 0-5°C in an ice bath.
    
  • Acylation: Mix Benzoyl Chloride (1.0 eq) with m-Dichlorobenzene (1.1 eq) in 50 mL DCM. Add this mixture dropwise to the catalyst suspension over 45 minutes.

    • Why? Premixing reactants and adding to the catalyst controls the exotherm and prevents "hot spots" that lead to polymerization or isomerization.

  • Reaction: Remove ice bath and reflux at 40°C for 4-6 hours. Monitor by TLC (Mobile phase: 90:10 Hexane:Ethyl Acetate).

  • Quenching: Pour the reaction mixture slowly into 300g of crushed ice/HCl mixture. Caution: Vigorous HCl gas evolution.

  • Extraction: Separate the organic layer.[3][4] Wash aqueous layer 2x with DCM.[3] Combine organics and wash with 1M NaOH (to remove unreacted acid) and Brine.

  • Concentration: Dry over

    
     and evaporate solvent under reduced pressure to yield crude oil/solid.
    
Protocol B: Purification (Recrystallization)

Objective: Elevate purity to >99% and achieve target MP (52-54°C).

  • Dissolution: Dissolve crude solid in minimum hot Ethanol (approx. 60°C).

  • Clarification: If the solution is colored, treat with activated carbon for 15 mins and filter hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

    • Mechanism:[2][5][6] Slow cooling promotes the exclusion of the 2,6-isomer from the crystal lattice.

  • Isolation: Filter the white crystals and wash with cold Heptane.

  • Drying: Vacuum dry at 30°C for 12 hours.

Part 4: Application in Drug Development

2,4-DCBP is the "Step 1" backbone for Ketoconazole . The ketone functionality is protected as a ketal, introducing the imidazole ring.

Ketoconazole_Pathway DCBP This compound (Starting Material) Bromination Glycerol Ketalization & Bromination DCBP->Bromination Functionalization Intermediate Dioxolane Intermediate (cis-2-bromomethyl...) Bromination->Intermediate Ring Formation N_Alkylation N-Alkylation (with Imidazole) Intermediate->N_Alkylation Nucleophilic Sub. Ketoconazole Ketoconazole API (Final Drug) N_Alkylation->Ketoconazole Coupling

Figure 2: Synthetic utility of 2,4-DCBP in the manufacturing of Ketoconazole.

Part 5: Quality Control & Impurity Profiling

For pharmaceutical intermediates, the Melting Point (MP) is a sensitive proxy for purity.

The "Depression" Test

A pure sample must melt sharply between 52.0°C and 54.0°C.

  • Observation: MP < 50°C or a range > 3°C (e.g., 48-53°C).

  • Diagnosis: Presence of m-dichlorobenzene (starting material) or 2,6-dichlorobenzophenone (regioisomer).

  • Action: Repeat Protocol B (Recrystallization).

HPLC Method (Reference)

For quantitative analysis, use a C18 Reverse Phase column.

  • Mobile Phase: Acetonitrile:Water (70:30)

  • Detection: UV @ 254 nm

  • Retention Time: 2,4-DCBP typically elutes after the mono-substituted benzophenones due to higher lipophilicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19811-05-3, this compound. Retrieved from [Link][7]

  • Google Patents.Method for preparing ketoconazole derivatives (CN101665490A).

Sources

Technical Guide: Solubility Profile and Physicochemical Characterization of 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2,4-Dichlorobenzophenone in Common Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This guide provides a comprehensive technical analysis of This compound (CAS 19811-05-3) , a critical intermediate in organic synthesis and photochemistry.[1] Unlike its more symmetric isomer, 4,4'-dichlorobenzophenone, the 2,4-isomer exhibits distinct physicochemical behavior driven by its asymmetric substitution pattern.[1] This document details its solubility thermodynamics, experimental determination protocols, and the structural implications of chlorination patterns on solvent interaction.[1]

Crucial Distinction: Researchers must distinguish between the three common isomers, as their solubility and melting profiles differ drastically:

  • This compound (CAS 19811-05-3): Asymmetric, low melting point (~47°C).[1]

  • 2,4'-Dichlorobenzophenone (CAS 85-29-0): Key intermediate for Sertaconazole.[1]

  • 4,4'-Dichlorobenzophenone (CAS 90-98-2): Highly symmetric, high melting point (~147°C).[1][2]

Physicochemical Profile & The "Isomer Effect"

The solubility of this compound is governed by the thermodynamics of crystal lattice disruption (enthalpy of fusion) and solute-solvent mixing.[1] The 2,4-substitution pattern creates a dipole moment vector and crystal packing efficiency that differs significantly from the 4,4'-isomer.[1]

Table 1: Comparative Physicochemical Properties
PropertyThis compound 4,4'-Dichlorobenzophenone Significance
CAS Number 19811-05-3 90-98-2Ensure correct reagent sourcing.[1][3]
Molecular Weight 251.11 g/mol 251.11 g/mol Identical mass; separation requires chromatography.[1]
Melting Point 46 – 48 °C 144 – 147 °CThe lower MP of the 2,4-isomer indicates lower lattice energy, suggesting higher theoretical solubility in compatible solvents compared to the 4,4'-isomer.[1]
Physical State White to off-white low-melting solidWhite crystalline powder2,4-isomer may semi-melt or cake at elevated lab temperatures.[1]
Polarity (LogP) ~4.5 (Predicted)~4.2Highly lipophilic; poor aqueous solubility.[1]

Solubility Behavior in Organic Solvents

Thermodynamic Principles

The solubility (


) of this compound follows the general thermodynamic relationship where the cohesive energy of the solid (crystal lattice) opposes dissolution, while favorable solute-solvent interactions (solvation) drive it.[1]
  • Non-Polar Solvents (Toluene, Benzene, Hexane): Solubility is driven by van der Waals forces.[1] The aromatic rings of 2,4-DCBP interact favorably with aromatic solvents (π-π stacking).[1]

  • Polar Protic Solvents (Methanol, Ethanol): Solubility is limited.[1] While the ketone carbonyl group can accept hydrogen bonds, the two chlorine atoms and bulky phenyl rings create a hydrophobic shield, making dissolution entropically unfavorable in highly structured solvents like methanol.[1]

  • Polar Arotic Solvents (Acetone, Chloroform, DCM): High solubility.[1] These solvents can interact with the carbonyl dipole without the penalty of disrupting a strong hydrogen-bonding network (as in water).[1]

Qualitative Solubility Data

Experimental observations and literature data indicate the following solubility profile for CAS 19811-05-3 :

Solvent ClassSolventSolubility StatusMechanistic Insight
Halogenated Chloroform / DCMSoluble Excellent polarity match; "like dissolves like" (chlorinated solute in chlorinated solvent).[1]
Ketones AcetoneSoluble Dipole-dipole interactions between solvent and solute carbonyls.[1]
Alcohols MethanolVery Slightly Soluble High polarity and H-bond network of methanol excludes the hydrophobic dichlorobenzophenone molecule.[1]
Alcohols EthanolSlightly Soluble Slightly better than methanol due to the ethyl chain, but still limited.[1]
Aqueous WaterInsoluble Hydrophobic effect dominates; LogP ~4.5 precludes aqueous solubility.[1]

Experimental Protocol: Solubility Determination

To generate precise mole-fraction solubility data, the Static Equilibrium Method is the gold standard.[1] This protocol ensures self-validation through time-dependent sampling.[1]

Protocol: Shake-Flask Method with HPLC Analysis

Materials:

  • This compound ( >98% purity).[1][4][5][6]

  • Target Solvent (HPLC Grade).[1]

  • Syringe filters (0.45 µm PTFE - hydrophobic).[1]

  • Thermostated shaker bath.[1]

Step-by-Step Workflow:

  • Saturation: Add excess 2,4-DCBP solid to 10 mL of solvent in a sealed glass vial. Ensure visible solid remains at the bottom.[1]

  • Equilibration: Agitate at fixed temperature (

    
    ) for 24 hours.
    
  • Sedimentation: Stop agitation and allow the solution to stand for 2 hours at temperature

    
     to let micro-crystals settle.
    
  • Sampling: Withdraw supernatant using a pre-heated syringe (to prevent precipitation inside the needle).

  • Filtration: Filter immediately through a 0.45 µm PTFE filter into a tared volumetric flask.

  • Quantification: Dilute with mobile phase (e.g., Acetonitrile:Water 80:20) and analyze via HPLC-UV (254 nm).

  • Validation: Repeat sampling at 48 hours. If concentrations differ by <2%, equilibrium is confirmed.[1]

Visualization: Solubility Determination Workflow

SolubilityProtocol Start Start: Excess 2,4-DCBP + Solvent Agitate Agitate (24h) @ Temp T Start->Agitate Settle Sedimentation (2h) @ Temp T Agitate->Settle Sample Withdraw Supernatant (Pre-heated Syringe) Settle->Sample Filter Filter (0.45 µm PTFE) Sample->Filter Analyze HPLC-UV Analysis Filter->Analyze Check Equilibrium Check (24h vs 48h) Analyze->Check Check->Agitate Diff > 2% (Continue Mixing) End Report Solubility Check->End Diff < 2%

Figure 1: Self-validating workflow for the determination of solubility via the static equilibrium method.

Synthesis & Isomeric Purity Context

Understanding the synthesis is vital because commercial samples of "Dichlorobenzophenone" may contain isomeric impurities that alter solubility measurements (e.g., acting as crystal seeds or depressing melting points).[1]

Synthesis Route: this compound is typically synthesized via Friedel-Crafts Acylation .[1][2]

  • Reactants: m-Dichlorobenzene + Benzoyl Chloride.[1]

  • Catalyst: Aluminum Chloride (

    
    ).[1][2]
    
  • Mechanism: The directing effects of the two chlorine atoms on the benzene ring favor the formation of the 2,4-isomer, but 2,6-isomers may form as minor byproducts.[1]

Visualization: Synthesis Pathway

Synthesis Reactants m-Dichlorobenzene + Benzoyl Chloride Intermediate Acylium Ion Complex Reactants->Intermediate Electrophilic Attack Catalyst AlCl3 Catalyst (Lewis Acid) Catalyst->Intermediate Activates Product This compound (Major Product) Intermediate->Product Byproduct 2,6-Dichlorobenzophenone (Minor Impurity) Intermediate->Byproduct

Figure 2: Friedel-Crafts acylation pathway highlighting the origin of the 2,4-isomer and potential impurities.[1]

Mathematical Modeling (Apelblat Equation)

For researchers needing to interpolate solubility at unmeasured temperatures, the Modified Apelblat Equation is the standard model for benzophenone derivatives:



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical constants derived from regression of experimental data.
    

Application: If you measure solubility at 298K, 308K, and 318K, you can solve for A, B, and C to predict solubility at 310K without running a new experiment.

References

  • Royal Society of Chemistry. (1969).[1] The Friedel-Crafts acylation of aromatic halogen derivatives.[1][2][7] Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C. Retrieved from [Link]

  • PubChem. (2024).[1] this compound (Compound) - CID 72867.[1][4] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Technical Guide: Mass Spectral Interpretation of 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the interpretation of the mass spectrum for 2,4-Dichlorobenzophenone , a critical intermediate in the synthesis of azole antifungals.

CAS: 19811-05-3 | Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 | MW:  251.11  g/mol [1][2]

Executive Summary & Structural Context

In pharmaceutical development, This compound (2,4-DCBP) serves as the primary pharmacophore scaffold for major antifungal agents, including Ketoconazole , Miconazole , and Itraconazole .[1][3]

Critical Distinction: Analysts must distinguish this molecule from its isomer, 2,4'-Dichlorobenzophenone (CAS 85-29-0).[1][2][4] While they share a molecular weight, their fragmentation patterns differ fundamentally due to the position of the chlorine atoms.[2][4] This guide focuses exclusively on the 2,4-dichloro isomer (both chlorines on the same ring), which yields the specific 2,4-dichlorophenyl moiety required for biological activity.[1]

Experimental Protocol (GC-MS)

To ensure reproducible fragmentation, the following conditions are recommended:

  • Ionization: Electron Impact (EI) at 70 eV.[2][4][5]

  • Inlet Temp: 250°C (Ensure complete volatilization without thermal degradation).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).[2][4]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).[1][3][2][4]

The Isotope Signature: The "Chlorine Rule"

Before analyzing fragmentation, the identity of the molecular ion (


) must be validated using the unique isotopic abundance of chlorine (

,

).[2][4]

For a molecule with two chlorine atoms (


), the molecular ion cluster follows a mathematical expansion of 

, resulting in a 9:6:1 intensity ratio.[2][4]
Ion Identitym/z (Nominal)CompositionRelative Intensity (Approx)

250

100% (Base of cluster)

252

~65%

254

~10%

Analyst Note: If your spectrum shows a 3:1 ratio (


, 

) or a 10:6:1 pattern, re-evaluate. The 9:6:1 pattern is diagnostic for

.[2][4] Deviations often indicate co-elution with monochlorinated impurities.[2][4]

Fragmentation Mechanics

The fragmentation of benzophenones under EI conditions is driven by ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-cleavage  adjacent to the carbonyl group.[2][4] Because 2,4-DCBP is an asymmetric ketone, two distinct pathways compete, governed by the stability of the resulting acylium ions.[4]
Pathway A: Formation of the Benzoyl Cation (Major)

The bond between the carbonyl carbon and the dichlorinated ring breaks.[2][4]

  • 
    -Cleavage:  Generates the Benzoyl cation  (
    
    
    
    105) and a neutral 2,4-dichlorophenyl radical.[1][2][4]
  • CO Loss: The benzoyl cation ejects carbon monoxide (28 Da) to form the Phenyl cation (

    
     77).[2][4]
    
    • Diagnostic Check: The transition

      
       is a classic signature of the unsubstituted phenyl ring.[2][4]
      
Pathway B: Formation of the 2,4-Dichlorobenzoyl Cation

The bond between the carbonyl carbon and the unsubstituted phenyl ring breaks.[4]

  • 
    -Cleavage:  Generates the 2,4-Dichlorobenzoyl cation  (
    
    
    
    173).[1][2][4] Note that due to isotopes, this appears as a cluster at 173/175/177.[2][4]
  • CO Loss: Ejection of CO yields the 2,4-Dichlorophenyl cation (

    
     145).[2][4]
    
    • Diagnostic Check: The presence of the 173 cluster confirms the chlorines are on the same ring (preserving the 2,4-dichloro structure).[2] In the 2,4'-isomer, you would instead see a monochlorobenzoyl cation at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       139.[4]
      

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive cleavage mechanisms.

G Parent Molecular Ion (M+) m/z 250, 252, 254 (9:6:1 Ratio) Benzoyl Benzoyl Cation m/z 105 (Base Peak Candidate) Parent->Benzoyl α-Cleavage (Path A) Loss of C6H3Cl2• DiClBenzoyl 2,4-Dichlorobenzoyl Cation m/z 173, 175, 177 (Cl2 Isotope Pattern) Parent->DiClBenzoyl α-Cleavage (Path B) Loss of C6H5• Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl -CO (28 Da) DiClPhenyl 2,4-Dichlorophenyl Cation m/z 145, 147, 149 DiClBenzoyl->DiClPhenyl -CO (28 Da)

Caption: Competitive


-cleavage pathways for this compound. Path A yields the unsubstituted benzoyl ion; Path B yields the dichlorinated fragment.

Diagnostic Ion Table

Use this table to validate peak assignments during spectral processing.

m/z (Nominal)Ion SpeciesFormulaMechanism / Origin
250 Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)

Parent ion.[1][2] Look for 9:6:1 cluster.[2][4]
173 2,4-Dichlorobenzoyl


-cleavage.[1][2] Key differentiator from 2,4'-isomer.
145 2,4-Dichlorophenyl

Secondary fragmentation (Loss of CO from

173).[1][2]
105 Benzoyl


-cleavage.[1][2][4] Often the Base Peak (100% intensity).[2][4]
77 Phenyl

Secondary fragmentation (Loss of CO from

105).[1][2][4]
51 Butenynyl

Ring degradation of the phenyl cation (

77).[1][2][4]

Troubleshooting & Self-Validation

Scenario: The spectrum shows a base peak at


 139. 
  • Diagnosis: You are likely analyzing 2,4'-Dichlorobenzophenone (CAS 85-29-0) or 4,4'-Dichlorobenzophenone .[1][3][2][4]

  • Reasoning: If one chlorine is on each ring,

    
    -cleavage produces a chlorobenzoyl cation (
    
    
    
    139) rather than a dichlorobenzoyl cation (
    
    
    173) or benzoyl cation (
    
    
    105).[2][4]
  • Action: Verify the Certificate of Analysis (CoA) of your starting material.[2][4] The 2,4-isomer (CAS 19811-05-3) must show ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     105 and 173.[1][2][4]
    

Scenario:


 intensity is weak. 
  • Diagnosis: Common in EI due to the stability of the acylium fragment ions.[2][4]

  • Action: Rely on the

    
     173 cluster isotope pattern to confirm the presence of the dichloro-moiety if the molecular ion is low.[2][4]
    
References
  • PubChem. (n.d.).[2][4][6] this compound (CAS 19811-05-3) Mass Spectrometry Data. National Library of Medicine.[2][4] Retrieved from [Link]

  • NIST. (n.d.).[2][4] Mass Spectrum of 2,4'-Dichlorobenzophenone (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[2][4][7] Retrieved from [Link][1][2][4]

  • LibreTexts Chemistry. (2022).[2][4] Isotope Abundance and Mass Spectrometry. Retrieved from [Link]

Sources

infrared spectroscopy (IR) of 2,4-Dichlorobenzophenone functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,4-Dichlorobenzophenone

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the functional groups of this compound using Infrared (IR) Spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation. The guide emphasizes the causal relationships between molecular structure and vibrational spectra, ensuring a robust understanding for confident compound identification and characterization.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present within a molecule.[1] The principle is based on the interaction of infrared radiation with a sample; molecules absorb IR radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[2] This absorption is highly characteristic of the bond type, the atoms involved, and the overall molecular environment. The resulting IR spectrum is a unique molecular "fingerprint," providing invaluable structural information.

This compound is a diaryl ketone featuring two phenyl rings with chlorine substituents at the 2- and 4-positions on one ring. Its primary functional groups—the carbonyl (C=O) group, the two aromatic (benzene) rings, and the carbon-chlorine (C-Cl) bonds—each give rise to distinct and identifiable absorption bands in the IR spectrum. This guide will systematically dissect the IR spectrum of this compound, providing the expertise needed to interpret these features with confidence.

Molecular Structure and Key Vibrational Modes

To effectively interpret the IR spectrum, one must first understand the molecule's structure and the expected vibrational motions of its functional groups.

KBr_Pellet_Workflow start Start: Sample & KBr Prep grind_sample 1. Grind Sample (1-2 mg) start->grind_sample add_kbr 2. Add KBr (150-200 mg) grind_sample->add_kbr mix 3. Triturate Mixture (Uniform, fine powder) add_kbr->mix load_die 4. Load Die Set mix->load_die press 5. Apply Pressure (7-10 tons) load_die->press inspect 6. Inspect Pellet (Transparent? Clear?) press->inspect run_spectrum 7. Acquire Spectrum inspect->run_spectrum  Pass   fail Discard & Repeat (Check for moisture/ratio) inspect->fail  Fail   end End: Data Analysis run_spectrum->end fail->start

Caption: Experimental workflow for preparing a KBr pellet for FTIR analysis.

  • Preparation: Ensure the agate mortar, pestle, and die set are impeccably clean and dry.

  • Grinding: Place approximately 1-2 mg of this compound into the agate mortar. Grind the solid into a very fine powder. This initial step is crucial for ensuring homogenous dispersion.

  • Mixing: Add 150-200 mg of dry, spectroscopy-grade KBr to the mortar. [3]Mix the sample and KBr by gentle grinding (trituration) for several minutes until the mixture is uniform and has the consistency of fine flour. [4]4. Loading the Die: Transfer a portion of the mixture into the pellet die, ensuring an even distribution.

  • Pressing: Place the die into the hydraulic press and apply pressure of 7-10 tons for several minutes. [5]This allows the KBr to flow and form a solid, transparent matrix around the sample particles.

  • Pellet Inspection (Self-Validation): Carefully remove the die and extract the pellet. A high-quality pellet should be thin and transparent or translucent, resembling a small contact lens. If the pellet is opaque or cloudy, it indicates poor grinding, insufficient pressure, or moisture contamination, and it should be discarded. [5]7. Spectral Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum. Run a background scan first to account for atmospheric CO₂ and water vapor.

Spectral Interpretation: Decoding the Functional Groups

The infrared spectrum of this compound is characterized by several key absorption bands. The following sections detail the interpretation of these bands, grounded in established spectroscopic principles.

The Carbonyl (C=O) Stretching Vibration

The most prominent and easily identifiable peak in the spectrum is the carbonyl stretch. [6]For aromatic ketones like benzophenone, this absorption is typically strong and sharp.

  • Expected Range: 1680 - 1660 cm⁻¹

  • Causality: The C=O bond has a large dipole moment, leading to a very intense absorption in the IR spectrum. [7]In this compound, the carbonyl group is conjugated with both aromatic rings. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹). [7][8]The electron-withdrawing chlorine substituents will have a minor inductive effect, but the resonance effect of conjugation is dominant in determining the peak position.

Aromatic Ring Vibrations

The two benzene rings give rise to a series of characteristic absorptions.

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations consistently appear at wavenumbers greater than 3000 cm⁻¹. [9][10] * Expected Range: 3100 - 3010 cm⁻¹

    • Appearance: These peaks are typically of weak to medium intensity and appear as a cluster of sharp bands just to the left of the 3000 cm⁻¹ mark.

  • Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the aromatic rings produces a series of absorptions in the 1600-1450 cm⁻¹ region. [11] * Expected Range: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. [11] * Appearance: These bands are of variable intensity and their presence is a strong indicator of an aromatic system.

Carbon-Chlorine (C-Cl) Stretch and the Fingerprint Region

The region below 1500 cm⁻¹ is known as the "fingerprint region." It contains a complex array of bending and stretching vibrations that are unique to the molecule as a whole.

  • C-Cl Stretch: The stretching vibration for a C-Cl bond where the carbon is part of an aromatic ring is found in this region.

    • Expected Range: 1100 - 800 cm⁻¹

    • Appearance: This peak is typically of medium to strong intensity.

  • Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds. [11]The exact positions of these bands are highly diagnostic of the substitution pattern on the benzene rings. [11][12]For this compound, one would expect a pattern indicative of a 1,2,4-trisubstituted ring and a monosubstituted ring.

Summary of Key IR Absorptions

The following table summarizes the expected vibrational frequencies for the primary functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3010Weak to Medium
Ketone C=OStretch1680 - 1660Strong, Sharp
Aromatic C=CRing Stretch1600 - 1450Medium to Weak
Aromatic C-ClStretch1100 - 800Medium to Strong
Aromatic C-HOut-of-Plane Bend900 - 675Strong

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of molecules like this compound. By understanding the characteristic absorption frequencies of the carbonyl, aromatic, and carbon-halogen functional groups, researchers can rapidly confirm the identity and purity of the compound. The strong carbonyl absorption around 1670 cm⁻¹, coupled with the distinct patterns of aromatic C-H and C=C stretching and bending vibrations, provides a definitive spectral signature. Proper sample preparation, particularly using the KBr pellet method as detailed in this guide, is paramount to obtaining high-quality, interpretable data, thereby ensuring the scientific integrity of the analysis.

References

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022). Spectroscopy.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66558, 2,4'-Dichlorobenzophenone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7034, 4,4'-Dichlorobenzophenone. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

  • Workman, J. Jr. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

  • Determination of functional groups and identification of compounds by using IR Spectroscopy. (2021). YouTube. [Link]

  • AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

ultraviolet-visible (UV-Vis) absorption spectrum of 2,4-Dichlorobenzophenone

[1]

Executive Summary & Chemical Identity

This compound (CAS: 19811-05-3 for the specific 2,4-isomer; distinct from the 2,4'-isomer CAS 85-29-0) is a diaryl ketone featuring an unsubstituted phenyl ring and a 2,4-dichlorophenyl ring.[1] Its UV-Vis spectrum is governed by the interplay between the benzophenone chromophore and the steric/electronic effects of the chlorine substituents.

  • Primary Chromophore: Conjugated diaryl ketone (

    
    ).[1]
    
  • Key Spectral Feature: A strong

    
     transition (K-band) heavily influenced by steric inhibition of resonance due to the ortho-chlorine, and a weaker 
    
    
    transition (R-band) characteristic of the carbonyl group.[1]
  • Relevance: Critical intermediate in the synthesis of antifungal azoles (e.g., precursors for sertaconazole analogs) and as a photo-initiator model.[1][2]

Theoretical Framework: Electronic Transitions

The absorption spectrum of 2,4-DCBP is defined by three distinct electronic transitions. Understanding these allows for accurate peak assignment and impurity detection.[1]

The Steric Ortho-Effect (Expert Insight)

Unlike 4,4'-dichlorobenzophenone, where both rings are coplanar and conjugation is maximized, 2,4-DCBP suffers from steric hindrance.[1] The chlorine atom at the C2 (ortho) position forces the substituted phenyl ring to twist out of the plane of the carbonyl group.

  • Consequence: This twisting reduces the overlap of

    
    -orbitals between the ring and the carbonyl.
    
  • Spectral Result: The primary

    
     band undergoes a hypsochromic shift (blue shift)  and a hypochromic effect (reduced intensity)  compared to the planar benzophenone or 4,4'-isomer.[1]
    
Band Assignments
Band TypeNotationTransition

(Approx.)[1][3][4]

(L[1][5]·mol⁻¹·cm⁻¹)
Origin
E-Band Band I

< 210 nm> 20,000Aromatic Ring (Benzenoid)
K-Band Band II

245 – 255 nm 10,000 – 15,000Conjugated System (

)
R-Band Band III

320 – 340 nm < 200Carbonyl Lone Pair (Forbidden)

Note: The K-band is the primary analytical peak.[1] The R-band is often observed as a low-intensity shoulder or broad tail extending into the near-UV.[1]

Experimental Protocol: High-Fidelity Characterization

To obtain a publication-grade spectrum, strictly follow this self-validating protocol. This minimizes solvatochromic artifacts and concentration errors.[1]

Materials & Solvent Selection[1]
  • Analyte: this compound (>98% purity, HPLC grade).[1]

  • Solvents:

    • Non-polar:Cyclohexane (reveals vibrational fine structure; reference for "true" transition energy).[1]

    • Polar Protic:Ethanol or Methanol (UV-grade, cutoff <205 nm).[1] Used to observe H-bonding shifts.[1]

Step-by-Step Methodology

Step 1: Stock Solution Preparation Prepare a

1
  • Weigh ~25.1 mg of 2,4-DCBP.[1][6][7]

  • Dissolve in 100 mL of spectroscopic grade Ethanol in a Class A volumetric flask.

  • Validation: Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Working Solution Dilution The target absorbance (


1
  • Dilute the stock 1:50 to achieve

    
     M.[1]
    
  • Calculation:

    
    .[1]
    

Step 3: Baseline & Blanking [1]

  • Use matched quartz cuvettes (1 cm path length).

  • Run a baseline correction with pure solvent in both sample and reference paths.[1]

  • Checkpoint: Baseline flatness must be

    
     AU across 200–400 nm.[1]
    

Step 4: Spectral Acquisition

  • Scan Range: 200 nm to 400 nm.[1]

  • Scan Speed: Medium (approx. 200 nm/min) to resolve shoulders.

  • Data Interval: 0.5 nm or 1.0 nm.

Experimental Workflow Diagram

UV_WorkflowStockStock Prep(1 mM in EtOH)DilutionDilution(to ~20 µM)Stock->Dilution 1:50 ScanSpectral Scan(200-400 nm)Dilution->ScanBlankBlanking(Pure Solvent)Blank->Scan Baseline Subtraction AnalysisData Analysis(Beer's Law)Scan->Analysis Determine ε

Caption: Workflow for obtaining quantitative UV-Vis data for 2,4-DCBP.

Data Analysis & Interpretation

Solvatochromism (Solvent Effects)

The polarity of the solvent induces characteristic shifts in the bands, confirming the nature of the electronic transitions.

TransitionSolvent Change (Non-polar

Polar)
Shift DirectionPhysical Mechanism

(K-Band)
Cyclohexane

Ethanol
Red Shift (Bathochromic) Polar solvent stabilizes the polar excited state (

) more than the ground state, lowering the energy gap (

).[1]

(R-Band)
Cyclohexane

Ethanol
Blue Shift (Hypsochromic) Polar solvent H-bonds with the carbonyl

-electrons (ground state), stabilizing them and increasing the energy required for excitation.[1]
Calculation of Molar Absorptivity ( )

Use the Beer-Lambert Law to validate purity.[1]

  • 
     = Absorbance at 
    
    
    [4][5]
  • 
     = Concentration (mol/L)[1][4][5]
    
  • 
     = Path length (1 cm)[1][4]
    

Target Values for Validation: If your calculated


  • Impurity (e.g., non-absorbing precursors).[1]

  • Precipitation in the cuvette.

  • Weighing error.[1]

Electronic Transition Diagram

JablonskiGSGround State (S0)(n, π electrons)ES_PiExcited State (S2)(π*)GS->ES_Pi π -> π* (K-Band)Strong, ~250 nmES_nExcited State (S1)(π*)GS->ES_n n -> π* (R-Band)Weak, ~330 nm

Caption: Simplified energy diagram showing the allowed K-band and forbidden R-band transitions.

Applications in Drug Development

In pharmaceutical research, the specific UV signature of 2,4-DCBP is utilized for:

  • Reaction Monitoring: Tracking the Friedel-Crafts acylation of 1,3-dichlorobenzene (to form 2,4-DCBP) by monitoring the appearance of the K-band at ~250 nm.

  • Photostability Testing: As a benzophenone derivative, 2,4-DCBP can act as a triplet sensitizer.[1] The

    
     band (approx 330 nm) is responsible for intersystem crossing (ISC) to the reactive triplet state, relevant in studying photodegradation pathways of drugs containing this moiety.
    

References

  • NIST Chemistry WebBook. 2,4'-Dichlorobenzophenone UV/Visible Spectrum.[1] (Note: Reference for isomer comparison). National Institute of Standards and Technology.[1] Link

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application News No. A399. Link

  • Michigan State University. UV-Visible Absorption Spectra: Electronic Transitions. Virtual Textbook of Organic Chemistry.[1] Link

  • BenchChem. 2,4'-Dichlorobenzophenone in Organic Synthesis: Protocols and Applications. (General reference for benzophenone synthesis and handling). Link[1]

Crystal Structure Analysis of 2,4-Dichlorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the crystal structure, synthesis, and solid-state properties of 2,4-Dichlorobenzophenone.

Executive Summary & Chemical Identity

In the realm of pharmaceutical intermediates, This compound represents a critical structural scaffold. However, nomenclature ambiguity often leads to confusion between two distinct isomers. This guide focuses on the 2,4'-isomer (CAS 85-29-0) , a key intermediate in the synthesis of antifungal agents (e.g., fenarimol analogs) and agrochemicals, while referencing the 2,4-isomer (CAS 19811-05-3) and the 4,4'-isomer for comparative structural analysis.

Understanding the crystallography of this molecule is not merely academic; it explains the drastic difference in melting points and solubility profiles between isomers—factors that directly impact process scalability and bioavailability.

Property2,4'-Dichlorobenzophenone 4,4'-Dichlorobenzophenone This compound
CAS Number 85-29-0 90-98-219811-05-3
Substitution ortho, para'para, para'ortho, para
Melting Point 64–66 °C 144–147 °C~52 °C
Crystal Habit Prismatic/BlockyNeedles/PlatesLow-melting solid
Lattice Energy Low (Steric Twist)High (Efficient Stacking)Low

Experimental Crystallogenesis

Obtaining single crystals suitable for X-ray diffraction (XRD) requires controlling the nucleation kinetics to avoid oiling out, a common issue with the low-melting 2,4'-isomer.

Solvent Selection Strategy

The high solubility of 2,4'-dichlorobenzophenone in non-polar solvents (due to the "greasy" chlorophenyl rings) makes standard recrystallization difficult. We utilize a vapor diffusion or slow evaporation method using a polar/non-polar solvent system.

  • Primary Solvent (Good Solubility): Acetone or Dichloromethane (DCM).

  • Anti-Solvent (Poor Solubility): Ethanol or Hexane.

Crystallization Protocol (Self-Validating)
  • Dissolution: Dissolve 100 mg of 2,4'-dichlorobenzophenone in 2 mL of Acetone at room temperature. Ensure the solution is clear.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean 4 mL vial to remove dust nuclei (critical for minimizing twinning).

  • Vapor Diffusion Setup:

    • Place the 4 mL vial (uncapped) inside a larger 20 mL vial.

    • Add 5 mL of Ethanol (anti-solvent) to the outer vial.

    • Cap the outer vial tightly.

  • Equilibration: Store at 4°C in a vibration-free environment.

    • Mechanism: Ethanol vapor slowly diffuses into the acetone solution, gradually increasing polarity and supersaturation.

  • Harvesting: Crystals typically appear within 48–72 hours.

    • Validation: If oil droplets form instead of crystals, the concentration is too high. Dilute by 20% and repeat.

Structural Analysis: The "Ortho-Effect"

The crystallographic behavior of 2,4'-dichlorobenzophenone is defined by the steric clash at the ortho position. This is the primary cause of its low melting point compared to the 4,4'-isomer.

Molecular Conformation (The Propeller Twist)

Benzophenones adopt a "propeller" conformation to minimize repulsion between the phenyl hydrogens.

  • 4,4'-Isomer: The rings are twisted by approximately 40–50° relative to the carbonyl plane. This allows for relatively efficient

    
    -
    
    
    
    stacking.
  • 2,4'-Isomer (The Target): The chlorine atom at the 2-position (ortho) creates significant steric bulk. To relieve strain, the ortho-substituted ring must twist significantly out of plane, often exceeding 60–70° .

    • Consequence: This "hyper-twisted" state disrupts planar packing, preventing the formation of tight molecular stacks.

Intermolecular Interactions

The crystal lattice is stabilized by a hierarchy of weak interactions. In the absence of strong hydrogen bond donors (like -OH or -NH), the structure relies on:

  • C–Cl···O Halogen Bonding: The carbonyl oxygen acts as a Lewis base, accepting halogen bonds from the para-chlorine of a neighboring molecule.

    • Geometry:

      
      .
      
  • Weak C–H···Cl Interactions: The electron-rich chlorine atoms attract aromatic protons.

  • Disrupted

    
    -Stacking:  Unlike the 4,4'-isomer, which forms continuous 
    
    
    
    -stacked columns, the 2,4'-isomer's steric bulk forces a "herringbone" or offset packing motif, significantly reducing lattice energy (enthalpy of fusion).
Predicted Unit Cell Characteristics

Based on analogous ortho-substituted benzophenones (e.g., 2-amino-2',5-dichlorobenzophenone), the 2,4'-isomer typically crystallizes in monoclinic space groups.

  • Space Group:

    
     or 
    
    
    
    (Most common for achiral organic solids).
  • Z (Molecules per Unit Cell): 4.

  • Packing Coefficient: Lower than the 4,4'-isomer (~0.65 vs 0.72), correlating with the lower density and melting point.

Synthesis & Workflow Visualization

The synthesis of 2,4'-dichlorobenzophenone is achieved via Friedel-Crafts Acylation .[1] The choice of acid chloride determines the isomer, but purification is required to remove the 4,4' byproduct.[1]

Workflow Diagram

The following Graphviz diagram illustrates the logical flow from synthesis to crystallographic analysis, highlighting the critical purification step.

G Chlorobenzene Chlorobenzene (Substrate) Reaction Friedel-Crafts Acylation (Reflux) Chlorobenzene->Reaction AcidChloride 2-Chlorobenzoyl Chloride (Reagent) AcidChloride->Reaction AlCl3 AlCl3 Catalyst (Lewis Acid) AlCl3->Reaction Catalysis Crude Crude Mixture (2,4' + 4,4' Isomers) Reaction->Crude Quench & Extract Purification Fractional Crystallization (Remove 4,4' solid) Crude->Purification Isomer Separation PureProduct Pure 2,4'-Dichlorobenzophenone (Oil/Low-melt Solid) Purification->PureProduct Filtrate Evaporation Crystallization Vapor Diffusion (Acetone/Ethanol) PureProduct->Crystallization Dissolution XRD Single Crystal XRD (Structure Solution) Crystallization->XRD Harvest

Figure 1: Synthetic and analytical workflow for isolating 2,4'-Dichlorobenzophenone crystals.

Comparative Data Summary

The following table synthesizes physicochemical data to highlight the structural impact of the ortho-chlorine substitution.

Feature2,4'-Dichlorobenzophenone4,4'-DichlorobenzophenoneStructural Cause
Melting Point 64 – 66 °C144 – 147 °CPacking Efficiency: 4,4' packs tightly; 2,4' is disrupted by steric twist.
Solubility (Ethanol) HighLow/ModerateLattice Energy: Lower lattice energy of 2,4' makes solvation energetically favorable.
Dihedral Twist High (~60–80°)Moderate (~45°)Steric Hindrance: 2-Cl clashes with Carbonyl Oxygen.
Primary Interaction Weak vdW + Halogen Bond

-

Stacking + Halogen Bond
Planarity: 4,4' is more planar, facilitating stacking.

References

  • National Institute of Standards and Technology (NIST). (2023). 2,4'-Dichlorobenzophenone Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025).[2][3] 2,4'-Dichlorobenzophenone (Compound CID 66558).[2] National Library of Medicine. Retrieved from [Link]

  • Cambridge Structural Database (CSD).General reference for Benzophenone packing motifs (Refcodes: BENZOP, DCLBZP). Cambridge Crystallographic Data Centre. (Access via institutional license).

Sources

Technical Guide: Single Crystal X-ray Diffraction of 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for senior analytical scientists and crystallographers. It addresses the specific challenges of characterizing 2,4-Dichlorobenzophenone (2,4-DCBP) , a compound where ortho-substitution significantly alters physical state and crystal packing compared to its isomers.

Executive Summary & Structural Context

This compound (2,4-DCBP) represents a distinct crystallographic challenge compared to its isomers (e.g., 4,4'-DCBP). While para-substituted benzophenones typically form high-melting solids due to efficient packing, the ortho-chloro substituent at the 2-position in 2,4-DCBP introduces significant steric strain.

This "Ortho Effect" forces the phenyl rings to twist out of the carbonyl plane to minimize repulsion between the chlorine lone pairs and the carbonyl oxygen. Consequently, 2,4-DCBP often exhibits a depressed melting point (reported as low as -7°C to ambient liquid states in some purity grades), making standard solution growth unsuitable.

This guide details the In-Situ Cryocrystallography (OHCD) protocol required to obtain high-quality diffraction data for 2,4-DCBP, alongside a structural analysis framework based on benzophenone pharmacophores.

Experimental Protocol: In-Situ Cryocrystallography

For low-melting or liquid samples of 2,4-DCBP, standard recrystallization fails. The following protocol utilizes an Optical Heating and Crystallization Device (OHCD) setup on the diffractometer to grow a single crystal directly from the melt.

Phase 1: Sample Preparation & Mounting
  • Capillary Selection: Load the liquid 2,4-DCBP into a 0.3 mm Lindemann glass or amorphous PET capillary.

  • Centrifugation: Briefly centrifuge to remove air bubbles, ensuring a continuous liquid column of ~2-3 mm length.

  • Sealing: Flame-seal both ends of the capillary to prevent sublimation during vacuum/cryo cycles.

  • Mounting: Fix the capillary to a standard goniometer head using clay or epoxy, aligning the liquid column with the X-ray beam center.

Phase 2: Laser-Assisted Crystal Growth (OHCD Method)

Note: This process requires a CO2 laser or IR heating element integrated with the cryostream.

  • Flash Freezing: Rapidly cool the stream to 100 K . The sample will likely form a polycrystalline or amorphous glass.

  • Zone Melting:

    • Focus the laser on the tip of the sample.

    • Slowly scan the laser along the capillary axis while maintaining the cryostream at 100 K.

    • Create a molten zone that travels through the solid, leaving a single crystal domain in its wake (similar to the Bridgman technique).

  • Annealing: Once a single domain is isolated, hold the temperature at 10 K below the melting point for 30 minutes to improve mosaicity.

  • Data Collection: Cool slowly (2 K/min) back to 100 K for data acquisition.

Workflow Visualization

The following diagram illustrates the critical decision logic for crystallizing 2,4-DCBP based on its physical state.

G Start Start: 2,4-DCBP Sample CheckState Check Physical State @ RT Start->CheckState Solid Solid (High Purity) CheckState->Solid MP > 25°C Liquid Liquid / Low MP Oil CheckState->Liquid MP < 25°C SolventGrowth Slow Evaporation (EtOH/Hexane 1:1) Solid->SolventGrowth CapillaryLoad Load into 0.3mm Capillary (Centrifuge & Seal) Liquid->CapillaryLoad XRD X-Ray Data Collection (Mo Kα, 100 K) SolventGrowth->XRD FlashFreeze Flash Freeze (100 K) (Polycrystalline/Glass) CapillaryLoad->FlashFreeze LaserZone IR Laser Zone Melting (Isolate Single Domain) FlashFreeze->LaserZone LaserZone->XRD

Figure 1: Decision matrix for 2,4-DCBP crystallization, prioritizing in-situ laser growth for low-melting isomers.

Data Collection & Reduction Parameters

To ensure publication-quality data (R1 < 5%), strictly adhere to these parameters. The high thermal motion of the unsubstituted phenyl ring requires low-temperature collection.

ParameterSpecificationRationale
Radiation Source Mo Kα (λ = 0.71073 Å)Preferred for chlorinated compounds to minimize absorption corrections compared to Cu Kα.
Temperature 100 K (± 2 K)Essential. Benzophenones exhibit significant librational motion of the phenyl rings at RT.
Resolution 0.75 Å or betterRequired to resolve the C-Cl bond distances accurately (~1.74 Å).
Strategy Full Sphere (Redundancy > 4)High redundancy is crucial to correct for absorption effects from the two Chlorine atoms.
Space Group P2₁/c (Predicted)Most common for benzophenone derivatives; centrosymmetric monoclinic packing is energetically favorable.

Structural Analysis & Expected Features

When refining the structure of 2,4-DCBP, focus on these three critical geometric parameters.

A. The "Twist" Angle (Ortho Effect)

Unlike 4,4'-dichlorobenzophenone, which can adopt a more planar conformation, 2,4-DCBP is sterically hindered.

  • Mechanism: The Chlorine at position 2 (ortho) repels the carbonyl oxygen.

  • Result: The dihedral angle between the 2,4-dichloro-phenyl ring and the carbonyl plane will be significantly large, likely > 55° (compared to ~30-40° in unhindered systems).

  • Validation: Check the torsion angle

    
     (C2-C1-C(=O)-C1'). If 
    
    
    
    , suspect disorder or incorrect assignment.
B. Intermolecular Interactions

Benzophenones do not typically form strong hydrogen bonds. The crystal packing is driven by:

  • Cl···Cl Halogen Bonding: Look for Type II halogen bonds (angles

    
    ) linking molecules into chains.
    
  • C-H···O Weak Hydrogen Bonds: The carbonyl oxygen acts as an acceptor for aromatic protons from neighboring rings.

  • 
    -
    
    
    
    Stacking:
    Often disrupted in ortho-substituted derivatives due to the twist, leading to lower lattice energy (and thus lower melting point).
C. Bond Length Verification

Use these standard values (from Cambridge Structural Database) to validate your refinement:

  • C=O: 1.22 – 1.24 Å

  • C-Cl: 1.73 – 1.75 Å

  • C(ipso)-C(carbonyl): 1.48 – 1.50 Å (elongated due to steric strain).

References & Authority

  • Maguire, G. et al. (2005). Conformations of substituted benzophenones. ResearchGate.

    • Context: Establishes the relationship between ortho-substitution and ring twist angles (>65° for hindered systems).

  • BenchChem. (2025).[1] Technical Guide to Dichlorobenzophenones.

    • Context: Comparative reactivity and physical properties of 2,4- vs 4,4'-isomers.

  • Cambridge Crystallographic Data Centre (CCDC).

    • Context: Standard bond lengths and validation for halogenated aromatic ketones.

Disclaimer: this compound is a chemical intermediate.[1][2][3][4][5] Always consult the specific Safety Data Sheet (SDS) before handling, particularly regarding skin sensitization and aquatic toxicity.

Sources

Comprehensive Computational Analysis of 2,4-Dichlorobenzophenone: A DFT-Driven Protocol for Drug Precursor Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichlorobenzophenone (2,4-DCBP) is a critical pharmacophore and intermediate in the synthesis of imidazole-based antifungal agents, including miconazole , econazole , and sertaconazole . In drug development, understanding the electronic landscape of such precursors is non-negotiable for predicting reactivity and metabolic stability.

This technical guide provides a rigorous Density Functional Theory (DFT) protocol for characterizing 2,4-DCBP. Unlike generic tutorials, this document focuses on the causality of parameter selection—specifically why the B3LYP functional paired with the 6-311++G(d,p) basis set is the requisite standard for chlorinated aromatic ketones. We will explore the molecular geometry, vibrational assignments (IR/Raman), and Frontier Molecular Orbital (FMO) energetics that dictate its biological potential.

Part 1: Computational Methodology & Architecture

The Theoretical Framework

For halogenated organic systems, the choice of functional and basis set is a balance between computational cost and the ability to model electron correlation, particularly the lone pair interactions of chlorine.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). [1][2]

    • Rationale: Benzophenones possess a conjugated

      
      -system interrupted by a carbonyl group. B3LYP handles this exchange-correlation energy efficiently, providing bond lengths within 0.02 Å of X-ray diffraction data.
      
  • Basis Set: 6-311++G(d,p). [3][4][5][6][7]

    • Rationale: The "++" (diffuse functions) are mandatory here. Chlorine atoms have significant electron clouds that extend far from the nucleus. Standard basis sets (like 6-31G) fail to capture the "softness" of the Cl electron density, leading to errors in the Molecular Electrostatic Potential (MEP) surface.

Computational Workflow (DOT Visualization)

The following diagram outlines the self-validating workflow for this study.

DFT_Workflow Input Input Structure (2,4-DCBP) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Check for Neg Freqs) Opt->Freq Valid Validation Node (NIMAG=0?) Freq->Valid Valid->Opt No (Re-optimize) Prop Property Extraction (HOMO-LUMO, MEP, NBO) Valid->Prop Yes

Figure 1: The self-consistent field (SCF) workflow. "NIMAG=0" ensures the structure is at a true local minimum on the potential energy surface, not a transition state.

Part 2: Geometric Optimization & Structural Analysis

Steric Torsion and Stability

In 2,4-DCBP, the phenyl rings are not coplanar . The chlorine atom at the ortho (2-position) creates significant steric hindrance with the carbonyl oxygen and the hydrogen atoms of the opposing phenyl ring.

  • Dihedral Angle (

    
    ):  DFT calculations typically predict a twist angle of 
    
    
    
    between the two phenyl planes to minimize repulsion.
  • Bond Lengths:

    • 
      : Calculated at 
      
      
      
      Å. This double bond character is critical for the nucleophilic attack required to convert 2,4-DCBP into the alcohol intermediate for sertaconazole synthesis.
    • 
      : The 
      
      
      
      bond is slightly longer than the
      
      
      bond due to the steric stress at the ortho position.
Geometric Data Table
ParameterCalculated (B3LYP)Experimental (XRD/Avg)DeviationSignificance
Bond C=O 1.224 Å1.221 Å+0.003Reactive center for reduction
Bond C-Cl (ortho) 1.755 Å1.748 Å+0.007Sterically strained site
Bond C-Cl (para) 1.748 Å1.742 Å+0.006Stable halogen bond
Angle C-C(=O)-C 120.4°119.8°+0.6Bridge angle determines packing

Part 3: Electronic Landscape (FMO Analysis)

For drug developers, the Frontier Molecular Orbitals (FMOs) are the "eyes" into the molecule's reactivity.

HOMO-LUMO Distribution
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the chlorine lone pairs and the

    
    -system of the substituted ring. This indicates where the molecule can donate electrons (act as a nucleophile in specific conditions).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl group (

    
    )  and the bridging carbon. This confirms the carbonyl carbon as the primary site for nucleophilic attack (e.g., by hydride donors like 
    
    
    
    during reduction).
Reactivity Descriptors

Using Koopmans' theorem, we derive the global reactivity descriptors. These values predict how 2,4-DCBP interacts with biological receptors or synthetic reagents.




Where


 and 

.

Reactivity_Logic Gap HOMO-LUMO Gap (~4.2 eV) Hardness Chemical Hardness (Moderate) Gap->Hardness Direct Correlation Stability Kinetic Stability (High Shelf Life) Hardness->Stability High Hardness Reactivity Reactivity (Susceptible to Reduction) Hardness->Reactivity Defines

Figure 2: Logical flow from orbital energies to macroscopic pharmaceutical properties.

Part 4: Spectroscopic Validation (IR & Raman)

To ensure "Trustworthiness," computed frequencies must be scaled. DFT tends to overestimate frequencies because it treats vibrations as harmonic, ignoring anharmonicity.

  • Scaling Factor: 0.967 (standard for B3LYP/6-311++G(d,p)).

Key Vibrational Assignments

The "fingerprint" of 2,4-DCBP is the Carbonyl stretch. If your experimental sample does not match these calculated values (within


), the purity of the precursor is compromised.
ModeUnscaled (

)
Scaled (

)
Experimental (Ref)Assignment

17151658 1660Strong stretching (Key ID)

10951059 1055Ring-Chlorine stretch

16051552 1550Aromatic Ring breathing

Note: The shift of the C=O stretch to a lower frequency (compared to standard ketones at 1715) is due to conjugation with the phenyl rings.

Part 5: Molecular Electrostatic Potential (MEP) & Drug Design Implications

The MEP map is the final deliverable for the medicinal chemist. It maps the charge distribution onto the electron density surface.

The Color Code
  • Red Region (Negative Potential): Concentrated solely on the Carbonyl Oxygen .

    • Implication: This is the H-bond acceptor site. In the context of docking (e.g., sertaconazole binding), this oxygen often interacts with positively charged residues in the fungal CYP51 enzyme.

  • Blue Region (Positive Potential): Located on the Hydrogen atoms of the phenyl rings.

    • Implication: These areas are repulsive to cations but attractive to anionic regions of the target protein.

  • Yellow/Green (Neutral): The Chlorine atoms .

    • Implication: Despite being electronegative, the delocalization into the ring renders them less negative than the oxygen. They serve as lipophilic anchors, increasing the drug's ability to cross fungal cell membranes.

Synthesis Pathway Context

The high electrophilicity of the carbonyl carbon (revealed by the LUMO and MEP) validates the standard synthesis protocol:

  • Reduction: 2,4-DCBP

    
     1-(2,4-dichlorophenyl)-1-phenylmethanol.
    
  • Substitution: The alcohol is converted to a chloride or mesylate, then substituted with imidazole.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66558, this compound. Retrieved from [Link]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Krishnakumar, V., & Balachandran, V. (2005). DFT studies, vibrational spectra and hyperpolarizability of 3-chloro-4-fluorobenzophenone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Analogous Methodology Reference).
  • Pegu, D., et al. (2017). Theoretical investigation of electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone. Spectroscopy Letters. Retrieved from [Link]

Sources

Technical Guide: Photophysical & Chemical Properties of 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichlorobenzophenone (2,4-DCBP) represents a critical scaffold in both photochemistry and pharmaceutical synthesis. Unlike its parent compound, benzophenone, the introduction of chlorine atoms at the ortho and para positions of a single phenyl ring introduces significant electronic and steric perturbations. These substituents modulate the spin-orbit coupling (SOC) efficiency, altering intersystem crossing rates, and serve as a robust pharmacophore in the synthesis of azole antifungals (e.g., Miconazole, Econazole).

This guide provides a rigorous analysis of the photophysical dynamics of 2,4-DCBP, detailing its transition from ground state to reactive triplet manifolds. It includes validated protocols for Laser Flash Photolysis (LFP) to characterize these states and outlines its utility in drug development.

Molecular Architecture & Electronic State

Structural Dynamics

The presence of a chlorine atom at the C2 (ortho) position creates significant steric strain, forcing the 2,4-dichlorophenyl ring to rotate out of the carbonyl plane. This de-planarization has two primary photophysical consequences:

  • Hypsochromic Shift: Reduced

    
    -conjugation compared to planar analogs typically shifts the 
    
    
    
    absorption band to shorter wavelengths.
  • Heavy Atom Effect: The chlorine atoms (

    
    ) enhance the spin-orbit coupling (SOC) constant (
    
    
    
    ). This accelerates the rate of Intersystem Crossing (ISC) from the singlet excited state (
    
    
    ) to the triplet state (
    
    
    ), often pushing the quantum yield of triplet formation (
    
    
    ) near unity (
    
    
    ).
The Jablonski Dynamics

The photophysics of 2,4-DCBP is governed by the El-Sayed rules, where transitions between states of different orbital symmetry (e.g.,


) are faster than those between same-symmetry states.

Jablonski S0 Ground State (S0) Singlet S1 Excited Singlet (S1) (n,π*) / (π,π*) S0->S1 Absorption (hν) S1->S0 Fluorescence (Weak/Null) T1 Triplet State (T1) Reactive Species S1->T1 Intersystem Crossing (Fast, SOC enhanced) T1->S0 Non-radiative Decay Phos Phosphorescence (Low Temp) T1->Phos Emission (77K) Radical Ketyl Radical (H-Abstraction) T1->Radical + H-Donor (Rxn)

Figure 1: Jablonski diagram illustrating the dominant pathway for 2,4-DCBP. Note the enhanced ISC channel due to the heavy atom effect of chlorine.

Spectral Characteristics

Absorption Profile

The UV-Vis spectrum of 2,4-DCBP is characterized by two distinct bands. The specific molar extinction coefficients (


) are solvent-dependent.
TransitionWavelength (

)
Intensity (

)
CharacterSolvent Effect (Polar)
Band I 245 – 260 nmHigh (

)

Red Shift (Bathochromic)
Band II 300 – 340 nmLow (

)

Blue Shift (Hypsochromic)

Technical Insight: The weak


 band is the "forbidden" transition that populates the 

state. In polar solvents, the lone pair on the carbonyl oxygen is stabilized by hydrogen bonding or dipole interactions, lowering the ground state energy more than the excited state, thus increasing the energy gap (Blue Shift).
Triplet State Reactivity

The


 state of 2,4-DCBP is chemically distinct due to its "super-electrophilic" nature.
  • Configuration: Predominantly

    
     character in non-polar solvents, making the oxygen radical-like and highly reactive toward Hydrogen Abstraction.
    
  • Lifetime (

    
    ):  In deaerated non-reactive solvents (e.g., benzene), 
    
    
    
    is typically in the microsecond range (1–10
    
    
    ). In the presence of H-donors (alcohols, amines), this drops to nanoseconds.

Experimental Protocols: Laser Flash Photolysis (LFP)[1]

To rigorously determine the triplet lifetime and reactivity of 2,4-DCBP, Laser Flash Photolysis is the gold standard. This protocol is designed to be self-validating by including oxygen quenching as a control.

Reagents & Setup
  • Excitation Source: Nd:YAG Laser (3rd harmonic, 355 nm) or Excimer Laser (308 nm).

  • Probe Light: Pulsed Xenon arc lamp.

  • Solvent: Acetonitrile (HPLC Grade,

    
    ).
    
  • Sample Conc: Adjusted to Absorbance

    
     at excitation wavelength (typically 
    
    
    
    M).
Step-by-Step Methodology
  • Sample Preparation: Dissolve 2,4-DCBP in acetonitrile in a quartz cuvette (1 cm path length).

  • Degassing (Critical Step):

    • Why: Oxygen is a triplet quencher (

      
      ). Its presence will artificially shorten 
      
      
      
      .
    • Method: Bubble high-purity Argon or Nitrogen through the solution for 20 minutes. Seal with a septum.

  • Data Acquisition:

    • Fire the laser pulse (5–10 ns duration).

    • Monitor transient absorption at 520–550 nm (typical T-T absorption band for benzophenones).

    • Record the decay trace of the transient signal.[1]

  • Validation (Oxygen Quenching):

    • After measuring the degassed sample, introduce air into the cuvette and repeat.

    • Result: The lifetime should drop significantly (from

      
       to 
      
      
      
      scale). If it does not, the initial signal was not the triplet state (or the system was not degassed).
Data Analysis

Fit the decay trace to a first-order exponential function:



Where 

.

To determine the quenching rate constant (


) with a specific substrate (e.g., a drug precursor), use the Stern-Volmer relationship:


Plot

vs.

(Quencher concentration); the slope is

.[2]

LFP_Workflow Prep Prepare 2,4-DCBP in Acetonitrile Degas Degas (Ar/N2) 20 mins Prep->Degas Laser Laser Pulse (355 nm) Degas->Laser Detect Measure Transient Abs (520-550 nm) Laser->Detect Analyze Fit Decay (First Order) Detect->Analyze Control Control: Air Saturation (Verify Quenching) Analyze->Control Control->Detect Re-measure

Figure 2: Operational workflow for Laser Flash Photolysis to determine triplet kinetics.

Applications in Drug Development

The 2,4-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry, particularly for antifungal agents.

Synthesis of Azole Antifungals

2,4-DCBP is a direct precursor or structural analog for the synthesis of Miconazole , Econazole , and Sertaconazole .

  • Mechanism: The ketone functionality is typically brominated at the alpha-position (using the reactivity of the enol form) or reduced to an alcohol and then substituted.

  • Photostability: In topical formulations, the photostability of the 2,4-DCBP core is crucial. Understanding its triplet dynamics helps formulation scientists predict photodegradation pathways (e.g., radical formation causing skin irritation or drug inactivation).

Photoaffinity Labeling

Due to the efficient H-abstraction capability of the benzophenone triplet state, 2,4-DCBP derivatives are used as photoaffinity probes to map drug binding sites on proteins. Upon UV irradiation, the carbonyl oxygen abstracts a hydrogen from the protein backbone, forming a covalent C-C bond, permanently "tagging" the receptor.

References

  • Biosynth. (n.d.). 2,4'-Dichlorobenzophenone | 85-29-0.[3] Retrieved from

    • Context: Provides basic absorption range (230-300 nm)
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 66558, 2,4'-Dichlorobenzophenone. Retrieved from

    • Context: Authoritative source for chemical structure, molecular weight, and safety d
  • Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone. Retrieved from

    • Context: Detailed photophysics of the benzophenone class, validating the Jablonski dynamics and LFP methodology described.
  • BenchChem. (n.d.). Application Notes: 2,4'-Dichlorobenzophenone in Organic Synthesis. Retrieved from

    • Context: Links the molecule to Sertaconazole synthesis and radical polymerization p
  • NIST Chemistry WebBook. (2023). 2,4'-Dichlorobenzophenone.[3][4][5][6] Retrieved from

    • Context: Verification of CAS registry numbers and physical property d

Sources

photochemical degradation pathways of 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the photochemical degradation pathways of 2,4-Dichlorobenzophenone (2,4-DCBP) .

Executive Summary: this compound (CAS: 19811-05-3) is a chlorinated diphenyl ketone characterized by high photochemical stability.[1] While often identified as a persistent environmental metabolite (derived from the degradation of pesticides like Dicofol and Chloropropylate), it is also a starting material in the synthesis of pharmaceuticals and UV-curable polymers. Its degradation is governed by the stability of its triplet state (


) and the "ortho-effect" of the chlorine atom at the C2 position, which sterically inhibits planarization and modulates reactivity.

Part 1: Photophysical Properties & The "Ortho-Effect"

To understand the degradation, one must first understand the resistance. 2,4-DCBP is designed to absorb UV energy and dissipate it non-destructively, which is why it persists in the environment.[1]

The Excitation Pathway

Upon irradiation (UV-A/B,


 nm), 2,4-DCBP undergoes an 

transition.[1]
  • Singlet State (

    
    ):  The molecule absorbs a photon, populating the singlet state.
    
  • Intersystem Crossing (ISC): Benzophenones exhibit near-unity quantum yields for ISC (

    
    ).[1] The molecule rapidly crosses to the Triplet State (
    
    
    
    ).
  • The Triplet State (

    
    ):  This is the reactive species. In unsubstituted benzophenone, the 
    
    
    
    state is long-lived and readily abstracts hydrogen.[1]
The Ortho-Chlorine Effect

The chlorine atom at the 2-position (ortho) introduces a critical steric factor:

  • Twisting: The steric bulk prevents the phenyl rings from achieving coplanarity. This reduces the conjugation efficiency compared to 4,4'-dichlorobenzophenone.[1]

  • Quenching: The heavy-atom effect of chlorine enhances spin-orbit coupling, potentially shortening the triplet lifetime (

    
    ), but the steric hindrance often reduces the rate of bimolecular quenching (reaction with other molecules), leading to increased persistence in the absence of strong H-donors.
    

Part 2: Photochemical Degradation Pathways

There are three primary pathways for the degradation of 2,4-DCBP, dependent on the solvent matrix and excitation source.

Pathway A: Reductive Dechlorination (Anaerobic/Solvent-Assisted)

In the presence of hydrogen donors (e.g., alcohols, organic solvents, or dissolved organic matter in water), the excited triplet state abstracts a hydrogen atom.[1]

  • Mechanism:

    • H-Abstraction:

      
       (Ketyl Radical formation).
      
    • Radical Recombination/Disproportionation: The ketyl radical is typically stable. However, if the radical center is adjacent to the chlorine, elimination can occur.[1]

    • Dechlorination: The 2-Cl or 4-Cl is replaced by Hydrogen.[1]

    • Note: The ortho-Cl (2-position) is often lost preferentially due to the release of steric strain, yielding 4-chlorobenzophenone .[1]

Pathway B: Photoreduction to Benzhydrol

This is the dominant pathway in non-oxidative environments (e.g., deep water layers or organic synthesis).[1]

  • Mechanism: The carbonyl group is reduced to a hydroxyl group without losing chlorine atoms.

  • Product: 2,4-Dichlorobenzhydrol .[1]

  • Significance: This product is more water-soluble and susceptible to further biological hydrolysis than the parent ketone.

Pathway C: Oxidative Mineralization (AOP/TiO Photocatalysis)

In environmental remediation or wastewater treatment, natural photolysis is too slow.[1] Advanced Oxidation Processes (AOPs) using Titanium Dioxide (TiO


) and UV light drive the complete mineralization.
  • Mechanism:

    • Hole/Electron Pair:

      
      .
      
    • Hydroxyl Radical Generation:

      
      .[1]
      
    • Electrophilic Attack: The

      
       radical attacks the aromatic ring (preferentially ortho/para to the directing Cl atoms).
      
    • Hydroxylation: Formation of 3-hydroxy-2,4-dichlorobenzophenone .

    • Ring Cleavage: The aromatic ring breaks, forming short-chain aliphatic acids (formic, acetic) and releasing chloride ions (

      
      ).[1]
      

Part 3: Visualization of Pathways

The following diagram illustrates the divergence between natural persistence (photoreduction) and engineered degradation (mineralization).

DCBP_Degradation DCBP This compound (Parent Molecule) Excited Triplet State (T1) (n, π*) DCBP->Excited UV (hv) OH_Radical •OH Radical Attack (TiO2 Photocatalysis) DCBP->OH_Radical AOP Treatment Ketyl Ketyl Radical Intermediate Excited->Ketyl H-abstraction (Solvent/DOM) Benzhydrol 2,4-Dichlorobenzhydrol (Stable Reduced Product) Ketyl->Benzhydrol Recombination Dechloro 4-Chlorobenzophenone (Reductive Dechlorination) Ketyl->Dechloro Cl Elimination (Steric Relief) Hydroxy_Int Hydroxylated Intermediates (e.g., 3-OH-2,4-DCBP) OH_Radical->Hydroxy_Int Ring_Open Ring Cleavage Products (Aliphatic Acids + Cl-) Hydroxy_Int->Ring_Open CO2 Mineralization (CO2 + H2O) Ring_Open->CO2

Caption: Divergent degradation pathways of 2,4-DCBP: Natural photoreduction (left) vs. Engineered oxidative mineralization (right).[1]

Part 4: Experimental Protocol for Degradation Analysis

This protocol validates the degradation kinetics and identifies metabolites.[2]

Setup & Reagents
  • Light Source: Mercury-Xenon arc lamp (500W) equipped with a cutoff filter (

    
     nm) to simulate solar irradiation.
    
  • Reactor: Quartz cylindrical reactor (50 mL) with water-cooling jacket (

    
    ).
    
  • Solvent System:

    • System A (Natural Fate):[1] Acetonitrile/Water (50:50 v/v).[1]

    • System B (AOP): Aqueous TiO

      
       suspension (Degussa P25, 1.0 g/L).[1]
      
Irradiation Procedure
  • Preparation: Dissolve 2,4-DCBP to a final concentration of

    
    .
    
  • Equilibration: Stir in the dark for 30 minutes (critical for TiO

    
     adsorption equilibrium).
    
  • Actinometry: Use Potassium Ferrioxalate actinometry in a parallel tube to quantify photon flux (

    
    ).[1]
    
  • Sampling: Withdraw 1 mL aliquots at

    
     minutes.
    
  • Quenching: For System B, filter immediately through a 0.22

    
     PTFE filter to remove catalyst.[1]
    
Analytical Method (GC-MS)
  • Instrument: Gas Chromatography-Mass Spectrometry (Agilent 7890/5975 or equivalent).[1]

  • Column: HP-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).[1]
  • Temperature Program:

    
     (1 min) 
    
    
    
    
    
    to
    
    
    (hold 5 min).
  • Target Ions (SIM Mode):

    • 2,4-DCBP: m/z 250, 252, 139.[1]

    • 2,4-Dichlorobenzhydrol: m/z 252, 254 (M+), 235 (M-OH).[1]

    • 4-Chlorobenzophenone: m/z 216, 139.[1]

Data Processing

Calculate the quantum yield (


) using the initial rate method:


Expect

to be low (

) in System A due to the stability of the ortho-substituted triplet state.

Part 5: Quantitative Data Summary

ParameterValue / CharacteristicContext
CAS Number 19811-05-3Specific to 2,4-dichloro isomer
UV

~255 nm (

), ~300 nm (

)
Absorption profile
Triplet Energy (

)
~68-69 kcal/molHigh energy, facilitates H-abstraction
Major Metabolite (Anoxic) 2,4-DichlorobenzhydrolPhotoreduction product
Major Metabolite (Oxic) 3-Hydroxy-2,4-DCBPAOP/Hydroxyl radical product
Half-life (Natural Water) > 100 DaysHighly persistent without catalyst
Half-life (TiO

AOP)
< 60 MinutesRapid mineralization possible

References

  • United States Environmental Protection Agency (EPA). (2009).[1] Reregistration Eligibility Decision (RED) for Dicofol. (Identifies DCBP isomers as persistent degradates). Link

  • Stockholm Convention on Persistent Organic Pollutants. (2017).[1] Risk Profile: Dicofol.[1][3] (Details the environmental fate and stability of the benzophenone metabolites). Link

  • NIST Chemistry WebBook. this compound Spectral Data. (Source for IR/UV and MS fragmentation patterns). Link

  • K. Djebbar et al. (2006).[1][4] "Photocatalytic degradation of chlorinated organic compounds." Environmental Technology. (Mechanistic basis for TiO2 degradation of chlorophenones). Link[1]

  • PubChem. Compound Summary for CID 7034 (4,4'-isomer) and CID 66558 (2,4'-isomer). (Note: Used for structural verification of the isomer family). Link

Sources

An In-depth Technical Guide to the Thermal Degradation Products of 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the potential thermal degradation products of 2,4-Dichlorobenzophenone. It is intended for researchers, scientists, and professionals in drug development and chemical safety who handle this compound at elevated temperatures. This document synthesizes information from related chlorinated aromatic compounds to propose likely degradation pathways and outlines the analytical methodologies required for their identification and characterization.

Introduction: The Significance of this compound and the Imperative of Thermal Stability Assessment

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its utility lies in the reactivity of its chlorinated phenyl rings and the central carbonyl group. However, the presence of chlorine atoms raises significant concerns regarding its thermal stability. When subjected to elevated temperatures, such as those encountered in certain manufacturing processes, distillation, or accidental fires, chlorinated aromatic compounds have the potential to degrade into a range of products, some of which may be significantly more toxic than the parent compound.

Understanding the thermal degradation profile of this compound is therefore not merely an academic exercise but a critical component of risk assessment and process safety. The formation of hazardous byproducts, such as polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs), from chlorinated precursors is a well-documented phenomenon. This guide provides a scientifically grounded framework for anticipating these degradation pathways and establishing robust analytical methods for their detection.

Proposed Thermal Degradation Pathways of this compound

While specific experimental data on the thermal decomposition of this compound is not extensively available in the public domain, we can infer the likely degradation pathways based on the known behavior of similar chlorinated aromatic ketones and related compounds under thermal stress. The degradation is expected to proceed through a series of complex reactions, including bond cleavage, intramolecular cyclization, and intermolecular condensation.

The following diagram illustrates the proposed major degradation pathways:

Thermal_Degradation_Pathways cluster_pathways Primary Degradation Reactions cluster_products Potential Degradation Products This compound This compound Homolytic Cleavage Homolytic Cleavage This compound->Homolytic Cleavage High Temperature Intramolecular Cyclization Intramolecular Cyclization This compound->Intramolecular Cyclization Catalytic Surfaces (e.g., metal oxides) Dechlorination/Hydroxylation Dechlorination/Hydroxylation This compound->Dechlorination/Hydroxylation Presence of H-donors or Oxygen Chlorinated Benzoyl Radicals Chlorinated Benzoyl Radicals Homolytic Cleavage->Chlorinated Benzoyl Radicals Chlorinated Phenyl Radicals Chlorinated Phenyl Radicals Homolytic Cleavage->Chlorinated Phenyl Radicals Polychlorinated Dibenzofurans (PCDFs) Polychlorinated Dibenzofurans (PCDFs) Intramolecular Cyclization->Polychlorinated Dibenzofurans (PCDFs) Polychlorinated Xanthones Polychlorinated Xanthones Intramolecular Cyclization->Polychlorinated Xanthones Chlorinated Phenols Chlorinated Phenols Dechlorination/Hydroxylation->Chlorinated Phenols Chlorinated Benzoic Acids Chlorinated Benzoic Acids Dechlorination/Hydroxylation->Chlorinated Benzoic Acids Polychlorinated Biphenyls (PCBs) Polychlorinated Biphenyls (PCBs) Chlorinated Phenyl Radicals->Polychlorinated Biphenyls (PCBs) Recombination Chlorinated Phenols->Polychlorinated Dibenzofurans (PCDFs) Precursor Formation

Caption: Proposed thermal degradation pathways of this compound.

Homolytic Bond Cleavage

At sufficiently high temperatures, the primary degradation route is likely to be the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the phenyl rings, as well as the carbon-chlorine bonds. This will generate a variety of highly reactive free radicals, including:

  • 2-chlorophenyl radical

  • 4-chlorophenyl radical

  • 2-chlorobenzoyl radical

  • 4-chlorobenzoyl radical

These radicals can then undergo a cascade of secondary reactions, including:

  • Recombination: Phenyl radicals can recombine to form various isomers of polychlorinated biphenyls (PCBs).

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules to form chlorinated benzenes and benzoic acids.

  • Further Fragmentation: The benzoyl radicals can lose carbon monoxide to form additional phenyl radicals.

Intramolecular Cyclization: The Pathway to Dioxin-like Compounds

A significant concern with the thermal degradation of chlorinated aromatic compounds is the formation of highly toxic polychlorinated dibenzofurans (PCDFs) and, in the presence of a precursor to the second oxygen atom, polychlorinated dibenzo-p-dioxins (PCDDs). In the case of this compound, intramolecular cyclization is a plausible pathway to PCDF formation. This can occur through a precursor mechanism involving the formation of chlorinated phenols, followed by their condensation. The presence of catalytic surfaces, such as metal oxides, can promote these reactions at lower temperatures.

Dechlorination and Hydroxylation

In the presence of hydrogen donors or oxygen, dechlorination and hydroxylation reactions can occur. This can lead to the formation of various chlorinated and non-chlorinated phenols and benzoic acids. While these products may be less toxic than PCDFs, they can act as precursors for the formation of other hazardous compounds.

Analytical Methodologies for the Identification of Thermal Degradation Products

The identification and quantification of the complex mixture of compounds resulting from the thermal degradation of this compound requires sophisticated analytical techniques. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the method of choice for such investigations.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique that allows for the direct thermal decomposition of a sample in a controlled environment, followed by the separation and identification of the resulting volatile and semi-volatile products.

The following diagram outlines the typical workflow for Py-GC-MS analysis:

Py_GC_MS_Workflow cluster_pyrolysis Pyrolysis Stage cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Introduction Sample Introduction (μg to mg scale) Pyrolyzer Pyrolyzer (Controlled Temperature Program) Sample_Introduction->Pyrolyzer GC_Inlet GC Inlet (Transfer Line) Pyrolyzer->GC_Inlet GC_Column GC Column (Separation of Degradation Products) GC_Inlet->GC_Column Ion_Source Ion Source (e.g., Electron Ionization) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Chromatogram & Mass Spectra) Detector->Data_System Library_Search Mass Spectral Library Search (e.g., NIST) Data_System->Library_Search

Caption: Workflow for Py-GC-MS analysis of thermal degradation products.

Experimental Protocol: A Self-Validating System

The following is a representative, detailed protocol for the analysis of this compound thermal degradation products using Py-GC-MS. This protocol is designed to be self-validating through the use of internal standards and rigorous quality control.

Objective: To identify and semi-quantify the thermal degradation products of this compound at a specified temperature.

Instrumentation:

  • Pyrolyzer coupled to a Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • Capillary GC column suitable for the separation of semi-volatile aromatic compounds (e.g., 5% phenyl-methylpolysiloxane).

Materials:

  • This compound (high purity).

  • Internal Standard (e.g., a deuterated polycyclic aromatic hydrocarbon not expected to be formed during degradation).

  • High-purity helium carrier gas.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 µg of this compound into a pyrolysis sample cup.

    • Spike the sample with a known amount of the internal standard. This is crucial for assessing the efficiency of the transfer and analysis process.

  • Pyrolyzer Conditions:

    • Set the pyrolysis temperature to the desired value (e.g., 600 °C). The choice of temperature should be based on the specific process being investigated.

    • Set the pyrolysis time (e.g., 30 seconds).

    • Interface temperature: Ensure the transfer line to the GC is heated to prevent condensation of the degradation products (e.g., 300 °C).

  • GC-MS Conditions:

    • Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity. Injector temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: 10 minutes at 300 °C.

      • This temperature program allows for the separation of a wide range of degradation products with varying boiling points.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard ionization technique that produces reproducible fragmentation patterns.

      • Mass Range: Scan from m/z 40 to 550. This range will cover the expected molecular ions and fragment ions of the parent compound and its degradation products.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • For each peak, analyze the corresponding mass spectrum.

    • Compare the obtained mass spectra with a comprehensive mass spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification of the degradation products.

    • Confirm the identity of key degradation products by analyzing authentic standards, if available.

    • Semi-quantify the identified products by comparing their peak areas to the peak area of the internal standard.

Data Presentation and Interpretation

The results from the Py-GC-MS analysis should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Potential Thermal Degradation Products of this compound and their Characteristic Mass Spectral Fragments.

Potential Degradation ProductMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)
This compound (Parent)250250 (M+), 215 (M-Cl), 175 (M-C6H4Cl), 139 (C7H4ClO), 111 (C6H4Cl)
Monochlorobenzophenone216.5216 (M+), 181 (M-Cl), 141 (M-C6H5Cl), 105 (C7H5O)
Benzophenone182182 (M+), 105 (C7H5O), 77 (C6H5)
2,4-Dichlorophenol163162 (M+), 127 (M-Cl), 99 (M-Cl-CO)
4-Chlorophenol128.5128 (M+), 93 (M-Cl)
Dichlorobiphenyls222222 (M+), 187 (M-Cl), 152 (M-2Cl)
Dichlorodibenzofuran250250 (M+), 215 (M-Cl), 187 (M-Cl-CO)

Note: The fragmentation patterns are predictive and should be confirmed with experimental data. The presence of chlorine isotopes (35Cl and 37Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.

Safety Considerations and Toxicity of Degradation Products

The potential formation of highly toxic byproducts during the thermal degradation of this compound necessitates stringent safety protocols.

  • Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs): These are persistent organic pollutants (POPs) and are known human carcinogens.[1][2] Their formation is a major concern when heating chlorinated aromatic compounds.[3][4] They can cause a range of adverse health effects, including reproductive and developmental problems, damage to the immune system, and interference with hormones.[5][6][7]

  • Polychlorinated Biphenyls (PCBs): Another class of POPs with carcinogenic potential and other long-term health effects.

  • Chlorinated Phenols: These compounds can be toxic and are precursors to the formation of PCDDs and PCDFs.

All work involving the thermal degradation of this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Any waste generated from these experiments should be treated as hazardous and disposed of according to institutional and regulatory guidelines.

Conclusion

While direct experimental data on the thermal degradation of this compound is limited, a thorough understanding of the chemistry of related chlorinated aromatic compounds allows for the prediction of likely degradation pathways and products. The primary analytical technique for investigating these products is Pyrolysis-Gas Chromatography-Mass Spectrometry. The potential for the formation of highly toxic compounds, including PCDDs and PCDFs, underscores the critical importance of careful thermal management and robust safety procedures when handling this compound at elevated temperatures. The methodologies and insights provided in this guide serve as a foundation for researchers and professionals to conduct their own comprehensive risk assessments and ensure the safe use of this important chemical intermediate.

References

  • Bergman, A., Hagman, A., Jacobsson, S., Jansson, B., & Ahlman, M. (1984). Thermal degradation of polychlorinated alkanes. Chemosphere, 13(2), 237-250. [Link]

  • Cropek, D. M., et al. (n.d.). Use of Pyrolysis GC/MS for Predicting Emission Byproducts from the Incineration of Double-Base Propellant. Environmental Science & Technology. [Link]

  • Gao, F., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International, 35(5), 18-24. [Link]

  • Kulkarni, P. S., Crespo, J. G., & Afonso, C. A. M. (2008). Dioxins sources and current remediation technologies–a review. Environment international, 34(1), 139-153. [Link]

  • Li, H., et al. (2023). Study on Low-Temperature Pyrolysis of Dioxins in Municipal Solid Waste Incineration Fly Ash Using Water-Washed Synergistic Catalysts. Molecules, 28(22), 7569. [Link]

  • Lou, Q., et al. (2022). Formation and Sources of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) in the Co-combustion of Sewage Sludge and Coal in a Power Plant. Aerosol and Air Quality Research, 22(3), 210307. [Link]

  • Manion, J. A. (2017). Mechanisms for formation, chlorination, dechlorination and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Physical Sciences Reviews, 2(1-2), 20160021. [Link]

  • Pohland, A. E., & Olson, J. R. (1993). Environmental toxicology of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans. Environmental Health Perspectives, 100, 189-197. [Link]

  • Reyes, L., et al. (2022). Formation of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) in the electrochemical oxidation of polluted waters with pharmaceuticals used against COVID-19. Chemosphere, 287, 132338. [Link]

  • Shimadzu. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. Application Note No. GCMS-1504. [Link]

  • Stanmore, B. R. (2004). The formation of dioxins in combustion systems. Combustion and flame, 136(3), 398-427. [Link]

  • U.S. Environmental Protection Agency. (1999). Fact Sheet: Polychlorinated Dibenzo-p-dioxins and Related Compounds Update: Impact on Fish Advisories. EPA-823-F-99-015. [Link]

  • Van den Berg, M., et al. (2006). The 2005 World Health Organization re-evaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicological sciences, 93(2), 223-241. [Link]

  • Wang, Y., et al. (2023). Pyrolysis and Dioxin Production Characteristics of Mineralized Waste in Landfills. Aerosol and Air Quality Research, 23(11), 230185. [Link]

  • Zawiślak, A., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 1-8. [Link]

  • World Health Organization. (2016). Dioxins and their effects on human health. [Link]

  • Altwicker, E. R. (1991). The formation of PCDD and PCDF in the flue gases of incinerators. Chemosphere, 23(8-10), 1085-1102. [Link]

  • Tuppurainen, K., et al. (1998). Formation of PCDDs and PCDFs in municipal waste incineration and its inhibition mechanisms: a review. Chemosphere, 36(7), 1493-1511. [Link]

  • McKay, G. (2002). Dioxin characterisation, formation and minimisation during municipal solid waste (MSW) incineration: review. Chemical Engineering Journal, 86(3), 343-368. [Link]

  • Addink, R., & Olie, K. (1995). Mechanisms of formation and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans in heterogeneous systems. Environmental science & technology, 29(6), 1425-1435. [Link]

  • Wikipedia. (n.d.). Polychlorinated dibenzodioxins. [Link]

  • Zhang, M., et al. (2016). A review on the formation of PCDD/Fs in the pulp and paper industry. Environmental Science and Pollution Research, 23(1), 123-134. [Link]

  • Chen, J., et al. (2018). Formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from the chlorination of dibenzo-p-dioxin and dibenzofuran. Chemosphere, 193, 929-935. [Link]

  • Ma, Y., et al. (2021). Formation of PCDD/Fs from the co-combustion of coal and sewage sludge: The role of chlorine and catalytic metals. Journal of Hazardous Materials, 403, 123614. [Link]

  • Zhang, M., et al. (2013). Formation of PCDD/Fs from major aromatic constituents in lignocellulosic biomass. Environmental science & technology, 47(19), 10936-10943. [Link]

  • Lin, X., et al. (2022). De novo formation of PCDD/Fs on fly ash: A critical review. Journal of Hazardous Materials, 424, 127415. [Link]

  • Li, N., et al. (2015). Polychlorinated Dibenzo-p-Dioxins, Polychlorinated Dibenzofurans, and Dioxin-Like Polychlorinated Biphenyls in Umbilical Cord Serum from Pregnant Women Living Near a Chemical Plant in Tianjin, China. International journal of environmental research and public health, 12(12), 15093–15106. [Link]

  • Schoonenboom, M. H., & Olie, K. (1994). Formation of PCDD/F during the combustion of anthracene. Chemosphere, 29(9-11), 1877-1884. [Link]

  • Van den Berg, M., et al. (1998). Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife. Environmental health perspectives, 106(Suppl 6), 775–792. [Link]

Sources

Technical Guide: Spectroscopic Identification of Dichlorobenzophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichlorobenzophenones (DCBPs) serve as critical intermediates in the synthesis of high-performance polymers like Polyether Ether Ketone (PEEK) and as precursors in pharmaceutical scaffolds. The precise identification of isomers—specifically distinguishing the symmetric 4,4'-dichlorobenzophenone (4,4'-DCBP) from the asymmetric 2,4'-dichlorobenzophenone (2,4'-DCBP) —is non-trivial but essential.

In PEEK synthesis, the 2,4'-isomer acts as a chain terminator or defect site, significantly lowering the melting point and crystallinity of the final polymer. In drug development, isomeric purity is a regulatory mandate. This guide moves beyond basic characterization, providing a self-validating spectroscopic workflow that leverages the distinct symmetry elements of these molecules.

Structural Analysis & Symmetry Operations

Before approaching the instrument, one must understand the symmetry operations that dictate the spectral output.

Feature4,4'-Dichlorobenzophenone2,4'-Dichlorobenzophenone
Symmetry Point Group

(Idealized)

(Asymmetric)
Chemical Equivalence High. The two phenyl rings are equivalent.None. The two phenyl rings are chemically distinct.
Steric Environment Planar or near-planar conformation favored.Twisted conformation forced by ortho-chlorine steric clash with carbonyl.
Dipole Moment Lower (Vectors partially cancel).Higher (Vectors additive).

Expert Insight: The "twist" in the 2,4'-isomer is the spectroscopic key. It disrupts the conjugation between the phenyl ring and the carbonyl group, altering both the IR carbonyl stretch and the UV-Vis absorption maximum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gold Standard for Isomer Differentiation

NMR provides the most definitive identification due to the distinct spin systems created by the chlorine substitution patterns.

Proton ( H) NMR Topology
4,4'-DCBP: The AA'BB' System

Due to the plane of symmetry passing through the carbonyl carbon, the protons on one ring are equivalent to the protons on the other. Within a single ring, the protons ortho to the ketone are chemically equivalent to each other, but magnetically non-equivalent due to coupling with the meta protons.

  • Pattern: Two distinct signal groups in the aromatic region.[1]

  • Appearance: Often resembles two "doublets" (roofing effect), but is mathematically an AA'BB' system.

  • Integration: 4H (ortho to C=O) : 4H (ortho to Cl).

2,4'-DCBP: The Mixed System

This molecule lacks symmetry. You will observe two distinct ring systems superimposed.[2][3]

  • Ring A (4-chlorophenyl): Appears as an AA'BB' system (approx. 2 doublets).

  • Ring B (2-chlorophenyl): Appears as an ABCD system. The proton at the 6-position (ortho to C=O) is significantly deshielded and often appears as a doublet of doublets.

  • Count: Total integral of 8H, but resolved into complex multiplets rather than two clean regions.

Carbon ( C) NMR
  • 4,4'-DCBP: Shows only 5 signals total (1 Carbonyl + 4 Aromatic).

  • 2,4'-DCBP: Shows 13 signals total (1 Carbonyl + 12 Aromatic).

  • Validation: If you see more than 5 carbon signals in a "pure" 4,4' sample, you have contamination.

Visualizing the NMR Logic

NMR_Logic Start Analyze 1H NMR Spectrum (Aromatic Region) Symmetry Assess Signal Symmetry Start->Symmetry AABB Two distinct signal groups (Pseudo-doublets) Symmetry->AABB High Symmetry Complex Complex Multiplets (Overlapping patterns) Symmetry->Complex Low Symmetry Check13C Confirm with 13C NMR AABB->Check13C Complex->Check13C Result44 Isomer: 4,4'-DCBP (Symmetric) Result24 Isomer: 2,4'-DCBP (Asymmetric) Count5 5 Signals Total Check13C->Count5 Count13 13 Signals Total Check13C->Count13 Count5->Result44 Count13->Result24

Figure 1: NMR decision logic for distinguishing dichlorobenzophenone isomers based on signal complexity and carbon count.

Vibrational Spectroscopy (IR)

The Steric Sensor

While NMR determines the skeleton, IR assesses the electronic environment. The carbonyl (C=O) stretching frequency is the diagnostic handle.[4]

Mechanism: Steric Inhibition of Resonance

In 4,4'-DCBP , the phenyl rings can rotate to be nearly coplanar with the carbonyl group. This allows


-electron delocalization (conjugation) from the rings into the carbonyl, weakening the C=O bond (more single-bond character) and lowering  the stretching frequency.[5]

In 2,4'-DCBP , the chlorine atom at the ortho position creates steric hindrance. To relieve this strain, the ortho-substituted ring twists out of plane. This breaks the conjugation. The C=O bond retains more double-bond character, shifting the absorption to a higher frequency (wavenumber).[6]

Experimental Data Comparison
IsomerC=O[2][3][6][7][8] Stretch (

)
Electronic Effect
4,4'-DCBP ~1655 - 1660 cm⁻¹Conjugated (Lower Energy)
2,4'-DCBP ~1670 - 1680 cm⁻¹Deconjugated (Higher Energy)

Protocol Note: Solid-state effects (ATR-FTIR) can cause lattice-dependent shifts. For precise comparison, dissolve both samples in a non-polar solvent (e.g., CCl₄ or CHCl₃) to eliminate crystal packing forces.

Mass Spectrometry (MS)

Confirmation, Not Identification

Mass spectrometry (EI-MS) is often insufficient for distinguishing these isomers because they share the same molecular weight and very similar fragmentation pathways. However, it is critical for validating the class of compound (dichlorinated).

  • Isotope Pattern: Look for the characteristic "Cl2 cluster" at the molecular ion (

    
    ).
    
    • 
       (m/z 250): Relative intensity 100%
      
    • 
       (m/z 252): Relative intensity ~65%
      
    • 
       (m/z 254): Relative intensity ~10%
      
  • Fragmentation: Both isomers undergo

    
    -cleavage to yield chlorobenzoyl cations (m/z 139/141).
    
    • Warning: Do not rely on MS library matching alone; the similarity scores between these isomers are often >95%.

Integrated Analytical Protocol

This workflow ensures data integrity by cross-referencing physical properties with spectral data.

Step 1: Physical Pre-Screening
  • Melting Point:

    • If MP > 140°C

      
       Likely 4,4'-DCBP.[1]
      
    • If MP < 70°C

      
       Likely 2,4'-DCBP.
      
Step 2: 1H NMR Acquisition
  • Solvent: CDCl₃ or DMSO-d6.[9]

  • Parameter: 16 scans minimum.

  • Check: Look for the "Roofing effect" (AA'BB') vs. "Multiplet mess" (ABCD).

Step 3: Purity Check (13C NMR)
  • Acquire a proton-decoupled 13C spectrum.

  • Count the peaks.[10]

    • Pass: 5 peaks (4,4'-DCBP).

    • Fail/Mix: >5 peaks (Indicates 2,4' isomer or impurities).

Step 4: Final Validation (HPLC-UV)
  • If quantifying a mixture (e.g., 0.1% impurity in a drug substance), use Reverse Phase HPLC (C18 column).

  • Elution Order: 2,4'-DCBP generally elutes before 4,4'-DCBP due to higher polarity and lower planarity (less interaction with the stationary phase).

Workflow Sample Unknown Sample MP Melting Point Sample->MP NMR_H 1H NMR MP->NMR_H Screening NMR_C 13C NMR NMR_H->NMR_C Confirmation Final Certificate of Analysis NMR_C->Final Validation

Figure 2: The self-validating analytical workflow.

References

  • National Institute of Standards and Technology (NIST). (2023). 4,4'-Dichlorobenzophenone Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[11] Retrieved from [Link]

  • PubChem. (2025).[2][3] Compound Summary: 2,4'-Dichlorobenzophenone (CID 66558). National Library of Medicine. Retrieved from [Link]

  • Ewing, Z. B. (2016).[12] Synthesis and Characterization of PEEK Analogues Utilizing 3,5- and 2,4-Difluorobenzophenone. Wright State University Core Scholar. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Infrared Spectra of Carbonyl Compounds and Conjugation Effects.[5][6][7] Retrieved from [Link]

Sources

CAS number and molecular structure of 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,4-Dichlorobenzophenone , a critical aromatic ketone intermediate.[1]

Editorial Note on Isomeric Precision (E-E-A-T): A common error in pharmaceutical sourcing is conflating This compound (CAS 19811-05-3) with its isomer 2,4'-Dichlorobenzophenone (CAS 85-29-0).[2] The latter is the primary scaffold for antifungal agents like Sertaconazole.[1] The 2,4-isomer discussed here is distinct in its substitution pattern (both chlorines on the same ring), altering its reactivity and downstream applications, often serving as a specific regiochemical standard or intermediate for distinct lipophilic pharmacophores.

Structural Identity, Synthesis, and Pharmaceutical Applications[3][4]

Chemical Identity & Structural Analysis

This compound is an unsymmetrical diaryl ketone.[2] Its lipophilicity and electron-deficient dichlorophenyl ring make it a valuable electrophilic building block for Grignard additions and reductive aminations in drug discovery.

Core Data Table
ParameterTechnical Specification
CAS Registry Number 19811-05-3
IUPAC Name (2,4-Dichlorophenyl)(phenyl)methanone
Molecular Formula C₁₃H₈Cl₂O
Molecular Weight 251.11 g/mol
SMILES Clc1cc(c(Cl)cc1)C(=O)c2ccccc2
InChI Key VLTYTTRXESKBKI-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Melting Point 45–49 °C
Solubility Soluble in chloroform, dichloromethane, toluene; insoluble in water.[2][3]
Structural Visualization (Connectivity & Logic)

The following diagram illustrates the molecular connectivity and the distinct "2,4" substitution pattern compared to the unsubstituted phenyl ring.

MolecularStructure Figure 1: Structural Connectivity of this compound showing the ketone bridge. cluster_ringA Phenyl Ring (Unsubstituted) cluster_bridge Carbonyl Bridge cluster_ringB 2,4-Dichlorophenyl Ring C1 C1 CO C=O C1->CO Ar-C Bond C2 C1' CO->C2 Ar-C Bond Cl2 Cl (Pos 2) C2->Cl2 Ortho Subst. Cl4 Cl (Pos 4) C2->Cl4 Para Subst.

[2]

Synthetic Pathways & Mechanism

The industrial standard for synthesizing this compound is Friedel-Crafts Acylation .[2][4] This route is preferred for its high regioselectivity, driven by the directing effects of the chlorine substituents on the starting material.

The Reaction Logic
  • Substrate: m-Dichlorobenzene (1,3-Dichlorobenzene).[2]

  • Acylating Agent: Benzoyl Chloride.[2][4]

  • Catalyst: Aluminum Chloride (

    
    ).[4]
    
  • Regiochemistry: The chlorine atoms in m-dichlorobenzene are ortho, para-directors.[2] Position 4 is sterically accessible and activated by one Cl (ortho) and the other Cl (para), making it the primary site for electrophilic attack.

Step-by-Step Protocol
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and dropping funnel.

  • Catalyst Activation: Charge the flask with 1.1 eq anhydrous

    
      and anhydrous Dichloromethane (DCM) .[2] Cool to 0–5 °C.
    
  • Acyl Chloride Addition: Add 1.0 eq Benzoyl Chloride dropwise. Stir for 15 min to form the acylium ion complex.

  • Substrate Addition: Add 1.0 eq m-Dichlorobenzene dropwise, maintaining temperature <10 °C to prevent polychlorination byproducts.

  • Reaction: Allow to warm to room temperature, then reflux for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quenching: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.

  • Workup: Extract with DCM, wash with brine and

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from ethanol/hexane to obtain white crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Friedel-Crafts Acylation Workflow for this compound Synthesis. Reactant1 m-Dichlorobenzene (Substrate) Reaction Electrophilic Aromatic Substitution (Reflux) Reactant1->Reaction Nucleophilic Attack Reactant2 Benzoyl Chloride (Acylating Agent) Complex Acylium Ion Complex (Intermediate) Reactant2->Complex Activation Catalyst AlCl3 / DCM (Lewis Acid) Catalyst->Complex Complex->Reaction Quench Hydrolysis (Ice/HCl) Reaction->Quench Decomplexation Product This compound (Crude) Quench->Product Extraction Pure Recrystallized Product (>98% Purity) Product->Pure EtOH Cryst.

Applications in Drug Development & Research

While the 2,4'-isomer is the direct scaffold for drugs like Fenarimol and Sertaconazole , the 2,4-isomer (19811-05-3) plays a distinct role:

  • Impurity Reference Standard: In the synthesis of 2,4'-dichlorobenzophenone, the 2,4-isomer is a common regioisomeric impurity. High-purity this compound is required to calibrate HPLC methods for quality control (QC) in GMP manufacturing of antifungal APIs.

  • Pharmacophore Development: Used as a starting material for 2,4-Dichlorobenzhydrol , a lipophilic moiety used to increase the blood-brain barrier (BBB) permeability of experimental CNS agents.[2]

  • Photo-initiators: Used in UV-curable dental resins and coatings due to its ability to generate radicals upon UV exposure.[2]

Safety & Handling (SDS Summary)

Researchers must adhere to the following safety protocols when handling CAS 19811-05-3.

  • GHS Classification:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[2][5]

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; use wet-wiping methods for cleanup.

References
  • PubChem. (2025). This compound (CAS 19811-05-3) Compound Summary. National Library of Medicine. [Link][6]

Sources

Methodological & Application

application of 2,4-Dichlorobenzophenone in UV curing technologies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,4-Dichlorobenzophenone in Advanced UV Curing & Photoinitiator Synthesis

Executive Summary & Technical Profile

This compound (2,4-DCBP) represents a specialized class of benzophenone derivatives utilized in ultraviolet (UV) curing technologies.[1] While standard benzophenone (BP) is the industry workhorse for Type II photoinitiation, 2,4-DCBP offers distinct electrochemical properties due to the electron-withdrawing chlorine substituents at the ortho and para positions.

This guide addresses two primary applications for researchers and formulation scientists:

  • Direct Use: As a Type II photoinitiator in UV-curable coatings and inks, specifically where modified absorption or solubility profiles are required.[1]

  • Synthetic Utility: As a high-value scaffold for synthesizing low-migration polymeric photoinitiators (via nucleophilic substitution of chlorine atoms), a critical requirement in biomedical hydrogels and food packaging materials.[1]

Key Technical Specifications:

  • CAS Number: 85-29-0[1]

  • Absorption Range:

    
     ~230–300 nm (Significant absorption in UVC/UVB).[1]
    
  • Mechanism: Norrish Type II (Hydrogen Abstraction).[1]

  • Solubility: Soluble in organic solvents (methanol, THF, acetone); insoluble in water.[1]

Mechanistic Insight: The "Why" and "How"

To utilize 2,4-DCBP effectively, one must understand its photophysics compared to unsubstituted benzophenone.[1]

The Chlorine Effect

The presence of chlorine atoms on the aromatic ring induces an inductive electron-withdrawing effect (-I) .

  • Impact on Triplet State: The substituents can alter the energy level of the lowest unoccupied molecular orbital (LUMO). While the general mechanism remains Hydrogen Abstraction, the chlorines can influence the lifetime of the excited triplet state (

    
    ).
    
  • Impact on Reactivity: The chlorine atoms at the 2,4-positions are potential leaving groups under specific conditions (e.g., high temperature or presence of strong nucleophiles), making 2,4-DCBP a "functionalizable" initiator.

Type II Photoinitiation Pathway

Unlike Type I initiators (which cleave homolytically), 2,4-DCBP requires a co-initiator (synergist), typically a tertiary amine.[1]

  • Excitation: 2,4-DCBP absorbs UV energy, transitioning to a singlet state (

    
    ), then undergoes Intersystem Crossing (ISC) to a triplet state (
    
    
    
    ).[1]
  • Exciplex Formation: The triplet state interacts with the amine synergist.[1]

  • H-Abstraction: The 2,4-DCBP abstracts a hydrogen from the carbon alpha to the nitrogen of the amine.

  • Radical Generation: This produces a Ketyl Radical (usually inactive/terminating) and an Aminoalkyl Radical (highly reactive initiating species).[1]

Visualization: Photoinitiation Pathway[1][2]

The following diagram illustrates the critical energy transfer and radical generation pathway for 2,4-DCBP.

G Start 2,4-DCBP (Ground State) Singlet Singlet State (S1) Start->Singlet Absorption UV UV Energy (250-300nm) UV->Start Triplet Triplet State (T1) Long Lifetime Singlet->Triplet ISC Exciplex Exciplex Intermediate Triplet->Exciplex + Amine Amine Amine Synergist (H-Donor) Amine->Exciplex Ketyl Ketyl Radical (Termination) Exciplex->Ketyl H-Transfer AminoRad Aminoalkyl Radical (INITIATION) Exciplex->AminoRad H-Transfer Polymer Polymer Chain Growth AminoRad->Polymer Monomer Attack

Figure 1: Norrish Type II mechanism showing the generation of the active aminoalkyl radical species.

Experimental Protocols

Protocol A: Direct UV Curing Formulation (Coatings)

Objective: To formulate a clear UV-curable acrylate coating using 2,4-DCBP as the primary photoinitiator.

Critical Note on Light Sources: 2,4-DCBP absorbs primarily in the UVC/UVB range (230-300 nm).[1] Standard UV-LEDs (395nm/405nm) are NOT suitable for this initiator.[1] You must use a Medium Pressure Mercury Arc Lamp (broadband).[1]

Materials:

  • Oligomer: Aliphatic Urethane Acrylate (e.g., Ebecryl series).[1]

  • Monomer (Diluent): TPGDA (Tripropylene glycol diacrylate) or HDDA (1,6-Hexanediol diacrylate).[1]

  • Photoinitiator: this compound (Solid).[1]

  • Co-Initiator: MDEA (N-Methyldiethanolamine) or EHA (2-Ethylhexyl-4-dimethylaminobenzoate).[1][2]

Step-by-Step Methodology:

  • Pre-Solubilization (Critical):

    • Unlike liquid PIs, 2,4-DCBP is a solid.[1]

    • Action: Dissolve 2,4-DCBP in the monomer (TPGDA) before adding the oligomer. Heat gently to 40°C if necessary to ensure complete dissolution.

    • Ratio: Prepare a 10% stock solution of 2,4-DCBP in TPGDA.

  • Formulation Mixing:

    • Combine Oligomer (60 wt%) and Monomer (35 wt%).[1]

    • Add 2,4-DCBP Stock (Calculated to reach 3-4 wt% final concentration of PI).[1]

    • Add Amine Synergist (MDEA) at a 1:1 molar ratio to the 2,4-DCBP.[1] Note: Excess amine leads to yellowing; insufficient amine leads to surface tack.

  • Application:

    • Apply to substrate (glass or polycarbonate) using a wire-wound drawdown bar (target thickness: 12–24 microns).[1]

  • Curing:

    • Pass under a Medium Pressure Hg Lamp (Power: 80-120 W/cm).[1]

    • Conveyor Speed: Start at 10 m/min.[1]

    • Validation: Check for "tack-free" surface immediately after exit.[1] Perform MEK (Methyl Ethyl Ketone) double rub test >50 rubs to confirm crosslink density.[1]

Protocol B: Synthesis of Polymeric Photoinitiators (Advanced)

Objective: Use 2,4-DCBP as a scaffold to create a low-migration PI for biomedical or food-packaging applications.[1] Rationale: Small molecule PIs (like BP or 2,4-DCBP) can migrate out of cured plastics.[1] By reacting the chlorine groups with a polymer backbone or a bulky diol, you anchor the photoactive moiety.

Workflow:

  • Reagents: 2,4-DCBP, Bisphenol A (or aliphatic diol for biocompatibility), Potassium Carbonate (

    
    ), DMAc (Dimethylacetamide solvent).[1]
    
  • Reaction: Nucleophilic Aromatic Substitution (

    
    ).[1]
    
    • The chlorine atoms (activated by the carbonyl group) can be displaced by phenoxide or alkoxide ions.

  • Procedure:

    • Dissolve 2,4-DCBP (1 eq) and Diol (1.1 eq) in DMAc.

    • Add

      
       (2.5 eq) as an acid scavenger.[1]
      
    • Reflux at 140–160°C under Nitrogen for 6–12 hours.

    • Monitoring: Track disappearance of 2,4-DCBP via TLC or HPLC.[1]

  • Purification: Precipitate into water, wash to remove salts, and recrystallize.[1]

  • Result: A polymeric chain containing benzophenone moieties that will not migrate but retains UV reactivity.[1]

Data & Formulation Guidelines

Table 1: Comparative Formulation Parameters

ParameterStandard Benzophenone (BP)This compound
Typical Loading 2.0 – 5.0 wt%2.0 – 4.0 wt%
Req.[1] Synergist Yes (Amine)Yes (Amine)
Absorption Peak ~250 nm~240-260 nm (Broad tail)
Reactivity ModerateModerate to High (System dependent)
Yellowing LowLow to Medium (Amine dependent)
Solubility Good in AcrylatesModerate (Requires pre-dissolution)

Workflow Visualization: Formulation Logic

Formulation Input Raw Material Selection SolubilityCheck Solubility Check (2,4-DCBP in Monomer) Input->SolubilityCheck Dissolve Heat to 40°C High Shear Mix SolubilityCheck->Dissolve Solid AddOligomer Add Oligomer & Amine Synergist SolubilityCheck->AddOligomer Liquid (N/A) Dissolve->AddOligomer Cure UV Cure (Hg Arc Lamp) AddOligomer->Cure Test QC: MEK Rubs & Tack Test Cure->Test

Figure 2: Decision tree for formulating UV coatings with solid 2,4-DCBP.

References

  • PubChem. (2023).[1] 2,4'-Dichlorobenzophenone | C13H8Cl2O.[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Songwon. (n.d.).[1] Photoinitiators for high-performance UV curing applications. Available at: [Link][1]

  • MDPI. (2022).[1] Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Available at: [Link][1]

Sources

Application Notes and Protocols: 2,4-Dichlorobenzophenone as a Key Intermediate in the Synthesis of Azole Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2,4-Dichlorobenzophenone in Medicinal Chemistry

This compound is a halogenated aromatic ketone that serves as a pivotal building block in the multi-step synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its chemical architecture, featuring a benzophenone skeleton with two chlorine atoms positioned on separate phenyl rings, offers a unique combination of reactivity and stability, making it an ideal starting material for constructing complex molecular frameworks.[1] The electron-withdrawing nature of the chlorine atoms and the reactivity of the central carbonyl group allow for a diverse range of chemical transformations, including nucleophilic additions, reductions, and Friedel-Crafts reactions.[1]

This guide provides an in-depth exploration of the practical applications of this compound as a key intermediate in the synthesis of two prominent imidazole-based antifungal agents: Sertaconazole and Ketoconazole . We will delve into detailed, step-by-step synthetic protocols, elucidate the underlying chemical principles, and present critical data to empower researchers in their drug discovery and development endeavors.

I. Synthesis of this compound: The Foundation

The primary industrial synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of a substituted benzene with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol outlines the laboratory-scale synthesis of this compound from m-dichlorobenzene and benzoyl chloride.

Reaction Scheme:

m-Dichlorobenzene m-Dichlorobenzene Benzoyl_Chloride Benzoyl_Chloride m-Dichlorobenzene->Benzoyl_Chloride + AlCl3 AlCl3 Benzoyl_Chloride->AlCl3 AlCl3 This compound This compound AlCl3->this compound Friedel-Crafts Acylation A This compound B 1-(2,4-Dichlorophenyl)ethanol A->B NaBH4, Methanol C 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol B->C Imidazole, NaOH, DMF D Sertaconazole C->D 7-chloro-3-(chloromethyl)benzo[b]thiophene, NaOH, DMF This compound This compound NaBH4 NaBH4 This compound->NaBH4 NaBH4, Methanol 1-(2,4-Dichlorophenyl)ethanol 1-(2,4-Dichlorophenyl)ethanol NaBH4->1-(2,4-Dichlorophenyl)ethanol 1-(2,4-Dichlorophenyl)ethanol 1-(2,4-Dichlorophenyl)ethanol Imidazole Imidazole 1-(2,4-Dichlorophenyl)ethanol->Imidazole + Imidazole, NaOH, DMF 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Imidazole->1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Intermediate_C 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Thiophene_Derivative + 7-chloro-3-(chloromethyl)benzo[b]thiophene, NaOH, DMF Intermediate_C->Thiophene_Derivative Sertaconazole Sertaconazole Thiophene_Derivative->Sertaconazole Sertaconazole_Nitrate Sertaconazole Nitrate Sertaconazole->Sertaconazole_Nitrate HNO3 A 2,4-Dichloroacetophenone B 2-Bromo-1-(2,4-dichlorophenyl)ethanone A->B Br2 C cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol B->C Glycerol, p-TsOH D cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol C->D Imidazole, Na2CO3 E cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-yl-methyl methanesulfonate D->E MsCl, Et3N F Ketoconazole E->F 1-acetyl-4-(4-hydroxyphenyl)piperazine, Base

Sources

Application Notes and Protocols: Synthesis of Agrochemicals from 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,4-Dichlorobenzophenone in Agrochemical Synthesis

This compound is a versatile chemical intermediate, distinguished by its dichlorinated benzophenone framework, which serves as a foundational scaffold for a variety of agrochemicals.[1] Its inherent reactivity, stemming from the carbonyl group and the substituted phenyl rings, allows for a range of chemical modifications, including reduction, nucleophilic substitution, and other transformations.[1] These reactions enable the construction of complex molecular architectures with potent biological activities. This application note provides a comprehensive guide to the synthesis of agrochemicals derived from this compound, with a primary focus on the synthesis of imidazole-based antifungal agents. While its application in the synthesis of fungicides is well-documented, its role as a direct precursor for herbicides and insecticides is less common in published literature, which often cites alternative starting materials like 2,4-dichlorophenol for herbicides such as 2,4-D and various other precursors for the diverse class of insecticides.[2]

This guide is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. It offers detailed, step-by-step protocols, explains the rationale behind the synthetic strategies, and provides the necessary data for the successful synthesis and characterization of these compounds.

Fungicide Synthesis: The Pathway to Imidazole Antifungals

The 2,4-dichlorophenyl moiety is a critical pharmacophore in a number of potent antifungal agents. This compound serves as an excellent starting material for the synthesis of imidazole antifungals, such as the clinically relevant sertaconazole.[3] The synthetic strategy hinges on the initial reduction of the benzophenone's carbonyl group to a secondary alcohol, which then provides a reactive center for the introduction of the imidazole ring and subsequent side chains.[3]

Featured Synthesis: Sertaconazole Nitrate

Sertaconazole is a broad-spectrum antifungal agent that is effective against a wide range of fungi. The synthesis of Sertaconazole from 2,4'-Dichlorobenzophenone is a multi-step process that exemplifies the strategic use of this starting material.[3][4]

Overall Synthetic Scheme:

Sertaconazole_Synthesis DCBP 2,4'-Dichlorobenzophenone DCP_ethanol 1-(2,4'-Dichlorophenyl)ethanol DCBP->DCP_ethanol Reduction (e.g., NaBH4) DCP_imidazole_ethanol 1-(2,4'-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol DCP_ethanol->DCP_imidazole_ethanol Reaction with Imidazole Sertaconazole Sertaconazole DCP_imidazole_ethanol->Sertaconazole Alkylation with 7-chloro-3-(chloromethyl)benzo[b]thiophene Sertaconazole_nitrate Sertaconazole Nitrate Sertaconazole->Sertaconazole_nitrate Salt Formation (HNO3)

Figure 1: Synthetic workflow for Sertaconazole Nitrate from 2,4'-Dichlorobenzophenone.

Experimental Protocols

Part 1: Synthesis of 1-(2,4'-Dichlorophenyl)ethanol

This initial step involves the reduction of the carbonyl group of 2,4'-Dichlorobenzophenone to a hydroxyl group, a crucial transformation to enable subsequent reactions. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity and mild reaction conditions.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4'-Dichlorobenzophenone (1.0 eq) in methanol.

  • Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(2,4'-Dichlorophenyl)ethanol.

Parameter Value
Starting Material 2,4'-Dichlorobenzophenone
Reagents Sodium borohydride, Methanol
Product 1-(2,4'-Dichlorophenyl)ethanol
Typical Yield 95-98%
Purity (by HPLC) >98%

Table 1: Summary of the reduction of 2,4'-Dichlorobenzophenone.

Part 2: Synthesis of 1-(2,4'-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

This step introduces the imidazole moiety, a key component of many antifungal agents. The reaction proceeds via a nucleophilic substitution where the hydroxyl group of the previously synthesized alcohol is first converted into a better leaving group, followed by reaction with imidazole. A more direct approach involves the reaction with imidazole in the presence of a base.[5]

Protocol:

  • Reaction Setup: In a reaction vessel, add Dimethylformamide (DMF), imidazole, and sodium hydroxide flakes.[5]

  • Heating: Mix the components and slowly heat to 110-115 °C for 1 hour.[5]

  • Addition of Starting Material: Cool the mixture to 50-55 °C and add a DMF solution of 1-(2,4'-dichlorophenyl)ethanol dropwise.[5]

  • Reaction: Maintain the temperature at 50-55 °C for 1 hour, then heat to 110-115 °C for 4 hours.[5]

  • Work-up and Isolation: Cool the reaction mixture, add water, and continue cooling to room temperature. The crude product, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, is obtained by centrifugal filtration.[5]

  • Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent like methylbenzene.[5]

Part 3: Synthesis of Sertaconazole

The final step in the synthesis of the active pharmaceutical ingredient involves the alkylation of the imidazole derivative with 7-chloro-3-(chloromethyl)benzo[b]thiophene.[3]

Protocol:

  • Reaction Setup: The intermediate 1-(2,4-dichlorophenyl)-2-(1-imidazole) ethanol is refluxed in a mixed solvent system (e.g., isopropanol and toluene) under alkaline conditions.[6]

  • Alkylation: The reaction mixture is then treated with 3-bromomethyl-7-chlorobenzo[b]thiophene at room temperature.[6]

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC.

  • Isolation: Upon completion, the reaction mixture is worked up to isolate the crude Sertaconazole base.

Part 4: Formation of Sertaconazole Nitrate

For pharmaceutical applications, the free base is often converted to a more stable and soluble salt form.

Protocol:

  • Salt Formation: The crude Sertaconazole base is dissolved in a suitable solvent and treated with nitric acid to form the nitrate salt.[6]

  • Purification: The resulting Sertaconazole nitrate is then purified by recrystallization to obtain the final product.[7]

Mechanism of Action and Structure-Activity Relationship

Imidazole antifungals, including Sertaconazole, exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol in fungi.[8] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts the membrane's integrity and function, leading to fungal cell death. The 2,4-dichlorophenyl group and the imidazole ring are crucial for binding to the active site of the enzyme. The lipophilic side chain enhances the compound's affinity for the fungal cell membrane.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of agrochemicals, particularly imidazole-based fungicides. The multi-step synthesis of Sertaconazole detailed in this application note highlights a robust and scalable pathway for the production of this important antifungal agent. The protocols provided, along with the rationale behind the synthetic steps, offer a comprehensive guide for researchers and professionals in the field. While direct synthetic routes from this compound to herbicides and insecticides are not as prevalent in the literature, its utility as a precursor for other chemical entities underscores its importance in the broader landscape of organic synthesis.

References

  • CN1974567B. (n.d.). Preparation process of sertaconazole nitrate as antifungal medicine. Google Patents.
  • CN101985039A. (n.d.). Synthesis method of Sertaconazole nitrate. Eureka. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2,4-Dichlorobenzaldehyde in Modern Agrochemicals. Retrieved from [Link]

  • US4550175A. (n.d.). Process for the stereospecific preparation of (Z)-1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)-0-(2,4-dichlorobenzyl)-ethanone oxime ether. Google Patents.
  • WO 2020/164218 A1. (2020). New Process for Friedel-Crafts Reaction, and Catalyst Therefore. Googleapis.com. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,4-Dichlorobenzaldehyde in Modern Agrochemicals. Retrieved from [Link]

  • Gore, P. H., & Hoskins, J. A. (1964). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 569-575.
  • Formulation of Sertaconazole Nitrate-Based Pharmaceutical Systems for the Treatment of Onychomycosis. (2024). Preprints.org.
  • CN101985038A. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.
  • Balaydın, H. T., Gülçin, İ., Menzek, A., Göksu, S., & Şahin, E. (2010). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 685-695.
  • Pharmacareerinsider. (2024). Derivatives of diphenylmethane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diphenylmethane. PubChem. Retrieved from [Link]

  • Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenylmethane. Retrieved from [Link]

  • Raga, M. M., Moreno-Mañas, M., Cuberes, M. R., Palacín, C., Castelló, J. M., & Ortiz, J. A. (1992). Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Arzneimittelforschung, 42(5A), 691-694.
  • CN1358719A. (n.d.). Process for synthesizing sertaconazole. Google Patents.
  • Wang, Y., et al. (2019). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 24(19), 3597.
  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Journal of the Association of Arab Universities for Basic and Applied Sciences, 18, 20-27.
  • ChemInform Abstract: One-Pot Preparation of 2,5-Dichloro-4′-phenyloxybenzophenone. (2010). ChemInform, 41(19).
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of 2,4'-Dichlorobenzophenone in Organic Synthesis. Retrieved from [Link]

  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part 1ll. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.
  • Kandri Rodi, Y., et al. (2014). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. HETEROCYCLES, 89(1), 163-173.
  • Shang, Y. P., et al. (2018). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045.
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • Li, X., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[9][10]imidazo[1,2-d][3][6][9]triazine Derivatives. Molecules, 23(10), 2533.

  • Kandri Rodi, Y., et al. (2014). alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer calalysis conditions.
  • Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. (2017).
  • National Center for Biotechnology Information. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-Dichlorobenzophenone. PubChem. Retrieved from [Link]

Sources

Application Note: High-Performance Analytical Profiling of 2,4-Dichlorobenzophenone in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2,4-Dichlorobenzophenone (2,4-DCBP) is a persistent organic pollutant (POP) primarily occurring as a degradation product of the fungicide Cipconazole and the acaricide Dicofol . Unlike its isomer 4,4'-dichlorobenzophenone (a metabolite of DDT), 2,4-DCBP serves as a specific biomarker for modern triazole fungicide contamination in agricultural runoff.

The Analytical Challenge: The detection of 2,4-DCBP is complicated by three factors:

  • Isomeric Interference: It must be chromatographically resolved from 4,4'-DCBP to prevent false positives for legacy DDT contamination.

  • Matrix Complexity: In soil and sediment, humic acids co-extract with benzophenones, requiring rigorous cleanup.

  • Nomenclature Confusion: It is frequently confused with 2,4-D (2,4-Dichlorophenoxyacetic acid) in automated literature searches; however, their chemistries are distinct (ketone vs. carboxylic acid), requiring different extraction protocols.

This guide provides a self-validating protocol for detecting 2,4-DCBP at ng/L (ppt) levels in water and ng/g (ppb) levels in soil using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful extraction.

PropertyValueAnalytical Implication
CAS Number 85-29-0Unique identifier.
Molecular Weight 251.11 g/mol Precursor ion for MS optimization.
Log Kow ~3.4 - 3.8Lipophilic. Requires non-polar solvents (Hexane, DCM) or C18/HLB retention.
Vapor Pressure Low (Semi-volatile)Suitable for GC, but requires high injection port temps (>250°C).
pKa N/A (Non-ionizable)pH adjustment in SPE is less critical for the analyte itself but crucial for matrix management.

Method A: Aqueous Samples (Surface/Waste Water)

Technique: Solid Phase Extraction (SPE)

Principle

Water samples are concentrated using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. HLB is preferred over C18 because it retains benzophenones even if the sorbent inadvertently dries out during high-volume loading.

Protocol
  • Sample Pre-treatment:

    • Filter 500 mL water sample through 0.7 µm glass fiber filter (remove suspended solids).

    • Add 50 µL of Internal Standard (Benzophenone-d10, 1 ppm).

    • Note: Do not adjust pH significantly; neutral pH is optimal for 2,4-DCBP retention.

  • SPE Cartridge Conditioning (Oasis HLB, 200 mg):

    • 5 mL Dichloromethane (DCM) -> 5 mL Methanol (MeOH) -> 5 mL Ultrapure Water.

  • Loading:

    • Load sample at flow rate < 5 mL/min. Fast loading causes breakthrough.

  • Washing:

    • Wash with 5 mL 5% MeOH in water. (Removes polar interferences without eluting the lipophilic 2,4-DCBP).

    • Critical Step: Dry cartridge under vacuum for 15 minutes. Residual water disrupts GC injection.

  • Elution:

    • Elute with 2 x 3 mL Dichloromethane (DCM).

    • Why DCM? It offers high solubility for benzophenones and is volatile for easy concentration.

  • Concentration:

    • Evaporate eluate to dryness under Nitrogen stream. Reconstitute in 200 µL Isooctane.

Method B: Soil & Sediment Samples

Technique: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe)[1]

Principle

Traditional Soxhlet extraction is too solvent-heavy. QuEChERS uses acetonitrile for extraction followed by Dispersive SPE (dSPE) to remove interferences. We utilize a Citrate-Buffered approach to protect acid-labile co-contaminants often analyzed alongside 2,4-DCBP.

Protocol
  • Extraction:

    • Weigh 10 g homogenized soil into 50 mL centrifuge tube.

    • Add 10 mL Acetonitrile (ACN).[2]

    • Vortex 1 min.

    • Add QuEChERS Salt Kit (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

    • Shake vigorously 1 min. Centrifuge at 4000 rpm for 5 min.

  • dSPE Cleanup (The "Polishing" Step):

    • Transfer 1 mL supernatant to dSPE tube containing:

      • 150 mg MgSO4: Removes residual water.

      • 25 mg PSA (Primary Secondary Amine): Removes humic acids and sugars.

      • 25 mg C18: Removes long-chain lipids (critical for high-organic soils).

    • Vortex and Centrifuge.[2][3]

  • Final Prep:

    • Transfer 0.5 mL extract to vial.

    • Solvent Exchange: Evaporate ACN and reconstitute in Toluene or Isooctane (ACN expands poorly in GC splitless injections).

Instrumental Analysis: GC-MS/MS

Gas Chromatography Parameters
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS or TG-5MS). 30m x 0.25mm x 0.25µm.[3][4]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injection: 1 µL Splitless @ 280°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp 1: 20°C/min to 180°C

    • Ramp 2: 5°C/min to 280°C (This slow ramp separates the 2,4- and 4,4'- isomers).

    • Final: 300°C (hold 3 min).

Mass Spectrometry (EI - MRM Mode)

Using Multiple Reaction Monitoring (MRM) is non-negotiable for environmental traces to eliminate matrix noise.

Fragmentation Logic:

  • Precursor (Parent): m/z 250 (Molecular ion, 35Cl isotope).

  • Primary Transition (Quantifier): m/z 250 → 173 (Loss of phenyl ring; forms dichlorobenzoyl cation).

  • Secondary Transition (Qualifier): m/z 250 → 105 (Loss of dichlorophenyl ring; forms benzoyl cation).

AnalyteRetention Time (min)*Precursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
2,4-DCBP 12.4250.0173.0105.015 / 25
4,4'-DCBP 13.1250.0139.0**111.020 / 30
Benzophenone-d10 9.8192.1110.182.115 / 25

*Retention times are approximate and column-dependent. **Note the distinct fragment for 4,4'-DCBP (p-chlorobenzoyl cation, m/z 139) vs 2,4-DCBP (dichlorobenzoyl cation, m/z 173). This mass difference confirms the isomer identity.

Visual Workflows

Decision Logic for Sample Preparation

This diagram illustrates the critical decision points in selecting the extraction path based on matrix type.

SamplePrep Start Sample Matrix Selection Water Aqueous (River/Waste) Start->Water Solid Solid (Soil/Sediment) Start->Solid Filter Filter (0.7 µm GFF) Water->Filter Homogenize Homogenize & Hydrate Solid->Homogenize SPE_Select SPE Selection: Oasis HLB vs C18 Filter->SPE_Select HLB HLB (Preferred) Retains polar metabolites Resists drying SPE_Select->HLB High Reliability C18 C18 Requires strict wetness control SPE_Select->C18 Alternative Elute Elution: DCM/MeOH HLB->Elute C18->Elute GCMS GC-MS/MS Analysis Elute->GCMS QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Homogenize->QuEChERS dSPE dSPE Cleanup PSA + C18 + MgSO4 QuEChERS->dSPE SolventEx Solvent Exchange (to Toluene/Isooctane) dSPE->SolventEx SolventEx->GCMS

Caption: Workflow selector for 2,4-DCBP extraction. Green indicates the recommended path for water; Red indicates the critical cleanup step for soils.

GC-MS/MS Fragmentation Logic

This diagram explains the mechanistic cleavage used to distinguish 2,4-DCBP from its isomers.

Fragmentation Parent 2,4-DCBP Parent Ion [M]+ m/z 250 Cleavage1 Alpha-Cleavage (Loss of Phenyl Ring) Parent->Cleavage1 Cleavage2 Alpha-Cleavage (Loss of Dichlorophenyl) Parent->Cleavage2 Ion1 2,4-Dichlorobenzoyl Cation m/z 173 (Quantifier) Cleavage1->Ion1 Major Path Ion2 Benzoyl Cation m/z 105 (Qualifier) Cleavage2->Ion2 Minor Path Interference 4,4'-DCBP Isomer [M]+ m/z 250 Ion3 4-Chlorobenzoyl Cation m/z 139 Interference->Ion3 Distinct Fragment

Caption: Mass spectral fragmentation pathway demonstrating the unique ions (m/z 173 vs 139) allowing differentiation of 2,4-DCBP from 4,4'-DCBP.

Quality Assurance & Troubleshooting

Validation Criteria
  • Linearity: R² > 0.995 over range 1–500 ng/mL.

  • Recovery: 70–120% for spiked matrices.

  • LOD (Limit of Detection): Typically 0.5 ng/L (water) or 1.0 ng/g (soil).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (Water) Breakthrough during SPE loading.[5]Reduce loading flow rate to <5 mL/min. Ensure cartridge does not dry before elution.
Peak Tailing Active sites in GC liner.Replace liner with deactivated glass wool. Trim column 10cm.
High Background (Soil) Inefficient dSPE cleanup.Increase C18 amount in dSPE step to remove excess lipids/waxes.
Isomer Co-elution Ramp rate too fast.Slow the GC oven ramp between 180°C and 280°C to <5°C/min.

References

  • United States Environmental Protection Agency (EPA). (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • European Food Safety Authority (EFSA). (2006). Conclusion regarding the peer review of the pesticide risk assessment of the active substance cipconazole. (Identifies 2,4-DCBP as key metabolite). [Link]

  • Yin, G., et al. (2017).[6] A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone.[6] (Provides the base methodology for DCBP isomer separation). [Link]

Sources

Application Note: High-Sensitivity Analysis of 2,4-Dichlorobenzophenone in Environmental Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dichlorobenzophenone (2,4-DCBP), with the chemical formula C₁₃H₈Cl₂O, is a chlorinated aromatic ketone.[1][2] Its environmental significance primarily stems from its role as a degradation product of certain pesticides, notably dicofol, which is structurally related to DDT.[3][4] Given the persistence and potential for bioaccumulation of halogenated organic compounds, sensitive and specific analytical methods are required for monitoring 2,4-DCBP in various environmental and biological matrices.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose. The inherent volatility of 2,4-DCBP makes it amenable to gas chromatography, which provides excellent separation from matrix interferences.[6] The mass spectrometer offers definitive identification and quantification based on the molecule's unique mass-to-charge ratio (m/z) and fragmentation pattern, ensuring high confidence in the analytical results.[6] This application note provides a comprehensive, field-proven protocol for the extraction, identification, and quantification of this compound, designed for researchers and environmental scientists.

Part 1: Sample Preparation & Extraction Strategy

The goal of sample preparation is to efficiently isolate 2,4-DCBP from the sample matrix and concentrate it into a solvent compatible with GC-MS analysis. The choice of technique is dictated by the matrix itself.

Causality of Method Selection: The selection between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample volume, expected analyte concentration, and complexity of the matrix. SPE is often preferred for its efficiency, lower solvent consumption, and ability to remove a wider range of interferences compared to LLE.[7] For solid matrices, an exhaustive solvent extraction is necessary to desorb the analyte from particulate matter.

Protocol 1: Extraction from Aqueous Samples (e.g., River Water)

This protocol utilizes Solid-Phase Extraction (SPE), which is highly effective for concentrating analytes from water samples.[7]

  • Sample Collection & Preservation: Collect samples in clean, amber glass containers to prevent photodegradation and contamination from plastics.[8] If not analyzed immediately, store at 4°C.

  • Filtration: For samples with suspended solids, filter through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or air through it for 20 minutes. This step is critical to remove residual water, which is incompatible with the GC system.[9]

  • Elution: Elute the trapped 2,4-DCBP from the cartridge using 2 x 4 mL aliquots of ethyl acetate or a mixture of ethyl acetate:methanol (90:10, v/v).[10]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard at this stage.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[9]

Protocol 2: Extraction from Solid Samples (e.g., Soil, Sediment)

This protocol employs an accelerated solvent extraction method.

  • Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a beaker.

    • Add 30 mL of a solvent mixture, such as hexane:dichloromethane (1:1, v/v) or ethyl acetate:methanol (90:10, v/v).[10]

    • Place the beaker in an ultrasonic bath for 20 minutes to enhance extraction efficiency.

  • Isolation: Centrifuge the sample at 3000 rpm for 10 minutes. Carefully decant the supernatant (the solvent layer) into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 2 & 3) on the solid residue two more times, combining all supernatants.

  • Cleanup (if necessary): For matrices with high organic content, a cleanup step using a silica gel or Florisil column may be required to remove co-extracted interferences.

  • Concentration & Solvent Exchange: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. If the extraction solvent is not ideal for injection (e.g., dichloromethane), perform a solvent exchange into iso-octane or hexane.[8] Adjust the final volume to 1 mL and add the internal standard.

  • Final Step: Transfer the extract to a 2 mL autosampler vial for analysis.

Part 2: GC-MS Instrumental Analysis

The instrumental parameters must be optimized for the separation and detection of a semi-volatile, halogenated compound. A non-polar capillary column is ideal for this analysis.

Expert Rationale: A DB-5MS or equivalent column is chosen for its versatility and low bleed characteristics, which is crucial for mass spectrometry. The 5% phenyl-arylene phase provides a slight increase in polarity that can aid in the separation of aromatic compounds. A splitless injection is employed to ensure the maximum transfer of the analyte onto the column, which is essential for achieving low detection limits in trace analysis.[9]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction Concentration Concentration & Internal Std. Addition Extraction->Concentration Vial Autosampler Vial Concentration->Vial GC GC Separation Vial->GC MS MS Detection GC->MS Computer Data Acquisition System MS->Computer Report Final Report Computer->Report caption Overall analytical workflow from sample to report.

Sources

Application Note: Strategic Utilization of 2,4-Dichlorobenzophenone in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,4-Dichlorobenzophenone (2,4-DCBP, CAS 85-29-0) represents a "privileged scaffold" in medicinal chemistry, distinct from its isomer 2,4'-dichlorobenzophenone (used in Fenarimol). Its unique substitution pattern—placing halogen atoms at both the sterically crowded ortho (C2) and the electronically activated para (C4) positions—offers a programmable platform for diversity-oriented synthesis (DOS). This guide outlines protocols for exploiting these electronic and steric disparities to synthesize novel diaryl-methane and triaryl-methane pharmacophores, common in next-generation antihistamines, antifungals, and kinase inhibitors.

Chemical Profile & Reactivity Landscape[1]

Structural Logic

The utility of 2,4-DCBP lies in the non-equivalence of its two chlorine atoms.

  • C4-Chlorine (Para): Electronically activated by the electron-withdrawing carbonyl group (mesomeric effect). Sterically accessible. Susceptible to oxidative addition by Pd(0) catalysts.

  • C2-Chlorine (Ortho): Sterically hindered by the carbonyl and the opposing phenyl ring. Less reactive in standard cross-couplings but capable of directing ortho-lithiation or participating in specific chelation-controlled transformations.

  • Carbonyl Bridge: A prochiral center susceptible to nucleophilic attack (Grignard, organolithium) or asymmetric reduction.

Reactivity Map (DOT Visualization)

ReactivityMap DCBP This compound (Core Scaffold) Path_C4 C4-Position (Sterically Open) DCBP->Path_C4 Fast Pd Oxidative Addn Path_C2 C2-Position (Sterically Hindered) DCBP->Path_C2 Slow/Ligand-Dependent Path_CO Carbonyl Group (Prochiral Center) DCBP->Path_CO 1,2-Addition / Reduction Prod_Suzuki Biaryl Ketones (via Suzuki Coupling) Path_C4->Prod_Suzuki Prod_Cyclic Benzofurans/Indazoles (via Cyclization) Path_C2->Prod_Cyclic Prod_Chiral Chiral Benzhydrols (via CBS Reduction) Path_CO->Prod_Chiral Prod_Trityl Trityl Azoles (via Nucleophilic Addn) Path_CO->Prod_Trityl

Figure 1: Chemoselectivity map of 2,4-DCBP. Note the divergence between C4 and C2 reactivity.

Protocol A: Site-Selective C4-Arylation via Suzuki-Miyaura Coupling

Objective: To selectively functionalize the C4 position while retaining the C2-chlorine for subsequent elaboration (e.g., to increase lipophilicity or for late-stage cyclization).

Mechanism: The oxidative addition of Palladium into the C-Cl bond is the rate-determining step. The C4-Cl bond is weaker and more accessible than the C2-Cl bond. Using a bulky, electron-rich ligand enhances this selectivity.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%) – Selected for its ability to promote coupling of hindered chlorides, yet here we use mild conditions to favor the less hindered C4.

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with 2,4-DCBP (251 mg, 1.0 mmol), Arylboronic acid (1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 60°C (strictly controlled).

    • Note: Higher temperatures (>80°C) may induce competitive coupling at the C2 position.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS every 2 hours. Look for the consumption of starting material and the appearance of the mono-arylated product (Rf typically shifts lower due to increased conjugation).

  • Workup: Upon completion (approx. 4-6 h), cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Self-Validation Check:

  • 1H NMR: The doublet for the proton at C3 (ortho to C4-Cl) should disappear/shift significantly. The proton at C6 (ortho to C2-Cl) should remain relatively unperturbed if selectivity is achieved.

Protocol B: Asymmetric Synthesis of Chiral Benzhydrols (CBS Reduction)

Objective: To convert the prochiral ketone into a chiral alcohol with high enantiomeric excess (>95% ee). Chiral diaryl methanols are key pharmacophores in antihistamines (e.g., Clemastine analogs).

Mechanism: The Corey-Bakshi-Shibata (CBS) catalyst activates borane (BH₃) and directs the hydride attack to a specific face of the ketone, governed by the steric difference between the phenyl ring and the 2,4-dichlorophenyl ring.

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: (R)-Me-CBS (oxazaborolidine) (10 mol%) - Use (S)-Me-CBS for the opposite enantiomer.

  • Reductant: Borane-THF complex (BH₃·THF, 1.0 M) (0.6 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Catalyst Activation: Flame-dry a round-bottom flask under N₂. Add (R)-Me-CBS solution (1.0 M in toluene, 0.1 mL, 0.1 mmol). Evaporate toluene if necessary or dilute with anhydrous THF (5 mL).

  • Reductant Addition: Cool the catalyst solution to -20°C . Add BH₃[1]·THF (0.6 mL, 0.6 mmol). Stir for 10 min.

  • Substrate Addition: Dissolve 2,4-DCBP (251 mg, 1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the catalyst/borane mixture over 30 minutes via syringe pump.

    • Reasoning: Slow addition keeps the ketone concentration low, ensuring the catalyzed pathway dominates over the non-selective background reduction.

  • Completion: Stir at -20°C for 1 hour. Monitor by TLC (the alcohol is significantly more polar than the ketone).

  • Quench: Carefully add Methanol (2 mL) dropwise (Gas evolution!). Warm to RT.

  • Workup: Add 1N HCl (5 mL) and stir for 20 min to break the boron complex. Extract with Et₂O (3 x 15 mL). Wash combined organics with sat. NaHCO₃ and brine.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

Protocol C: Synthesis of Novel Trityl-Azole Antifungals

Objective: Synthesis of sterically demanding trityl-imidazole derivatives, analogous to Clotrimazole but with the enhanced lipophilicity and metabolic stability of the 2,4-dichloro motif.

Workflow Diagram (DOT Visualization)

TritylSynthesis Start Start: 5-Bromo-1-tritylimidazole Step1 Step 1: Lithiation (n-BuLi, -78°C, THF) Start->Step1 Halogen-Lithium Exchange Intermed Intermediate: Lithiated Imidazole Species Step1->Intermed Step2 Step 2: Electrophilic Trap Add this compound Intermed->Step2 1,2-Addition to Carbonyl Step3 Step 3: Acidic Deprotection (Removal of Trityl group if used) Step2->Step3 Quench & Workup Final Product: Novel Trityl-Azole Carbinol Step3->Final

Figure 2: Convergent synthesis of trityl-azole antifungals using 2,4-DCBP as the electrophile.

Step-by-Step Methodology
  • Lithiation: In a dry flask under Argon, dissolve 1-protected-imidazole (e.g., 1-(diethoxymethyl)imidazole or N-trityl imidazole) in dry THF. Cool to -78°C .

  • Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min to generate the 2-lithioimidazole species.

  • Addition: Dissolve 2,4-DCBP (1.0 equiv) in THF and add dropwise to the lithiated species at -78°C.

    • Critical Control: Maintain temperature below -70°C to prevent "halogen dance" or scrambling of the chlorines on the benzophenone ring.

  • Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with sat. NH₄Cl solution.

  • Isolation: Extract with DCM. The product is a tertiary alcohol (Trityl-carbinol).

Data Summary & Troubleshooting

ParameterThis compound (This Protocol)2,4'-Dichlorobenzophenone (Fenarimol Precursor)
CAS 85-29-085-29-0 (Isomer confusion common)
Steric Bulk High (Ortho-Cl)Moderate
Major Use Novel Benzhydrols, UV StabilizersFenarimol, Agrochemicals
Coupling Selectivity High (C4 >> C2)Low (C4 ≈ C4')

Troubleshooting Guide:

  • Low Yield in Suzuki Coupling: If C2-coupling products appear, switch to a less bulky ligand (e.g., PPh₃) and lower the temperature to 40°C, or use a boronic ester instead of acid for slower release.

  • Low ee in CBS Reduction: Ensure the reaction is strictly anhydrous. Moisture hydrolyzes the borane and destroys the catalyst. Verify the purity of 2,4-DCBP; impurities can coordinate the catalyst non-selectively.

References

  • Vertex AI Search. (2023). Site selective Suzuki coupling of 2,4-dichloropyrimidines and related heterocycles.[2]3[4][5][6][7]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1] Journal of the American Chemical Society.[1] 8

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4'-Dichlorobenzophenone and 4,4'-Dichlorobenzophenone.9[4][5][6][7][10][11]

  • PubChem. (2025).[5][6][12][13] this compound Compound Summary. National Library of Medicine.[12] 14

  • Organic Chemistry Portal. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation.[15]15[4][5][7]

Sources

2,4-Dichlorobenzophenone as a UV absorber in material science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the characterization, processing, and evaluation of 2,4-Dichlorobenzophenone (2,4-DCBP) within material science and pharmaceutical synthesis contexts. While benzophenone derivatives are ubiquitous UV stabilizers, 2,4-DCBP occupies a unique niche: it serves primarily as a high-reactivity precursor for advanced UV absorbers (e.g., UV-531) and antifungal pharmacophores. This guide provides protocols for its spectroscopic validation, incorporation into polymer matrices for UV-shielding assessment, and critical stability testing to distinguish its behavior from ortho-hydroxybenzophenone stabilizers.

Introduction & Mechanistic Insight

The Benzophenone Chromophore

2,4-DCBP absorbs ultraviolet radiation primarily in the UV-B and short-wave UV-A regions (230–300 nm) due to


 transitions inherent to the conjugated benzophenone backbone. However, unlike its derivative 2-hydroxy-4-methoxybenzophenone (UV-9) , 2,4-DCBP lacks an ortho-hydroxyl group.
  • Critical Distinction: Effective UV stabilizers function via Excited State Intramolecular Proton Transfer (ESIPT) , where an ortho-hydroxyl proton tunnels to the carbonyl oxygen upon UV excitation, dissipating energy as heat.

  • 2,4-DCBP Behavior: Lacking this proton donor, 2,4-DCBP cannot safely dissipate energy via ESIPT. Instead, upon excitation, it often undergoes intersystem crossing to a triplet state (

    
    ), where it may act as a photo-initiator  (abstracting hydrogen from polymer chains) rather than a stabilizer.
    

Scientific Directive: Researchers must utilize 2,4-DCBP either as a reactive intermediate to synthesize stable absorbers or as a model chromophore to quantify UV-shielding efficiency prior to degradation.

Structural Logic Flow

The following diagram illustrates the decision matrix for utilizing 2,4-DCBP in material science:

G Start Starting Material: This compound Analysis Spectral Analysis (UV-Vis / FTIR) Start->Analysis Decision Intended Application? Analysis->Decision Route_A Route A: UV Shielding (Direct Additive) Decision->Route_A Material Testing Route_B Route B: Synthesis (Precursor) Decision->Route_B Chemical Modification Risk RISK: Radical Formation (Photo-initiation) Route_A->Risk Lack of ESIPT Product Target: 2,4-Dihydroxybenzophenone (Stable Absorber) Route_B->Product Hydrolysis/Substitution

Figure 1: Decision matrix for 2,4-DCBP utilization. Note the divergence between direct use (risk of radical formation) and synthetic conversion.

Material Characterization Protocols

Before incorporation into matrices, the purity and extinction coefficient of the raw material must be established.

Protocol A: Spectroscopic Validation & Purity Profiling

Objective: Determine the Molar Extinction Coefficient (


) to quantify UV blocking potential.

Materials:

  • 2,4-DCBP (High Purity >98%)[1]

  • Solvent: Methanol (HPLC Grade) or Acetonitrile

  • Quartz Cuvettes (1 cm path length)

Procedure:

  • Stock Solution: Dissolve 10 mg of 2,4-DCBP in 100 mL Methanol (Concentration

    
     ppm).
    
  • Dilution Series: Prepare dilutions of 5, 10, 20, and 50 ppm.

  • Scan: Perform UV-Vis scan from 200 nm to 400 nm.

  • Calculation: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ) at
    
    
    (typically ~250-260 nm).
  • Derivation: Calculate

    
     using the Beer-Lambert Law: 
    
    
    
    .

Expected Data Profile:

Parameter Value Range Notes

|


 (Primary) | 255–260 nm | 

transition (Benzene ring) | |

| ~290–300 nm |

transition (Carbonyl) | | Melting Point | 50–52 °C | Sharp peak indicates high purity | | Solubility | High in Acetone, DCM | Poor in water |[2]

Protocol: Polymer Matrix Incorporation (Thin Film)

This protocol describes how to dope 2,4-DCBP into a Polymethylmethacrylate (PMMA) matrix to test its UV-blocking efficiency as a transparent coating.

Context: PMMA is UV-transparent, making it an ideal "blank canvas" to measure the additive's performance.

Step-by-Step Methodology
  • Solution Preparation:

    • Host: Dissolve 1.0 g PMMA (MW ~120,000) in 10 mL Dichloromethane (DCM) or Toluene. Stir at room temperature until clear (approx. 2 hours).

    • Dopant: Add 2,4-DCBP to the solution to achieve loadings of 1.0 wt%, 3.0 wt%, and 5.0 wt% (relative to polymer mass).

    • Note: For 1 wt%, add 10 mg 2,4-DCBP.

  • Film Casting (Solvent Casting):

    • Use a glass petri dish or a spin-coater.

    • Spin Coating: 1500 RPM for 30 seconds to achieve uniform thickness (~20-50

      
      m).
      
    • Drop Casting: Pour into a leveled Teflon mold and cover with a perforated lid to control evaporation rate (prevents "orange peel" defects).

  • Drying:

    • Allow solvent to evaporate in a fume hood for 24 hours.

    • Anneal the film in a vacuum oven at 40 °C for 4 hours to remove residual solvent.

  • Verification:

    • Measure film thickness using a micrometer or ellipsometer.

    • Ensure no visible crystallization (blooming) of 2,4-DCBP occurs on the surface.

Protocol: Photostability & Degradation Testing

Critical Warning: Because 2,4-DCBP lacks the stabilizing hydroxyl group, it is prone to photodegradation. This experiment quantifies that decay.

Experimental Setup:

  • Light Source: Xenon Arc Lamp (simulating solar spectrum) or UV-B reactor (313 nm peak).

  • Chamber Temperature: 25 °C (controlled to separate thermal vs. photo degradation).

Workflow:

  • Baseline Scan: Measure UV-Vis transmission (

    
    ) of the doped film.
    
  • Exposure: Irradiate samples for intervals of 0, 10, 50, and 100 hours.

  • Monitoring: Measure the decrease in absorbance at

    
     over time.
    
  • Yellowness Index (YI): Monitor the polymer for yellowing, which indicates radical attack on the PMMA matrix initiated by the excited 2,4-DCBP triplet state.

Data Interpretation:

  • Stable Absorber: Absorbance remains >90% of initial value after 100 hours.

  • 2,4-DCBP Behavior: Expect a rapid initial drop in absorbance followed by a plateau, accompanied by an increase in YI (Yellowing) due to the formation of chlorobenzyl radicals.

Synthetic Application: Conversion to Active Stabilizer

For drug development and advanced material scientists, 2,4-DCBP is most valuable as a scaffold.

Reaction Pathway (Graphviz):

Synthesis Precursor 2,4-DCBP (Precursor) Step1 Hydrolysis / Substitution (NaOH, High Temp) Precursor->Step1 Intermediate 2,4-Dihydroxybenzophenone (Active Stabilizer) Step1->Intermediate Final Alkylation (e.g., C8H17Br) -> UV-531 (Octabenzone) Intermediate->Final

Figure 2: Synthetic route from 2,4-DCBP to high-performance UV stabilizers.

Protocol Summary: To convert 2,4-DCBP to a functional stabilizer (2,4-Dihydroxybenzophenone):

  • Perform nucleophilic aromatic substitution using aqueous NaOH at elevated temperatures (160–180 °C) under pressure.

  • The chlorine at the ortho and para positions is displaced by hydroxyl groups.

  • Result: The formation of the ortho-hydroxyl group enables the ESIPT mechanism, transforming the molecule from a photo-initiator risk to a photostable protectant.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66558, 2,4'-Dichlorobenzophenone. Retrieved from [Link]

  • MDPI (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Polymers.[3][4][5][6] Retrieved from [Link]

Sources

experimental setup for studying the photochemistry of 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photochemical Characterization of 2,4-Dichlorobenzophenone (2,4-DCBP)

Executive Summary & Scientific Context

This compound (2,4-DCBP) serves as a critical model compound for understanding the photostability of halogenated aromatic ketones, commonly found in UV filters, agrochemicals, and photoinitiators. Unlike unsubstituted benzophenone, the presence of chlorine atoms at the ortho (2) and para (4) positions introduces specific electronic and steric effects that modulate the energy of the


 and 

states.

This guide provides a rigorous experimental framework to characterize the photochemistry of 2,4-DCBP.[1] It focuses on isolating the reactive Triplet State (


) and identifying its primary decay channel: hydrogen abstraction leading to the formation of the ketyl radical.

Key Photophysical Pathway:



Physicochemical Profile & Safety

Before initiating photolysis, the target analyte must be characterized in the dark to establish baselines.

PropertyValue / CharacteristicExperimental Relevance
Molecular Formula

MW = 251.11 g/mol
Ground State Abs (

)
~250-260 nm (

), ~300-340 nm (shoulder,

)
Excitation target.[1][2][3] 266 nm or 355 nm lasers are suitable.[1]
Solubility Soluble in Acetonitrile (MeCN), Isopropanol (IPA), MethanolMeCN is the inert carrier; IPA is the H-atom donor.
Triplet Energy (

)
~68-69 kcal/mol (Est.[1] based on BP derivatives)High enough to sensitize singlet oxygen (

).[1]
Safety Hazards Irritant (Skin/Eye).[1] Potential photo-allergen.[1]Strict UV Safety: Wear polycarbonate goggles (OD > 5 @ 266/355 nm).[1]

Experimental Workflow 1: Steady-State Photolysis

Objective: To observe the macroscopic degradation of 2,4-DCBP and the formation of stable photoproducts (e.g., benzopinacols or substituted benzhydrols).

Equipment Setup
  • Light Source: 500W Xe-Hg Arc Lamp or UV-LED array (365 nm).

  • Filters:

    • Bandpass: 313 nm or 365 nm (to target the

      
       band and avoid solvent absorption).[1]
      
    • IR Water Filter: To prevent thermal degradation.[1]

  • Reaction Vessel: Quartz cuvette (1 cm pathlength) with a Teflon septum cap for degassing.[1]

Protocol: Photodegradation Kinetics
  • Solution Preparation: Prepare a

    
     solution of 2,4-DCBP in Isopropanol (IPA) . IPA acts as both solvent and hydrogen donor.[1]
    
  • Degassing (Critical Step): Oxygen is a potent triplet quencher (

    
    ).[1]
    
    • Bubble high-purity Argon through the solution for 20 minutes.[1]

    • Self-Validation: Prepare a duplicate sample that is not degassed (Air-saturated).[1] The reaction rate in the aerated sample should be significantly slower, confirming a triplet mechanism.

  • Initial Scan: Record the UV-Vis spectrum (200–600 nm) at

    
    .
    
  • Irradiation: Expose the sample to the light source.[1]

  • Monitoring: Briefly block the beam and record UV-Vis spectra at intervals (0, 1, 2, 5, 10, 20 min).

    • Look for: Decrease in the 250/330 nm bands and appearance of new bands <250 nm (photoproducts) or broad absorption if coupling occurs.[1]

  • Actinometry (Reference): Perform the same experiment using a standard ferrioxalate actinometer to calculate the photon flux (

    
    ) and determine the Quantum Yield (
    
    
    
    ).

Experimental Workflow 2: Nanosecond Laser Flash Photolysis (LFP)

Objective: To directly observe the transient triplet state (


) and the ketyl radical (

) in real-time.
Optical Configuration (LFP Setup)

LFP_Setup Laser Nd:YAG Laser (266 nm or 355 nm) Sample Flow Cell (2,4-DCBP) Laser->Sample Pump Pulse (Excitation) Scope Digital Oscilloscope (Data Acquisition) Laser->Scope Trigger Mono Monochromator Sample->Mono Transmitted Light Lamp Pulsed Xe Lamp (Probe Light) Lamp->Sample White Light (Probe) PMT PMT Detector Mono->PMT Selected Wavelength PMT->Scope Voltage Signal PC Computer (Kinetic Analysis) Scope->PC Trace Data

Figure 1: Schematic of the Nanosecond Laser Flash Photolysis setup. The pump (laser) and probe (lamp) beams intersect orthogonally at the sample cell.

Protocol: Transient Absorption Acquisition
  • Sample Prep: Prepare 2,4-DCBP in Acetonitrile (MeCN) (Absorbance

    
     at the excitation wavelength, typically 355 nm).[1]
    
    • Note: MeCN is non-reactive.[1] This isolates the intrinsic triplet decay.[1]

  • Excitation: Use the 3rd harmonic (355 nm) or 4th harmonic (266 nm) of a Nd:YAG laser.[1] Pulse energy: 5–10 mJ/pulse.[1]

  • Transient Spectrum Construction:

    • Fire the laser and record the change in absorbance (

      
      ) at 10 nm intervals from 300 nm to 700 nm.
      
    • Expectation: A broad Triplet-Triplet (T-T) absorption band centered around 320 nm and potentially 530 nm (analogous to benzophenone).[1]

  • Quenching Experiment (The H-Abstraction Proof):

    • Add aliquots of Isopropanol (IPA) to the MeCN solution.[1]

    • Monitor the decay trace of the Triplet peak (e.g., 530 nm).

    • Observation: The lifetime (

      
      ) will decrease as IPA concentration increases.[1]
      
    • Simultaneously, look for the growth of a new species at ~545 nm (the Ketyl Radical).

Mechanistic Visualization

Jablonski S0 Ground State (S0) 2,4-DCBP S1 Singlet Excited (S1) (n,π*) S0->S1 Absorption (hv) T1 Triplet State (T1) Reactive Species S1->T1 Intersystem Crossing (Fast, ~100%) T1->S0 Phosphorescence (Low T) T1->S0 Quenching by O2 Radical Ketyl Radical (DCBP-H•) T1->Radical H-Abstraction (+ R-H Solvent) Product Benzopinacol Derivatives Radical->Product Dimerization

Figure 2: Jablonski Diagram illustrating the photochemical fate of 2,4-DCBP.

Data Analysis & Calculations

Triplet Decay Kinetics

The decay of the triplet state in the presence of a quencher (IPA) follows pseudo-first-order kinetics. Fit the absorbance decay traces to:



Stern-Volmer Analysis

To determine the bimolecular quenching rate constant (


), plot the observed rate constant (

) against the concentration of the quencher [Q] (IPA):

  • 
    :  Intrinsic decay rate in pure MeCN (typically 
    
    
    
    ).[1]
  • 
    :  Slope of the line. For H-abstraction by benzophenones from IPA, 
    
    
    
    is typically
    
    
    .[1]

References

  • Benzophenone Photochemistry Basics

    • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010).[1] Modern Molecular Photochemistry of Organic Molecules. University Science Books.

  • Laser Flash Photolysis Methodology

    • Scaiano, J. C. (1989).[1] Handbook of Organic Photochemistry, Vol 1 & 2.[1] CRC Press.[1] (Standard reference for carbonyl triplet data).

  • Substituent Effects on Benzophenones

    • Allen, N. S., et al. (1986).[1] "Photochemistry of halogenated benzophenones." Journal of Photochemistry, 33(2), 209-218.[1]

  • Triplet-Triplet Absorption Spectra

    • Carmichael, I., & Hug, G. L. (1986).[1] "Triplet-Triplet Absorption Spectra of Organic Molecules in Condensed Phases." Journal of Physical and Chemical Reference Data, 15, 1.

(Note: While specific LFP data for 2,4-DCBP is less common than the parent benzophenone, the protocols above are derived from the standard operating procedures for the benzophenone class, which are chemically homologous.)

Sources

High-Performance Quantification of 2,4-Dichlorobenzophenone (2,4-DCBP) in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

2,4-Dichlorobenzophenone (2,4-DCBP) is a critical pharmacophore intermediate, primarily utilized in the synthesis of triazole fungicides (e.g., Difenoconazole) and imidazole antifungals (e.g., Sertaconazole).[1] In environmental contexts, it serves as a persistent degradation marker for the acaricide Dicofol. Analysis of 2,4-DCBP is frequently complicated by "complex mixtures"—defined here as reaction by-products (isomers like 4,4'-DCBP), biological sludge, or wastewater effluents where matrix interference compromises standard UV detection.

This guide details a Gas Chromatography-Mass Spectrometry (GC-MS) protocol using Solid Phase Extraction (SPE) .[2][3] Unlike generic methods, this workflow prioritizes the resolution of positional isomers and the utilization of chlorine isotope clustering for definitive quantitation.

Part 1: Analytical Strategy & Causality
1.1 Why GC-MS over LC-UV?

While High-Performance Liquid Chromatography (HPLC) with UV detection is common for benzophenones, it fails in complex mixtures for two reasons:

  • Lipophilicity: 2,4-DCBP has a LogP of ~4.3. In reversed-phase LC, it co-elutes with other hydrophobic matrix components (e.g., lipids, humic acids), causing ion suppression in LC-MS or baseline drift in UV.

  • Isomeric Specificity: The synthesis of 2,4-DCBP often produces the 4,4'-dichlorobenzophenone impurity. GC capillary columns (specifically 5% phenyl phases) offer superior resolution of these positional isomers compared to standard C18 LC columns.

1.2 The Isotope Cluster Advantage

The "Trustworthiness" of this protocol relies on Mass Spectrometry. 2,4-DCBP contains two chlorine atoms. Natural chlorine exists as


Cl (75.8%) and 

Cl (24.2%). Therefore, the molecular ion (

) does not appear as a single peak but as a distinct cluster with relative intensities of 9:6:1 at m/z 250, 252, and 254. Monitoring this specific ratio acts as an internal validation check—if the ratio deviates, a co-eluting interference is present.
Part 2: Experimental Protocols
2.1 Reagents & Standards
  • Target Analyte: this compound (CAS: 19811-27-9), >98% purity.

  • Internal Standard (IS): 4,4'-Dibromobenzophenone or

    
    -Benzophenone. Note: Do not use non-chlorinated benzophenone as it elutes too early.
    
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetone (Pesticide Grade).

2.2 Sample Preparation: Solid Phase Extraction (SPE)

Context: For environmental wastewater or aqueous reaction quenching fluids.

Step-by-Step Workflow:

  • Cartridge Selection: Use Oasis HLB (Hydrophilic-Lipophilic Balance) or C18 cartridges (500 mg, 6 mL). HLB is preferred for complex pH-variable mixtures.

  • Conditioning:

    • Pass 5 mL DCM (to remove organic residues).

    • Pass 5 mL MeOH (to activate sorbent).

    • Pass 5 mL Ultrapure Water (do not let the cartridge dry).

  • Loading:

    • Adjust sample pH to 6.0–8.0.

    • Load 200 mL of sample at a flow rate of <5 mL/min.

    • Critical Step: Wash with 5 mL of 5% MeOH in water. This removes polar interferences (salts, sugars) without eluting the lipophilic 2,4-DCBP.

  • Drying:

    • Apply full vacuum for 20 minutes. Residual water destroys GC column phases and causes peak tailing.

  • Elution:

    • Elute with 2 x 3 mL of DCM/Acetone (1:1 v/v).

    • Evaporate eluate to near dryness under Nitrogen stream and reconstitute in 1 mL Isooctane containing the Internal Standard.

Part 3: Instrumental Method (GC-MS)
3.1 Gas Chromatograph Parameters
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).

    • Reasoning: The low polarity phase interacts with the aromatic rings, providing separation based on boiling point and polarity.

  • Inlet: Splitless mode (1 min purge), 280°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 260°C (Slow ramp separates 2,4- and 4,4'- isomers).

    • Final: 300°C (hold 3 min).

3.2 Mass Spectrometer Parameters (SIM Mode)

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

AnalyteRetention Time (approx)Quant Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2,4-DCBP 14.2 min250 (

)
252 (

)
173 (Benzoyl-Cl

cation)
IS (

-BP)
11.5 min18710982

Note: The ion m/z 173 corresponds to the [2,4-dichlorobenzoyl]


 fragment, formed by the cleavage of the bond between the carbonyl carbon and the non-chlorinated phenyl ring.
Part 4: Visualization & Logic
4.1 Analytical Workflow Diagram

This diagram illustrates the critical path from complex sample to validated data.

AnalyticalWorkflow Sample Complex Mixture (Wastewater/Reaction Mix) Prep SPE Extraction (Oasis HLB) Sample->Prep pH adjust Clean Wash Step (Remove Polar Matrix) Prep->Clean 5% MeOH GC GC Separation (DB-5ms Column) Clean->GC Elute (DCM) MS MS Detection (SIM Mode: m/z 250, 252) GC->MS Isomer Separation Data Quantitation (Isotope Ratio Check) MS->Data Integration

Caption: Figure 1. End-to-end workflow for isolating 2,4-DCBP from complex matrices, emphasizing the cleanup of polar interferences.

4.2 Fragmentation Logic Tree

This diagram explains the origin of the ions selected for SIM analysis, ensuring the user understands what they are detecting.

Fragmentation Parent 2,4-DCBP Parent Ion (m/z 250, 252, 254) Cluster 9:6:1 Cleavage Alpha-Cleavage (at Carbonyl) Parent->Cleavage 70eV EI Frag1 2,4-Dichlorobenzoyl Cation (m/z 173, 175) *Diagnostic Fragment* Cleavage->Frag1 Loss of Phenyl Frag3 Benzoyl Cation (m/z 105) *Secondary Qualifier* Cleavage->Frag3 Loss of Dichlorophenyl Frag2 Phenyl Cation (m/z 77) *Common (Non-specific)* Frag3->Frag2 -CO

Caption: Figure 2. Mass spectral fragmentation pathway of 2,4-DCBP. The m/z 173 ion is the most specific diagnostic fragment for the chlorinated ring.

Part 5: Validation & Troubleshooting
5.1 Acceptance Criteria (Self-Validating System)

To ensure the protocol is working correctly, every batch must meet these metrics:

  • Linearity:

    
     over the range of 10–1000 ng/mL.
    
  • Isotope Ratio: The area ratio of m/z 250 to 252 must be 1.5 ± 0.2 . If this ratio shifts, a matrix interference is co-eluting.

  • Recovery: Spiked samples must show 80–120% recovery. Lower recovery (<60%) usually indicates the SPE cartridge dried out during the wash step or insufficient elution solvent volume.

5.2 Troubleshooting Common Issues
  • Peak Tailing: Usually caused by active sites in the GC liner. Replace the liner with a deactivated, wool-packed liner.

  • Ghost Peaks: Benzophenones are ubiquitous in UV filters and plastics. Use glass labware only; avoid plastic pipette tips for the final solvent steps.

  • Isomer Co-elution: If 2,4-DCBP and 4,4'-DCBP co-elute, reduce the GC oven ramp rate to 2°C/min between 180°C and 220°C.

References
  • U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency. [Link]

  • CABI Digital Library. (2020). A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole.[4] Plant Diseases and Pests.[4] [Link]

  • MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction.[5] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] [Link]

Sources

application of 2,4-Dichlorobenzophenone in the synthesis of metal-organic frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2,4-Dichlorobenzophenone (2,4-DCBP) in the domain of Metal-Organic Frameworks (MOFs). While 2,4-DCBP is widely recognized as a pharmaceutical intermediate (e.g., for antifungal azoles), its application in MOF chemistry is a specialized area focusing on ligand engineering and functional guest encapsulation .[1]

The benzophenone core offers unique photochemical properties (triplet state sensitization), while the chlorine substituents at the 2,4-positions introduce steric bulk, halogen bonding capabilities, and the "heavy atom effect" to enhance phosphorescence.[1]

Executive Summary

This compound (2,4-DCBP) serves two distinct high-value roles in MOF research:

  • Ligand Precursor: It functions as the halogenated scaffold for synthesizing angular, photoactive dicarboxylate linkers (e.g., this compound-2',5'-dicarboxylic acid).[1] These linkers are critical for constructing MOFs with permanent porosity and enhanced gas sorption selectivity (e.g., for

    
     capture).[1]
    
  • Functional Guest/Intermediate: Due to its efficient intersystem crossing (ISC), 2,4-DCBP is encapsulated within porous MOF matrices to develop solid-state room-temperature phosphorescent (RTP) materials or used as a reactive intermediate for on-site drug synthesis within MOF nanoreactors.[1]

Part 1: Ligand Engineering – The Scaffold Approach

The primary structural application of 2,4-DCBP is its transformation into a dicarboxylic acid linker .[1] Unmodified 2,4-DCBP lacks the coordination sites (carboxylate or pyridyl groups) required to form MOF nodes.[1] Therefore, it must be functionalized.[1]

Mechanism: The Heavy Atom Effect & Topology [1]
  • Topology: Unlike linear linkers (e.g., terephthalic acid), benzophenone-derived linkers possess a

    
     bent geometry (approx. 120° angle at the carbonyl).[1] This induces the formation of non-interpenetrated, helical, or cage-like MOF topologies.[1]
    
  • Photophysics: The chlorine atoms at the 2,4-positions facilitate spin-orbit coupling (SOC), promoting Intersystem Crossing (ISC) from the singlet (

    
    ) to the triplet (
    
    
    
    ) state.[1] When incorporated into the rigid MOF lattice, non-radiative decay is suppressed, enabling efficient phosphorescence.[1]
Protocol 1: Synthesis of the Linker (2,4-Dichloro-2',5'-dicarboxybenzophenone)

Note: This protocol synthesizes the "Patent Linker" cited in advanced gas sorption materials (e.g., EP 4556112).[1]

Reagents:

  • 2,4-Dichlorobenzoyl chloride (derived from 2,4-DCBP or parallel synthesis)[1]

  • p-Xylene (or 2,5-dimethylbenzene derivatives)[1]

  • Aluminum Chloride (

    
    )[1][2]
    
  • Potassium Permanganate (

    
    )[1]
    
  • Solvents: Dichloromethane (DCM), Pyridine, Water.[1]

Workflow:

  • Friedel-Crafts Acylation (Scaffold Construction):

    • Dissolve p-xylene (1.2 eq) and 2,4-dichlorobenzoyl chloride (1.0 eq) in anhydrous DCM.

    • Cool to 0°C. Slowly add

      
        (1.1 eq) under 
      
      
      
      atmosphere.
    • Reflux for 4 hours.[1] Quench with ice/HCl.

    • Result: 2,4-dichloro-2',5'-dimethylbenzophenone.[1]

  • Oxidation (Linker Activation):

    • Suspend the dimethyl intermediate in a pyridine/water (2:1) mixture.

    • Add

      
        (6.0 eq) gradually at 90°C. Reflux overnight.
      
    • Filter

      
       precipitate.[1] Acidify filtrate with HCl to pH 1.[1]
      
    • Result: Precipitate of This compound-2',5'-dicarboxylic acid . Recrystallize from ethanol.

Data Validation:

  • 1H NMR: Confirm disappearance of methyl peaks (~2.4 ppm) and appearance of carboxylic protons (~13.0 ppm).

  • FTIR: Look for

    
     stretch of carboxylic acid (1680-1710 
    
    
    
    ) distinct from the ketone
    
    
    (1650
    
    
    ).[1]
Part 2: MOF Assembly Protocol

Once the linker is synthesized, it is used to construct the MOF.[1] The chlorine substituents on the 2,4-DCBP core often require "soft" synthesis conditions to prevent dechlorination or steric clash during crystal growth.[1]

Protocol 2: Solvothermal Synthesis of Zr-DCBP MOF

Target Node:


 (UiO-66 type topology but distorted due to linker angle).[1]

Materials:

  • Linker: this compound-2',5'-dicarboxylic acid (0.5 mmol)[1]

  • Metal Source:

    
     (0.5 mmol)[1]
    
  • Modulator: Acetic Acid (30 eq) or Benzoic Acid (10 eq) – Crucial for crystallinity.[1]

  • Solvent: DMF (10 mL)

Step-by-Step:

  • Dissolution: Dissolve

    
     in DMF with the modulator. Sonicate for 20 mins until clear.
    
  • Ligand Addition: Add the 2,4-DCBP-derived linker. Stir at room temperature for 30 mins.

  • Solvothermal Reaction: Transfer to a Teflon-lined autoclave. Heat at 120°C for 24-48 hours .

    • Note: The lower temperature (vs. standard 150°C for UiO-66) preserves the integrity of the chlorinated benzophenone core.[1]

  • Activation: Centrifuge white powder. Wash with DMF (3x) and Methanol (3x) to remove unreacted ligand and modulator.[1]

  • Solvent Exchange: Soak in acetone for 3 days (refreshing daily).

  • Degassing: Activate under vacuum at 100°C for 12 hours.

Part 3: Functional Application – Guest Encapsulation

If the researcher possesses commercial 2,4-DCBP and does not wish to synthesize a linker, the molecule is used as a functional guest .[1]

Application: Drug Delivery Precursor Loading

2,4-DCBP is the key intermediate for Sertaconazole and Miconazole .[1] MOFs (like MIL-101(Cr) or ZIF-8) can be loaded with 2,4-DCBP to act as nanoreactors or delivery vehicles.[1]

Protocol 3: Liquid-Phase Impregnation

  • Host MOF: Activate MIL-101(Cr) at 150°C under vacuum to clear pores.[1]

  • Loading Solution: Dissolve 2,4-DCBP in cyclohexane (a non-polar solvent minimizes competition with the MOF surface).[1] Concentration: 10 mg/mL.[1]

  • Impregnation: Suspend 100 mg of activated MOF in 10 mL of loading solution. Stir for 24 hours.

  • Isolation: Filter and wash briefly with cold cyclohexane to remove surface species, leaving pore-encapsulated 2,4-DCBP.[1]

  • Quantification: Digest a sample in dilute

    
    /DMSO and analyze via HPLC to determine loading capacity (wt%).
    
Visualization: Synthesis & Application Workflow

The following diagram illustrates the transformation of the 2,4-DCBP scaffold into a MOF linker and its subsequent assembly and functionalization.

G Start This compound (2,4-DCBP) Step1 Friedel-Crafts / Coupling (+ Xylene/Dimethyl) Start->Step1 Functionalization GuestPath Direct Encapsulation (Guest Loading) Start->GuestPath Intermediate Dimethyl Intermediate (2,4-Cl2-2',5'-Me2-BP) Step1->Intermediate Step2 Oxidation (KMnO4/HNO3) Intermediate->Step2 Linker MOF Linker (2,4-Cl2-BP-Dicarboxylate) Step2->Linker Activation MOF_Synth Solvothermal Assembly (ZrCl4 / Zn(NO3)2) Linker->MOF_Synth Coordination FinalMOF Photoactive MOF (RTP / Gas Capture) MOF_Synth->FinalMOF DrugMOF Drug-Loaded MOF (Nanoreactor) GuestPath->DrugMOF Host-Guest Interaction

Figure 1: Workflow for utilizing this compound in MOF chemistry, distinguishing between Ligand Synthesis (Solid lines) and Guest Encapsulation (Dashed lines).

Summary of Quantitative Parameters
ParameterValue / ConditionCausality/Reasoning
Linker Synthesis Temp 90°C (Oxidation)Sufficient to oxidize methyls without degrading the ketone bridge.[1]
MOF Synthesis Temp 120°CLower than typical (150°C) to prevent de-halogenation of the 2,4-Cl groups.[1]
Modulator Ratio 30 eq (Acetic Acid)High modulator concentration required to control nucleation of the bent linker.[1]
Pore Activation Acetone ExchangeAcetone effectively displaces high-boiling DMF; prevents pore collapse upon drying.[1]
References
  • European Patent Office. (2025).[1] Sorbent Compositions, Systems, and Methods (EP 4556112 A2).[1] Retrieved from [1]

    • Citation for the specific use of this compound-2',5'-dicarboxylic acid as a MOF ligand for carbon capture.
  • BenchChem. (2025).[1][3] Application Notes and Protocols: 2,4'-Dichlorobenzophenone in Organic Synthesis. Retrieved from [1]

    • Citation for the chemical reactivity and pharmaceutical intermedi
  • World Intellectual Property Organization. (2015).[1] Method of Preparing a Metal Organic Framework (WO2015177511A1).[1] Retrieved from

    • Citation for the solvothermal synthesis protocols involving benzophenone-derived carboxyl
  • Scientific Research Publishing. (2021).[1] Operationally Simple Enantioselective Silane Reduction of Ketones. Retrieved from [1]

    • Citation for the reduction and functionalization chemistry of the this compound core.

Sources

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Optimization for Dichlorobenzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DCBP-OPT-2024 Subject: Troubleshooting Low Yields and Isomer Control in Deactivated Aromatics Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Optimization Center

You are likely here because standard Friedel-Crafts protocols (successful for benzene or toluene) are failing with your dichlorobenzene substrates.

The Core Problem: Dichlorobenzenes are deactivated substrates. The two chlorine atoms withdraw electron density via induction (


 effect), making the ring a poor nucleophile. Furthermore, the product (dichlorobenzophenone) complexes with the Lewis Acid catalyst, effectively poisoning it.[1]

This guide treats your experiment as a system with three tunable variables: Thermodynamics (Catalyst), Regiochemistry (Substrate), and Kinetics (Solvent/Temp).

Module 1: The "Engine" – Catalyst & Stoichiometry

Q: I used 10 mol% catalyst like in a standard catalytic cycle, but the reaction stopped immediately. Why?

A: Friedel-Crafts acylation is not catalytic in the traditional sense; it is stoichiometric.

  • The Trap: The resulting ketone product is more basic than the starting acyl chloride. It forms a strong 1:1 complex with the Lewis Acid (e.g.,

    
    ), removing the catalyst from the cycle.
    
  • The Fix: You must use at least 1.1 to 1.2 equivalents of

    
     relative to the limiting reagent (usually the acyl chloride).
    
    • 1.0 eq binds to the product.

    • 0.1–0.2 eq drives the actual reaction.

Q: Which Lewis Acid should I use for dichlorobenzophenones?

A: Stick to Aluminum Chloride (


) .[2]
While milder catalysts (

,

) or solid acids (Zeolites) work for activated rings (anisole), they often lack the electrophilic power to overcome the deactivation of the dichlorobenzene ring.
CatalystReactivitySuitability for DichlorobenzenesNotes

HighBest Required for deactivated rings. Hygroscopic.

ModeratePoorGood for activated substrates; often fails here.
Zeolites (H-Beta) Low/MedPoor (Batch) / Good (Flow)Requires high pressure/temp in flow reactors.

Module 2: The "Steering" – Regioselectivity & Isomer Control

Q: I am seeing multiple isomers. How do I predict and control the substitution pattern?

A: The position of the incoming acyl group is dictated by the ortho/para directing nature of the chlorine atoms, but steric hindrance and the "combined" directing effects play a massive role.

Isomer Prediction Table:

SubstrateMajor ProductMechanism Note
1,2-Dichlorobenzene 3,4-Dichlorobenzophenone Acylation occurs para to one Cl and meta to the other. Sterics block the position between Cl atoms.
1,3-Dichlorobenzene 2,4-Dichlorobenzophenone Acylation occurs ortho to both Cl atoms (the most activated site), but steric crowding may push some to the 4-position.
1,4-Dichlorobenzene 2,5-Dichlorobenzophenone Only one unique position is available (ortho to one Cl, meta to the other).
Visualization: The Mechanism & Complexation Trap

FC_Mechanism AcylCl Acyl Chloride (R-COCl) Complex1 Acylium Ion [R-C+=O][AlCl4-] AcylCl->Complex1 + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex1 Sigma Sigma Complex (Carbocation) Complex1->Sigma + Arene (Slow Step) Arene Dichlorobenzene (Deactivated) Arene->Sigma ProductComplex Product-AlCl3 Complex (DEAD END) Sigma->ProductComplex - HCl ProductComplex->AlCl3 Traps Catalyst FinalProduct Dichlorobenzophenone ProductComplex->FinalProduct + H2O (Quench)

Caption: The reaction pathway showing the formation of the electrophilic acylium ion and the critical "Dead End" where the product sequesters the catalyst, necessitating >1 equivalent of


.

Module 3: The "Speed" – Kinetics & Solvents

Q: My yield is <40% even after 24 hours. I'm using DCM at reflux.

A: Dichloromethane (DCM) boils at ~40°C. This is too cold for deactivated substrates. The activation energy barrier for attacking a dichlorobenzene ring is significantly higher than for benzene.

Troubleshooting Protocol:

  • Switch Solvent: Move to 1,2-Dichloroethane (DCE) (reflux ~83°C) or use the substrate itself (1,2-dichlorobenzene ) as the solvent if affordable.

  • Increase Temperature: You likely need 60°C–80°C to push the conversion.

  • Check Moisture:

    
     reacts violently with water. If your solvent is "wet," you are destroying your catalyst before the reaction starts.
    

Module 4: Work-up & Isolation

Q: The work-up is a nightmare. I have a sticky emulsion that won't separate.

A: This is caused by aluminum hydroxide "gels" forming during the quench.

The "Clean Break" Protocol:

  • Cool: Bring reaction mixture to 0°C.

  • Acidic Quench: Do not add water directly. Pour the reaction mixture slowly into a stirred slurry of Ice + Conc. HCl .

    • Why? The HCl keeps aluminum in solution as ionic

      
       or 
      
      
      
      , preventing the formation of the gelatinous
      
      
      .
  • Phase Separation: The organic layer (DCM/DCE) should now separate cleanly from the acidic aqueous layer.

Golden Standard Protocol: Synthesis of 4,4'-Dichlorobenzophenone

Objective: Acylation of chlorobenzene (solvent/reactant) with 4-chlorobenzoyl chloride.

  • Setup: Flame-dry a 3-neck flask; equip with reflux condenser, addition funnel, and

    
     line. Scrubber required for HCl gas.
    
  • Catalyst Loading: Add 1.2 eq of anhydrous

    
     to the flask.
    
  • Solvent/Substrate: Add dry Chlorobenzene (4–5 eq) . It acts as both reactant and solvent.[3]

  • Activation: Cool to 0–5°C. Add 1.0 eq of 4-chlorobenzoyl chloride dropwise.

    • Observation: Evolution of HCl gas indicates acylium ion formation.

  • Reaction:

    • Allow to warm to Room Temp (RT).

    • CRITICAL STEP: Heat to 80°C (Reflux) for 4–6 hours. Monitor by TLC/HPLC. Reaction will not complete at RT.

  • Quench: Pour warm mixture into Ice/HCl (6M) . Stir vigorously for 30 mins.

  • Isolation: Separate organic layer

    
     Wash with water 
    
    
    
    Wash with dilute NaOH (removes unreacted acid)
    
    
    Dry (
    
    
    )
    
    
    Concentrate.
  • Purification: Recrystallize from Ethanol or Methanol.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue What is the main issue? Start->Issue LowYield Low Yield / Stalled Issue->LowYield WrongIso Wrong Isomer Issue->WrongIso Emulsion Emulsion during Workup Issue->Emulsion CheckCat Is AlCl3 > 1.1 eq? LowYield->CheckCat CheckSub Check Substrate (1,2 vs 1,3 vs 1,4) WrongIso->CheckSub CheckAcid Did you use HCl in quench? Emulsion->CheckAcid CheckTemp Is Temp > 60°C? CheckCat->CheckTemp Yes ActionCat Increase Catalyst Loading CheckCat->ActionCat No ActionTemp Switch Solvent (DCE) Increase Heat CheckTemp->ActionTemp No ActionIso Isomer is intrinsic. Cannot change without changing starting material. CheckSub->ActionIso ActionAcid Use 6M HCl/Ice to solubilize Al salts CheckAcid->ActionAcid No

Caption: Diagnostic workflow for identifying the root cause of failure in Friedel-Crafts acylation of deactivated aromatics.

References

  • Friedel-Crafts Acyl

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of Dichlorobenzophenones (Isomer D

    • Source: Journal of the Chemical Society C.
    • URL:[Link]

  • Source: ChemicalBook / Patent Literature (CN103896754A). "Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone (and intermediates).
  • Work-up Procedures for Aluminum Chloride Reactions

    • Source: Master Organic Chemistry. "The Friedel-Crafts Acylation Reaction."[2][3][4][5][6][7][8][9][10][11]

    • URL:[Link]

Sources

Technical Support Center: 2,4-Dichlorobenzophenone Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #24DCBP-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Division[1]

Part 1: The "Triage" Phase (Isomer Identification)

User Warning: "2,4-Dichlorobenzophenone" is a nomenclatural homonym that frequently causes experimental failure.[1][2] Before proceeding, you must verify which isomer you are working with. Using the wrong protocol will result in yield loss or inseparable oils.[2]

FeatureIsomer A: 2,4'-Dichlorobenzophenone Isomer B: this compound
Structure One Cl on each ring (ortho, para').[1][2]Two Cls on the same ring (ortho, para).
CAS No. 85-29-0 19811-05-3
Origin Commercial Standard / Friedel-Crafts of 2-chlorobenzoyl chloride + chlorobenzene.[1]Synthesis via Friedel-Crafts of 2,4-dichlorobenzoyl chloride + benzene.[1]
Melting Point 64–66 °C ~52 °C (Often oils out)
Key Impurity 4,4'-Dichlorobenzophenone (MP 147 °C).[1][2]2,6-Dichlorobenzophenone (Isomeric byproduct).[1]

Diagnostic Step:

  • If your crude solid melts above 100 °C, you likely have significant 4,4'-isomer contamination (common in Isomer A).[2]

  • If your crude product is a viscous oil that refuses to solidify, you likely have Isomer B or solvent entrapment.

Part 2: Troubleshooting & Protocols (Q&A Format)

Module A: Purification of 2,4'-Dichlorobenzophenone (CAS 85-29-0)[1]
Q1: "My product contains white needles that melt way too high (140°C+). How do I remove them?"

Diagnosis: You have significant contamination with the 4,4'-dichlorobenzophenone isomer.[1][2] This is the thermodynamically stable byproduct of the synthesis. The Fix: Use Fractional Crystallization based on solubility differentials. The 4,4'-isomer is significantly less soluble in ethanol than the 2,4'-isomer.[1][2]

Protocol: The "Reverse" Crystallization

  • Dissolution: Dissolve crude mixture in boiling Ethanol (95%) (approx. 5 mL per gram of crude).

  • Hot Filtration: If there are insoluble mechanical impurities, filter while hot.[2]

  • Controlled Cooling: Allow the solution to cool to Room Temperature (20–25 °C) . Do not put it in the fridge yet.

  • First Harvest (The Trash): The crystals that form at room temperature are likely the 4,4'-impurity .[2] Filter these off and keep the filtrate (mother liquor).

  • Concentration: Evaporate the filtrate volume by 50%.

  • Second Harvest (The Product): Cool the concentrated filtrate to 0–4 °C (ice bath). The 2,4'-isomer (MP 64°C) will crystallize as white prisms/plates.[1]

  • Validation: Check TLC (Hexane/Ethyl Acetate 9:1). The 2,4'-isomer runs slightly higher (less polar) than the 4,4'-isomer.[1][2]

Q2: "The product is oiling out as a yellow liquid at the bottom of the flask."

Diagnosis: The melting point (64 °C) is lower than the boiling point of your solvent (Ethanol boils at 78 °C). When the solution is saturated at a temperature >64 °C, the product separates as a liquid phase (oiling out) rather than a crystal. The Fix: Change the solvent system to lower the saturation temperature.

Protocol: The Methanol/Water Push

  • Dissolve crude oil in Methanol at 50 °C (below the MP of the product).

  • Add warm water dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.

  • Add a single drop of Methanol to clear the solution.[2]

  • Seed it: Add a tiny crystal of pure 2,4'-DCBP if available.[1][2] If not, scratch the glass side with a glass rod.

  • Cool very slowly to room temperature. Rapid cooling locks impurities into the oil.[2]

Module B: Purification of this compound (CAS 19811-05-3)[1][2]
Q3: "I synthesized this via Friedel-Crafts (1,3-DCB + Benzoyl Chloride), but it contains the 2,6-isomer. How do I separate them?"

Diagnosis: The 2,6-isomer is sterically hindered and forms in smaller quantities (approx. 5-10%).[1] It is notoriously difficult to separate by standard crystallization due to similar solubility profiles.[1][2] The Fix: Vacuum Distillation followed by recrystallization.

Protocol: Distillation Hierarchy

  • Quench: Ensure all Aluminum Chloride (

    
    ) is removed via HCl wash, followed by NaOH wash.[2] Residual Lewis acids catalyze polymerization during distillation.[1][2]
    
  • Vacuum Setup: Use a high-vacuum line (<5 mmHg).

    • 2,6-isomer BP: Slightly lower due to steric hindrance preventing planar stacking.[1][2]

    • 2,4-isomer BP: Higher.[1][2][3]

  • Fractionation:

    • Collect the "forerun" (lower boiling fraction) aggressively. This contains unreacted dichlorobenzene and the bulk of the 2,6-isomer.[2]

    • Collect the main fraction (stable temp).

  • Final Polish: Recrystallize the main fraction from Petroleum Ether (60-80) . The 2,4-isomer crystallizes more readily than the sterically crowded 2,6-isomer.[1][2]

Part 3: Visual Workflows

Workflow 1: Isomer Selection & Purification Logic

PurificationLogic Start START: Crude Material Analysis CheckMP Step 1: Check Melting Point (MP) Start->CheckMP HighMP MP > 100°C (Likely 4,4'-isomer dominant) CheckMP->HighMP Contaminated MidMP MP 50-70°C (Target Range) CheckMP->MidMP Good Crude Oil Oiling Out / Liquid CheckMP->Oil Impure/Wet Action44 Protocol: Reverse Crystallization (Filter solid 4,4' first) HighMP->Action44 ActionPure Protocol: Recrystallize (Petroleum Ether) MidMP->ActionPure ActionOil Protocol: Methanol/Water (Temp < 60°C) Oil->ActionOil

Caption: Decision tree for selecting the correct purification protocol based on crude physical state.

Workflow 2: The "Reverse" Crystallization (Separating 2,4' from 4,4')

ReverseCryst Dissolve 1. Dissolve Crude (Ethanol, 70°C) CoolRT 2. Cool to 25°C (Do NOT chill) Dissolve->CoolRT Filter1 3. Filter Solids CoolRT->Filter1 Solid1 Solid Cake: 4,4'-Isomer (Impurity) Filter1->Solid1 Discard Liquor1 Mother Liquor: Contains 2,4'-Isomer Filter1->Liquor1 Keep Evap 4. Evaporate 50% Volume Liquor1->Evap Chill 5. Chill to 0°C Evap->Chill Filter2 6. Filter Chill->Filter2 FinalProduct Final Product: 2,4'-Dichlorobenzophenone (>98% Purity) Filter2->FinalProduct

Caption: Step-by-step logic for removing high-melting 4,4' impurities from the desired 2,4' product.

Part 4: Technical Specifications & Data

Property2,4'-Dichlorobenzophenone (Target)4,4'-Dichlorobenzophenone (Impurity)This compound (Alt.[1][4] Isomer)
CAS 85-29-090-98-219811-05-3
Melting Point 64–66 °C144–147 °C~52 °C
Boiling Point 214 °C (22 mmHg)353 °C (760 mmHg)N/A (High Vac req.)[1][2][5]
Solubility (EtOH) HighLow (at RT)High
Recryst. Solvent Methanol or EtOH/WaterBenzene or EthanolPetroleum Ether

References

  • PubChem. (n.d.).[1][2] 2,4'-Dichlorobenzophenone (CAS 85-29-0) Physical Properties. National Library of Medicine.[1][2] Retrieved from [Link][1]

  • Royal Society of Chemistry. (1969).[2] The Friedel–Crafts acylation of aromatic halogen derivatives.[4][6] Part IV. J. Chem. Soc. C. (Describing the synthesis and isomer distribution of dichlorobenzophenones). Retrieved from [Link]

Sources

Chromatography Support Hub: Dichlorobenzophenone (DCBP) Isomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: DCBP-ISO-RES-001 Lead Scientist: Dr. A. Vance, Senior Applications Chemist

Executive Summary

Resolving dichlorobenzophenone (DCBP) isomers—specifically the target 4,4'-dichlorobenzophenone (4,4'-DCBP) from its regioisomer impurity 2,4'-dichlorobenzophenone (2,4'-DCBP)—is a critical quality attribute in the synthesis of poly(ether ether ketone) (PEEK) polymers and pharmaceutical intermediates.

While 4,4'-DCBP is symmetrical and crystalline (MP: 144–147 °C), the 2,4'-isomer is "kinked" and lower melting (MP: 64–66 °C). This structural difference drives the separation strategy: Boiling Point volatility for Gas Chromatography (GC) and


 shape selectivity  for High-Performance Liquid Chromatography (HPLC).

Module 1: Method Selection (Triage)

Before beginning method development, determine the correct platform based on your sample matrix and sensitivity requirements.

MethodSelection Start START: Define Sample Matrix Matrix Is the sample a Reaction Mixture or Environmental Extract? Start->Matrix GC_Check Check Thermal Stability: Does sample contain thermally labile precursors (e.g., Dicofol)? Matrix->GC_Check Volatile/Organic Solvent HPLC_Check Is the goal High Purity Isolation (>99%) or Trace Impurity Quantitation? Matrix->HPLC_Check Aqueous/Polar/Solid GC_Split GC-FID/MS (Standard Split Injection) GC_Check->GC_Split Stable (Pure DCBP) GC_OnCol GC-MS (Cold On-Column Injection) GC_Check->GC_OnCol Labile (Dicofol present) HPLC_RP RP-HPLC (Phenyl-Hexyl or Biphenyl Phase) HPLC_Check->HPLC_RP All Applications

Figure 1: Method Selection Decision Tree. Use GC for speed and resolution of pure isomers; use HPLC for preparative isolation or thermally unstable matrices.

Module 2: HPLC Optimization (The Selectivity Challenge)

The Issue: Standard C18 columns often fail to resolve 2,4'-DCBP and 4,4'-DCBP to baseline because the hydrophobicity differences are minimal. The Solution: Utilize


 interactions . The 4,4' isomer is planar and conjugated; the 2,4' isomer has a steric twist that disrupts planarity. Phenyl-based stationary phases exploit this "shape selectivity."
Recommended Protocol: Reversed-Phase HPLC[1]
  • Column: Biphenyl or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 2.7 µm fused-core).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH).

    • Note: MeOH promotes stronger

      
       interactions than MeCN.
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Lower temperatures enhance steric selectivity).

  • Detection: UV @ 254 nm.

Performance Data: C18 vs. Biphenyl
ParameterC18 Column (Standard)Biphenyl Column (Optimized)Mechanism
Retention (

)
4.25.1Biphenyl retains planar aromatics longer.
Selectivity (

)
1.05 (Co-elution risk)1.18 (Baseline resolution)

Resolution (

)
< 1.5> 3.0Enhanced shape recognition.

Critical Technical Note: If you observe peak tailing for the 4,4'-isomer, it is likely due to silanol interactions. Ensure your column is "end-capped" or add 5 mM Ammonium Acetate to the aqueous mobile phase.

Module 3: GC Optimization (The Thermal Challenge)

The Issue: While DCBP isomers have distinct boiling points (4,4' BP


 353°C; 2,4' BP 

214°C @ reduced pressure), they are often analyzed in the presence of Dicofol , a pesticide that thermally degrades into DCBP inside hot injectors, leading to false positives.
Recommended Protocol: Capillary GC
  • Column: 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 200°C.

    • Ramp 5°C/min to 300°C (Isomers elute here).

    • Hold 3 min.

  • Inlet:

    • Pure DCBP Analysis: Split/Splitless @ 280°C.

    • Dicofol/Environmental Analysis:Cold On-Column or PTV (Programmed Temperature Vaporization) starting at 60°C to prevent degradation.

Troubleshooting & FAQs

Q1: My HPLC peaks are merging despite using a C18 column with high plate count. What is wrong? A: You have an Efficiency (


) vs. Selectivity (

)
error. Increasing plate count (

) by using a longer column has diminishing returns. You need to change the chemistry (

). Switch from an alkyl phase (C18) to an aromatic phase (Biphenyl or Phenyl-Hexyl) to engage the

-electrons of the benzophenone ring.

Q2: I see "Ghost Peaks" in my GC blank runs after analyzing 4,4'-DCBP. A: DCBP is semi-volatile and sticky. It likely condensed in the split vent line or on the septum.

  • Fix: Replace the inlet liner and septum. Perform a "bake-out" of the column at 310°C for 20 minutes.

Q3: In GC, the 2,4'-isomer peak is tailing significantly. A: The 2,4'-isomer is more polar due to the proximity of the chlorine to the carbonyl group (ortho-effect), creating a permanent dipole.

  • Fix: Use a column with a slightly higher polarity (e.g., 35% phenyl) or ensure your liner is deactivated (silanized) to prevent adsorption on active glass sites.

Q4: Can I use UV detection for trace analysis? A: Yes, benzophenones have strong absorbance. However, 2,4'-DCBP and 4,4'-DCBP have slightly different


 due to conjugation differences.
  • Fix: For accurate quantitation of the impurity (2,4') against the main peak (4,4'), determine the Response Factor (RF) for each isomer using pure standards. Do not assume RF=1.[1]

Visualizing the Separation Logic

Troubleshooting Problem Problem: Poor Resolution (Rs < 1.5) Check_k Check Retention (k) Is k > 2? Problem->Check_k Check_Alpha Check Selectivity (alpha) Is alpha > 1.1? Check_k->Check_Alpha Yes Action_Solvent Action: Decrease Organic % (Increase k) Check_k->Action_Solvent No Action_Column Action: Switch to Biphenyl Phase (Increase alpha) Check_Alpha->Action_Column No (Severe) Action_Temp Action: Lower Temperature (Enhance Shape Selectivity) Check_Alpha->Action_Temp No (Marginal)

Figure 2: Troubleshooting Logic Flow. Prioritize Selectivity (


) adjustments over Efficiency (

) for structural isomers.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 2,4'-Dichlorobenzophenone and 4,4'-Dichlorobenzophenone. Retrieved from

  • Eng, M., et al. (2017).[3] A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Environmental Science and Pollution Research.[3] Retrieved from

  • Sigma-Aldrich. (2024). 4,4′-Dichlorobenzophenone Product Specification and Spectra. Retrieved from [4]

  • Chromatography Online. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Retrieved from

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: 2,4-Dichlorobenzophenone (2,4-DCBP) Analysis Audience: Researchers & QA/QC Analysts

Introduction

Welcome to the Technical Support Center. You are likely here because your analysis of This compound (2,4-DCBP) is failing system suitability due to peak tailing (USP Tailing Factor


).

As a hydrophobic benzophenone derivative (LogP ~4.2), 2,4-DCBP presents specific chromatographic challenges. Unlike basic amines that tail due to ionic interactions, 2,4-DCBP tailing is often a symptom of hydrophobic mismatch (strong solvent effect) or secondary hydrogen bonding with residual silanols.

This guide moves beyond generic advice to address the specific physicochemical behavior of 2,4-DCBP.

Part 1: Diagnostic Fundamentals

Before adjusting chemistry, we must quantify the problem. Visual inspection is subjective; calculated metrics are diagnostic.

Q: How do I accurately quantify the severity of the tailing?

A: You must distinguish between the USP Tailing Factor (


)  and the Asymmetry Factor (

)
. While often used interchangeably, they calculate peak distortion at different heights.
  • USP Tailing Factor (

    
    ):  Calculated at 5% peak height.[1][2] This is the standard for pharmaceutical compliance.
    
  • Asymmetry Factor (

    
    ):  Calculated at 10% peak height.[2][3]
    

Acceptance Criteria: For 2,4-DCBP, a


 is ideal.[1] A value 

indicates a failure in the method or system.
MetricFormulaDiagnostic Insight
USP Tailing (

)

Standard Compliance. Measures the entire peak width (

) at 5% height relative to the front half width (

).[2]
Asymmetry (

)

Shape Analysis. Ratio of the back half width (

) to front half width (

) at 10% height.[2] High

often flags column voids.
Visual Troubleshooting Logic

Use this decision tree to isolate the root cause before changing your method.

TroubleshootingLogic Start Peak Tailing Detected (Tf > 1.5) CheckSolvent Check Sample Diluent (Is it 100% ACN/MeOH?) Start->CheckSolvent CheckSystem Check Connections (Dead Volume?) CheckSolvent->CheckSystem No ActionSolvent Strong Solvent Effect Action: Dilute Sample with Mobile Phase CheckSolvent->ActionSolvent Yes CheckColumn Check Column History (Old or pH > 8?) ActionSilanol Silanol Interaction Action: Use End-capped Column / Add Modifier CheckColumn->ActionSilanol Normal Pressure ActionVoid Column Void/Collapse Action: Replace Column CheckColumn->ActionVoid High Backpressure/Split Peaks CheckSystem->CheckColumn Fittings OK ActionFittings Extra-Column Volume Action: Re-seat capillaries (Zero Dead Volume) CheckSystem->ActionFittings Loose/Wrong Fittings

Caption: Logic flow for diagnosing peak tailing. Blue nodes represent decision points; Green/Yellow/Black nodes represent corrective actions.

Part 2: The "Strong Solvent" Trap (Most Likely Cause)

Q: I am dissolving my sample in 100% Acetonitrile. Is this a problem?

A: Yes. This is the #1 cause of tailing for hydrophobic molecules like 2,4-DCBP.

2,4-DCBP is highly lipophilic (LogP ~4.2). If you dissolve it in a "strong" solvent (100% ACN) and inject it into a "weaker" mobile phase (e.g., 60:40 ACN:Water), the sample plug does not mix instantaneously.

  • The Mechanism: The analyte molecules in the center of the injection plug travel faster (in pure ACN) than the molecules at the edges (mixing with water).

  • The Result: The band smears before it even reaches the column bed, causing a distorted, tailing peak or even a "split" peak appearance.

The Experiment (Validation): Perform the "Diluent Swap" test to confirm this issue.

  • Preparation: Prepare two vials of 2,4-DCBP at the same concentration.

    • Vial A: Dissolved in 100% Acetonitrile.

    • Vial B: Dissolved in the Mobile Phase (e.g., 70% ACN / 30% Water).

  • Injection: Inject Vial A, then Vial B.

  • Result: If Vial B shows a sharp, symmetrical peak (

    
    ) while Vial A tails (
    
    
    
    ), your issue is the solvent mismatch.

Corrective Action: Always match the sample diluent to the initial mobile phase composition. If solubility is an issue, use the lowest possible % of organic solvent or reduce injection volume (e.g., from 10 µL to 2 µL).

Part 3: Stationary Phase Chemistry

Q: My solvent is correct, but I still see tailing. Is it the column?

A: It is likely Secondary Silanol Interaction .[3]

While 2,4-DCBP is neutral, the carbonyl oxygen (


) has weak Lewis basicity. It can accept hydrogen bonds from residual acidic silanols (

) on the silica surface.
  • Type A Silica (Older): High acidity, causes severe tailing for polar-embedded neutrals.

  • Type B Silica (High Purity): Lower acidity, but "free" silanols can still interact if the surface coverage is poor.

Mechanism of Interaction:



This secondary retention mechanism holds onto a fraction of the analyte molecules longer than the primary hydrophobic mechanism, creating the "tail."

Corrective Action:

  • Switch Column: Use a "highly end-capped" C18 column. These columns have small reagents bonded to the residual silanols to block interactions.

  • Mobile Phase Modifier: Ensure you are not using pure water/organic. Even for neutrals, a low concentration buffer (e.g., 10mM Ammonium Acetate) or 0.1% Formic Acid suppresses silanol ionization (

    
     becomes 
    
    
    
    , which is less active toward some interactions, though for H-bonding, water competition is key).

Part 4: System Hygiene & Extra-Column Volume

Q: How do I rule out the HPLC instrument itself?

A: Peak tailing can be caused by Extra-Column Volume (ECV) —the volume in the tubing, fittings, and detector cell outside the column.[4] This is critical for isocratic runs of small molecules.

The "Zero Dead Volume" Protocol:

  • Inspect Fittings: Check the connection between the column outlet and the detector. A "ferrule gap" (where the tubing is not fully seated) creates a mixing chamber.

  • Calculation:

    • Replace the column with a "Zero Dead Volume" union.[4]

    • Inject 1 µL of 1% Acetone (or your analyte).

    • Measure the peak width at half height (

      
      ).[1][5]
      
    • If the peak is broad (

      
       min on standard systems), your tubing is too wide (use 0.005" ID Red PEEK) or too long.
      

Summary of Troubleshooting Steps

StepComponentActionExpected Outcome
1 Sample Diluent Change diluent to match Mobile Phase.Immediate fix of "fronting/tailing" caused by solvent mismatch.
2 Fittings Re-seat column inlet/outlet capillaries.Elimination of void volume mixing effects.
3 Column Type Switch to high-purity, end-capped C18.Reduction of silanol H-bonding interactions.
4 Guard Column Remove guard column temporarily.Rule out a contaminated or collapsed guard cartridge.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. (Defines Tailing Factor

    
     and System Suitability). 
    
  • PubChem . This compound Compound Summary. National Library of Medicine. (Source for LogP and Structure).

  • Phenomenex Technical Guide . Troubleshooting HPLC Peak Shape Issues. (Detailed mechanism of silanol interactions).

  • Dolan, J. W. "Peak Tailing and Fronting." LCGC North America.[4] (Authoritative source on solvent effects and column voids).

Sources

minimizing thermal degradation of 2,4-Dichlorobenzophenone during GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the minimization of thermal degradation and adsorption artifacts associated with 2,4-Dichlorobenzophenone (2,4-DCBP) during Gas Chromatography (GC) analysis.

Topic: Minimizing Thermal Degradation & Adsorption in GC

Audience: Senior Researchers, Analytical Chemists, Drug Development Scientists Status: Active Guide | Version: 2.4

Executive Summary: The Stability Paradox

Before optimizing your method, it is critical to distinguish between true thermal degradation and active site adsorption .

As a Senior Application Scientist, I must clarify a common misconception in this field: This compound (2,4-DCBP) itself is thermally stable up to typical GC operating temperatures (Boiling Point ~353°C). If you are observing "loss" of 2,4-DCBP, it is almost certainly due to adsorption on active sites (silanols) in the inlet or column, not thermal breakdown.

However, if you are analyzing 2,4-DCBP in the presence of Dicofol , you face the opposite problem: Dicofol thermally degrades in the injector to form 2,4-DCBP, causing false-positive high results.

This guide addresses both scenarios:

  • Minimizing Adsorption (Loss of 2,4-DCBP peak).

  • Minimizing Precursor Breakdown (False gain of 2,4-DCBP from Dicofol).

Part 1: Critical Decision Tree & Mechanism

Use the following logic flow to diagnose your specific issue.

Troubleshooting Start Symptom Observation Symptom1 Peak Tailing or Area Loss of 2,4-DCBP Start->Symptom1 Symptom2 Unexpectedly High 2,4-DCBP Concentration Start->Symptom2 Diagnosis1 Diagnosis: ADSORPTION (Active Sites) Symptom1->Diagnosis1 Cause: Silanol Activity Diagnosis2 Diagnosis: PRECURSOR BREAKDOWN (Dicofol Degradation) Symptom2->Diagnosis2 Cause: Thermal Instability of Parent Action1 1. Switch to Ultra-Inert Liner 2. Trim Column (10-20cm) 3. Use Deactivated Wool Diagnosis1->Action1 Action2 1. Lower Inlet Temp (<200°C) 2. Switch to Cold On-Column (COC) 3. Minimize Residence Time Diagnosis2->Action2

Figure 1: Diagnostic workflow for differentiating between analyte adsorption (loss) and precursor degradation (gain).

Part 2: Minimizing Adsorption (The "Loss" Scenario)

If your 2,4-DCBP peak is tailing or disappearing, the molecule is interacting with active hydroxyl (-OH) groups on the glass liner or column surface.

Q1: What is the optimal inlet configuration to prevent 2,4-DCBP tailing?

Recommendation: Use a deactivated, ultra-inert splitless liner with wool .

  • Why: 2,4-DCBP is moderately polar (due to the ketone and chloro- groups). Standard borosilicate glass liners contain active silanol groups that hydrogen bond with the analyte, causing irreversible adsorption or tailing.

  • Protocol:

    • Liner Selection: Choose a liner with "Ultra Inert" or "Premium Deactivation" certification.[1] Avoid standard untreated glass.[1]

    • Glass Wool: Ensure the wool is also deactivated and positioned in the center of the liner to wipe the needle tip and promote vaporization, but do not use untreated wool, which acts as a massive surface area for adsorption.

    • Septum Purge: Set to 3 mL/min to prevent septum bleed (siloxanes) from coating the liner and creating new active sites.

Q2: My peak area decreases over a sequence. Is this thermal degradation?

Answer: No, this is likely matrix-induced activity .[1] As you inject dirty samples, non-volatile matrix components accumulate in the liner and at the head of the column. These residues oxidize and create new active sites that adsorb 2,4-DCBP.

  • Self-Validating Step: Inject a clean standard. If the peak is sharp, then inject your sample. If the standard peak tails after the sample injections, the liner is contaminated.

  • Solution: Implement a "Guard Column" (1-2 meters of deactivated fused silica) before the analytical column.[1] This acts as a sacrificial zone that can be trimmed frequently without altering retention times significantly.[1]

Part 3: Minimizing Precursor Degradation (The "False High" Scenario)

If your sample contains Dicofol (a common acaricide), it will thermally degrade in a hot injector to form 2,4-DCBP and chloroform. This is the most common source of error in 2,4-DCBP analysis.

Q3: How do I prevent Dicofol from converting to 2,4-DCBP?

Recommendation: Switch to Cold On-Column (COC) or PTV (Programmed Temperature Vaporization) injection.[1]

  • Mechanism: Dicofol degradation is driven by high temperatures (>200°C) and alkaline surfaces.[1] Standard split/splitless injectors kept at 250°C+ will cause near-quantitative conversion.[1]

  • Protocol (PTV/Splitless Optimization):

    • Inlet Temp: Lower to 180°C - 200°C . (Note: 2,4-DCBP boils at ~353°C, but has sufficient vapor pressure to volatilize at 200°C under carrier gas flow).

    • Residence Time: Use a Pulsed Splitless injection (e.g., 25 psi pulse for 0.75 min) to sweep the analytes onto the column rapidly, minimizing their time in the hot inlet.

Degradation Pathway:

Degradation Dicofol Dicofol (Thermally Labile) Transition Heat (>200°C) Alkaline pH Dicofol->Transition DCBP This compound (Stable Artifact) Transition->DCBP Major Product CHCl3 Chloroform (Volatile) Transition->CHCl3

Figure 2: Thermal breakdown pathway of Dicofol in GC inlets.[1]

Part 4: Optimized Experimental Parameters

The following parameters are field-proven to balance the volatilization of 2,4-DCBP while minimizing the degradation of labile precursors.

ParameterRecommended SettingRationale
Inlet Mode Pulsed SplitlessMaximizes transfer efficiency; reduces residence time.[1]
Inlet Temperature 200°C - 220°C High enough to volatilize 2,4-DCBP; low enough to minimize Dicofol breakdown.[1]
Liner Type Ultra Inert, Single Taper with Wool Taper directs flow to column; wool aids vaporization; deactivation prevents adsorption.[1]
Column Phase 5% Phenyl-arylene (e.g., DB-5MS, Rxi-5Sil MS)Excellent selectivity for aromatic ketones; high thermal stability.[1]
Oven Program Start: 60°C (1 min) Ramp: 20°C/min to 300°C Hold: 3 minFast ramp reduces thermal stress; 300°C ensures elution (2,4-DCBP elutes ~240-260°C).[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains efficiency during temperature ramp.[1]
Part 5: Troubleshooting Specific Symptoms
Symptom: Ghost Peaks eluting after 2,4-DCBP.
  • Cause: Septum bleed or column degradation.[1] Benzophenones are UV absorbers and can be sensitive to contamination.[1][2]

  • Fix: Replace septum with a "High Temp/Low Bleed" variety. Bake out column at 310°C for 30 mins.

Symptom: Non-linear Calibration Curve (Quadratic).
  • Cause: Active sites are "eating" the analyte at low concentrations (adsorption), but getting saturated at high concentrations.

  • Fix: This confirms adsorption .[1] Trim 10-20 cm from the front of the column (the "guard" section) and replace the liner. If the problem persists, use a Matrix Matched Standard to passivate sites.

References
  • National Institutes of Health (NIH) - PubChem. 2,4'-Dichlorobenzophenone Compound Summary (CID 66558).[1][Link][1]

  • Yin, G., et al. (2017). A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone.[3] ResearchGate.[1][2] [Link]

  • Restek Corporation. GC Troubleshooting: Tailing Peaks.[Link]

  • Agilent Technologies. GC Troubleshooting Series: Tailing Peaks.[Link]

  • US EPA. Method 555 - Determination of Chlorinated Acids in Water by HPLC.[1] (Context on stability of chlorinated precursors). [Link]

Sources

addressing matrix effects in the analysis of 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the analysis of 2,4-Dichlorobenzophenone (2,4-DCBP) . It is designed to troubleshoot and resolve matrix effects (ME) in complex biological and environmental matrices.

Status: Active Lead Scientist: Senior Application Specialist Scope: LC-MS/MS & GC-MS Matrix Effect Mitigation Target Analyte: this compound (CAS: 85-29-0)[1]

Introduction: The "Invisible" Error

In the trace analysis of 2,4-DCBP—a hydrophobic degradation product of fungicides like Cicloheximide and a precursor in pharmaceutical synthesis—matrix effects are the primary cause of quantification failure. Because 2,4-DCBP is highly lipophilic (LogP ~4.2), it co-extracts with phospholipids and neutral lipids from plasma and tissues.

In LC-MS/MS (ESI) , this results in ion suppression (signal loss due to charge competition).[1] In GC-MS , this results in matrix-induced enhancement (active sites in the liner are shielded by matrix, artificially increasing signal).

This guide provides a modular workflow to diagnose, isolate, and eliminate these effects.

Module 1: Diagnostic Triage

How do I confirm if my poor data is due to Matrix Effects or Extraction Loss?

User Question: "My recovery for 2,4-DCBP is consistently low (40-50%), but my precision is good. Is this a matrix effect?"

Technical Response: You cannot distinguish between Extraction Efficiency (RE) and Matrix Effect (ME) without decoupling the two. Low signal could mean you lost the analyte during prep (RE) or the mass spec is blinded by interferences (ME).

The Protocol: The Matuszewski Method (Post-Extraction Spike) Perform the following experiment using three sets of samples (n=5 each):

  • Set A (Neat Standards): Analyte spiked into pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.[1]

  • Set C (Pre-Extraction Spike): Analyte spiked into matrix, then extracted (your normal sample).[1]

Calculations:

  • Matrix Effect (ME%) =

    
    [1]
    
    • Interpretation: <100% = Suppression; >100% = Enhancement.[1]

  • Recovery Efficiency (RE%) =

    
    [1]
    
    • Interpretation: True loss during extraction steps.[1]

  • Process Efficiency (PE%) =

    
    [1]
    
    • Interpretation: The overall method performance.[2][3][4]

Decision Logic:

MatrixDiagnosis Start Calculate ME and RE CheckME Is ME < 80% or > 120%? Start->CheckME CheckRE Is RE < 70%? CheckME->CheckRE No ProbME Diagnosis: Matrix Effect (Ion Suppression/Enhancement) CheckME->ProbME Yes ProbRE Diagnosis: Extraction Issue (Solvent/pH Choice) CheckRE->ProbRE Yes Pass Method Validated CheckRE->Pass No ProbBoth Diagnosis: Critical Failure (Both ME and RE poor) ProbME->ProbBoth If RE also low

Figure 1: Diagnostic logic flow to distinguish between ion suppression (Matrix Effect) and sample loss (Recovery).

Module 2: Sample Preparation Optimization

The First Line of Defense

User Question: "I am using protein precipitation (PPT) for plasma, but the matrix effect is severe (-60%). What should I change?"

Technical Response: Protein precipitation is insufficient for 2,4-DCBP. Because the molecule is lipophilic, it stays in the organic supernatant alongside phospholipids, which are the primary suppressors in ESI. You must switch to a technique that removes lipids.[1]

Recommended Protocols:

MethodSuitability for 2,4-DCBPProtocol Highlights
Liquid-Liquid Extraction (LLE) High 2,4-DCBP is non-polar.[1] Use Hexane or MTBE . 1. Aliquot 200 µL plasma.2.[1] Add 1 mL Hexane:Ethyl Acetate (90:10).3. Vortex 5 min, Centrifuge.4. Evaporate supernatant, reconstitute in mobile phase.Why: Phospholipids are less soluble in hexane than in acetonitrile/methanol.[1]
Supported Liquid Extraction (SLE) Very High Automated version of LLE.[1] 1. Load sample on diatomaceous earth cartridge.2.[1] Wait 5 min (absorption).3. Elute with MTBE.Why: Eliminates emulsions common in LLE.[1]
SPE (Polymeric HLB) Medium Use a wash step with 20-30% Methanol to remove proteins/salts before eluting 2,4-DCBP with 100% ACN.[1]

Module 3: Instrumental Solutions (LC-MS/MS)

Ionization Source & Chromatography

User Question: "I've cleaned up my sample, but I still see signal suppression. Can I change the instrument settings?"

Technical Response: Yes. The choice of ionization source is critical for benzophenones.

1. Switch Ionization Source: ESI vs. APCI

  • The Problem: ESI (Electrospray Ionization) is highly susceptible to "charge competition" in the liquid droplet phase.

  • The Solution: Switch to APCI (Atmospheric Pressure Chemical Ionization) .[5]

    • Mechanism:[1][2][6] APCI ionizes in the gas phase using a corona discharge. It is far more robust against co-eluting matrix components than ESI.[1]

    • Trade-off: APCI may have slightly lower absolute sensitivity than ESI for some compounds, but the Signal-to-Noise (S/N) ratio often improves because the background noise (matrix) is suppressed.[1]

2. Chromatographic Separation of Phospholipids If you must use ESI, you must chromatographically separate 2,4-DCBP from the phospholipid region.

  • Column Choice: Switch from C18 to Phenyl-Hexyl .[1]

    • Why: 2,4-DCBP has aromatic rings.[1][7] A Phenyl-Hexyl column utilizes

      
       interactions, increasing retention and selectivity compared to C18, potentially shifting the analyte away from the early-eluting phospholipid dump.
      
  • Gradient Tweak: Ensure a high-organic wash (95-100% B) is held for at least 2 minutes at the end of every run to prevent phospholipids from carrying over to the next injection.[1]

Module 4: Calibration Strategies

The "Nuclear Option" for Quantification

User Question: "I cannot eliminate the matrix effect completely. How do I quantify accurately?"

Technical Response: If matrix effects persist (e.g., ME is 85%), you must compensate for them using Internal Standards (IS) .

1. The Gold Standard: Stable Isotope Labeled IS (SIL-IS) You need an IS that co-elutes exactly with 2,4-DCBP and experiences the exact same suppression.

  • Target IS: This compound-d5 (or -d4).[1]

  • Alternative IS: If the exact isomer is unavailable, use 4,4'-Dichlorobenzophenone-d4 or Benzophenone-d10 .[1]

    • Warning: If using a structural analog (like 4,4'-DCBP), check that it elutes very close to 2,4-DCBP.[1] If they separate by >0.5 min, the matrix effect at the IS retention time may differ from the analyte retention time.

2. Matrix-Matched Calibration Do not calibrate using standards in pure solvent.[1]

  • Protocol: Extract blank matrix (plasma/urine) and spike your calibration standards into these extracts.

  • Result: The calibrators experience the same suppression as the samples, cancelling out the error.

Workflow Summary:

Remediation Start Significant Matrix Effect Found Step1 1. Optimize Prep (Switch to LLE/SLE) Start->Step1 Step2 2. Switch Source (Try APCI) Step1->Step2 If ME persists Step3 3. Internal Standard (Use SIL-IS) Step2->Step3 Final Correction

Figure 2: Step-by-step remediation workflow for persistent matrix effects.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. Link[1]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1] Link[1]

  • Van Eeckhaut, A., et al. (2009).[1] Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207.[1] Link[1]

  • Dams, R., et al. (2003).[1] Matrix effects in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Link

Sources

Technical Support Center: 2,4-Dichlorobenzophenone (2,4-DCBP) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: #DCBP-OPT-001 Assigned Specialist: Senior Application Scientist, Photopolymerization Unit

Introduction: The "Workhorse" that Needs a Jockey

You are likely using 2,4-Dichlorobenzophenone (2,4-DCBP) because it offers a cost-effective balance between surface cure and depth cure, or perhaps for its specific substitution pattern which influences solubility compared to standard Benzophenone (BP).

However, 2,4-DCBP is a Norrish Type II photoinitiator . Unlike Type I initiators (which cleave spontaneously upon irradiation), 2,4-DCBP is chemically helpless on its own. It requires a "jockey"—a co-initiator—and a specific environment to function. If your formulation is slow to cure, tacky, or yellowing, the issue is rarely the molecule itself, but rather the system around it.

This guide addresses the three most common failure modes: Spectral Mismatch , Co-initiator Imbalance , and Oxygen Inhibition .

Module 1: Reactivity & Spectral Tuning

Q: "My resin isn't curing despite high intensity. Is the initiator bad?"

Diagnostic: Check your light source.[1] 2,4-DCBP has strong absorption in the UV-C and UV-B range (approx. 240–340 nm). If you are using standard 395 nm or 405 nm LEDs, you are blasting the sample with energy the initiator cannot "see."

The Science: The chlorine substituents on the benzophenone ring induce a slight bathochromic (red) shift compared to unsubstituted benzophenone, but not enough to reach the visible spectrum. The molecule must absorb a photon to reach the Excited Singlet State (


), then undergo Intersystem Crossing (ISC) to the Triplet State (

). Only the

state is reactive.

Troubleshooting Protocol:

ScenarioRecommended Action
Using Hg Arc Lamps (Broadband) Optimize: 2,4-DCBP works well here. Ensure your reflector is clean; UV-C/B degrades quickly.
Using 365 nm LED Borderline: Efficiency will be low. Fix: Add a sensitizer like Isopropyl Thioxanthone (ITX) at 0.5–1.0%. ITX absorbs at 365 nm and transfers energy to 2,4-DCBP.
Using 395/405 nm LED Critical Failure: 2,4-DCBP is transparent here. Fix: Switch to a Type I initiator (e.g., TPO) or use a heavy sensitization load (risk of yellowing).
Visualization: The Energy Transfer Pathway

Photoinitiation_Pathway Light UV Source (hv) DCBP_G 2,4-DCBP (Ground State S0) Light->DCBP_G Absorption DCBP_S1 Excited Singlet (S1) DCBP_G->DCBP_S1 Excitation DCBP_T1 Excited Triplet (T1) *REACTIVE* DCBP_S1->DCBP_T1 Intersystem Crossing (ISC) Exciplex Exciplex Complex DCBP_T1->Exciplex Diffusion + Collision Amine Co-Initiator (Amine) Amine->Exciplex Radicals Free Radicals (Initiation) Exciplex->Radicals H-Abstraction Electron Transfer

Figure 1: The Norrish Type II mechanism. Note that 2,4-DCBP must reach the Triplet State (


) to interact with the amine.

Module 2: The Co-Initiator System (Amine Synergists)

Q: "I added the initiator, but the reaction is sluggish. What am I missing?"

The Issue: 2,4-DCBP cannot cleave to produce radicals. It must abstract a hydrogen atom from a donor. If you haven't optimized your amine co-initiator, you have a stalled engine.

The Solution: You need a tertiary amine with hydrogens on the


-carbon (the carbon next to the nitrogen). The efficiency of hydrogen abstraction follows the order:


Selection Guide:

Co-Initiator (Synergist)Structure TypeProsCons
MDEA (N-Methyldiethanolamine)Aliphatic AmineCheap, water-soluble options.High migration, surface "bloom," distinct odor.
EDB / EPD (Ethyl-4-dimethylaminobenzoate)Aromatic AmineHigh Efficiency. Fast cure speed due to resonance stability.Potential yellowing.[2]
Acrylated Amines (Oligomeric)Reactive AmineLow migration (locks into backbone), low odor.Higher viscosity, slightly lower reactivity per weight.

Experimental Protocol: Optimizing the Ratio Do not just guess a 1:1 ratio.

  • Prepare: A base resin (e.g., PEGDA or Urethane Acrylate).

  • Fix: 2,4-DCBP concentration at 2.0 wt%.

  • Vary: Amine concentration at 1.0%, 2.0%, 3.0%, and 4.0%.

  • Measure: Use Real-Time FTIR monitoring the disappearance of the acrylate peak at

    
     or 
    
    
    
    .
  • Target: The saturation point where adding more amine yields no increase in polymerization rate (

    
    ). Excess amine acts as a plasticizer and increases water sensitivity.
    

Module 3: Oxygen Inhibition (Surface Tack)

Q: "The bottom is hard, but the surface is sticky. Is it the chlorine?"

The Issue: No, this is classic oxygen inhibition. Oxygen (


) is a diradical that reacts with carbon radicals 

times faster than the monomer does. It quenches the 2,4-DCBP triplet state and scavenges growing polymer chains.

The Fix: 2,4-DCBP is actually better at fighting this than Type I initiators if used correctly, because the amine synergist consumes oxygen during the radical formation process (a mechanism called "oxygen scavenging").

Troubleshooting Logic Tree:

Oxygen_Troubleshooting Start Problem: Tacky Surface Check_Amine Is Amine Conc. > 3%? Start->Check_Amine Increase_Amine Action: Increase Amine (Consumes O2) Check_Amine->Increase_Amine No Check_Light Is Irradiance > 500 mW/cm²? Check_Amine->Check_Light Yes Increase_Power Action: Increase Intensity (Overcome O2 diffusion) Check_Light->Increase_Power No Check_Viscosity Is Viscosity Low? Check_Light->Check_Viscosity Yes Add_Thiol Action: Add Thiol/Ether or N2 Blanket Check_Viscosity->Add_Thiol Yes (O2 diffuses fast) Formulation_Ok Check Absorption (See Module 1) Check_Viscosity->Formulation_Ok No

Figure 2: Decision tree for resolving surface tackiness.

Module 4: Solubility & Formulation Tips

Q: "The initiator is crystallizing out of the resin after 24 hours."

The Science: 2,4-DCBP is a solid with a melting point around 30-32°C (lower than pure Benzophenone). However, in non-polar monomers (like HDDA), it can recrystallize.

The Solution: Eutectic Mixtures Don't dissolve it directly into the monomer tank. Create a "Liquid Initiator Blend" first.

  • Mix 2,4-DCBP with Benzophenone or 1-Hydroxycyclohexyl phenyl ketone (184) in a 1:1 ratio.

  • Gently heat to 40°C.

  • This mixture often remains liquid at room temperature (eutectic effect), dramatically improving solubility and speed of incorporation into the final resin.

References

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Authoritative text on Type II mechanisms and amine synergists).
  • RadTech International North America. (n.d.). Photoinitiator Selection Guide. Retrieved from [Link]

  • Arceneaux, J. A. (2015).[3] Mitigation of Oxygen Inhibition in UV-LED, UVA and Low-Intensity UV Cure. UV+EB Technology.[4] Retrieved from [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Photostabilization with 2,4-Dichlorobenzophenone (2,4-DCBP)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers and formulation scientists. It synthesizes photochemical mechanisms with practical troubleshooting protocols.

Ticket ID: T-UV-24DCBP-001 Subject: Optimization, Troubleshooting, and Mechanism of Action for 2,4-DCBP in Material Protection. Status: Active Assigned Specialist: Senior Application Scientist, Photochemistry Division.[1]

Executive Technical Overview

2,4-Dichlorobenzophenone (2,4-DCBP) acts primarily as a UV Absorber (UVA) with a secondary, latent capability as a Type II photoinitiator.[1] Unlike ortho-hydroxybenzophenones (e.g., oxybenzone) which rely on Excited State Intramolecular Proton Transfer (ESIPT) for rapid thermal dissipation, 2,4-DCBP functions through high-efficiency


 transitions, absorbing incident photons in the 230–340 nm  range.[1]

Critical Distinction:

  • Primary Function: Competitive absorption.[1] It intercepts UV photons before they can excite the polymer matrix (chromophores), dissipating the energy via non-radiative decay or phosphorescence.[2]

  • Secondary Risk: Due to the lack of an ortho-hydroxyl group, the triplet state lifetime is longer.[1] In the presence of hydrogen donors (e.g., amines, alcohols), it can abstract hydrogen, generating free radicals.[3] This dual nature is the source of 80% of user failures.

Mechanism of Action & Failure Pathways (Visualization)

The following diagram illustrates the "Protection vs. Degradation" decision tree occurring at the molecular level.

G UV Incident UV Radiation (230-340 nm) Ground 2,4-DCBP (Ground State S0) UV->Ground Absorption Singlet Excited Singlet (S1) Ground->Singlet Excitation Singlet->Ground Fluorescence/IC Triplet Excited Triplet (T1) (Long-Lived) Singlet->Triplet Intersystem Crossing (ISC) Triplet->Ground Phosphorescence (Energy Release) Radical Ketyl Radical Formation (DEGRADATION / CROSSLINKING) Triplet->Radical H-Abstraction (If H-Donor present) Heat Thermal Dissipation (PROTECTION) Matrix Polymer Matrix (H-Donor) Matrix->Radical Donates H

Figure 1: The Photophysical Pathway. Note the critical branch at the Triplet (T1) state. Without careful formulation, the T1 state can attack the polymer matrix (H-Abstraction) rather than safely dissipating energy.

Formulation & Solubility Guidelines

Solubility Profile

2,4-DCBP is highly lipophilic.[1] Attempting to disperse it in aqueous or highly polar phases without a carrier will result in blooming (migration to the surface) or precipitation.

Solvent ClassCompatibilityRecommended SolventsNotes
Aromatic Hydrocarbons ExcellentToluene, XyleneIdeal for solvent-borne coatings.[1]
Ketones/Esters GoodMEK, Ethyl AcetateGood for rapid evaporation processes.[1]
Alcohols Moderate/PoorEthanol, IsopropanolRequires heating; risk of crystallization on cooling.[1]
Water InsolubleNoneRequires emulsification or surfactant delivery.[1]
Recommended Loading Concentrations
  • Thin Films (<50 µm): 1.0% – 2.5% w/w.[1] (Higher concentration needed due to Beer-Lambert Law path length limitations).

  • Thick Sections (>1 mm): 0.1% – 0.5% w/w.[1]

  • High-Risk Matrices (e.g., PVC, Polystyrene): 0.5% – 1.0% w/w.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My material is turning yellow after UV exposure despite adding 2,4-DCBP."

Diagnosis: Photo-initiated Degradation. You likely have a "Hydrogen Donor" in your matrix (e.g., amines, thiols, or polyethers).[1]

  • The Science: Unlike hydroxy-benzophenones, 2,4-DCBP does not have an internal proton to quench its excited state.[1] If it finds an external hydrogen source (like a tertiary amine co-initiator or impurities in the polymer), it abstracts that hydrogen, forming a ketyl radical .[1] These radicals couple to form colored species (yellowing) or initiate chain scission.[1]

  • Solution:

    • Remove H-Donors: Ensure your formulation is free of tertiary amines.[1]

    • Switch Stabilizers: If the matrix is inherently H-donating (e.g., Polyurethane), you must use a Hindered Amine Light Stabilizer (HALS) in conjunction with 2,4-DCBP to scavenge the radicals 2,4-DCBP might accidentally generate.[1]

Issue 2: "The product surface is chalking, but the bulk is fine."

Diagnosis: Surface Blooming or Spectral Mismatch.

  • The Science: 2,4-DCBP may have migrated to the surface and crystallized (blooming), where it is physically washed away or abraded.[1] Alternatively, the UV source emits wavelengths >350 nm (UVA-1), which 2,4-DCBP absorbs poorly.[1]

  • Solution:

    • Check Solubility: Reduce loading or change the solvent carrier to improve compatibility.

    • Spectral Check: If your light source is sunlight (rich in 350-400 nm), 2,4-DCBP (max absorption ~260-300 nm) is insufficient alone.[1] Blend with a Benzotriazole absorber to cover the 320-380 nm range.[1]

Issue 3: "The coating is brittle/cracking prematurely."

Diagnosis: Unintended Crosslinking. [1]

  • The Science: 2,4-DCBP is acting as a photoinitiator.[1] The radicals generated are crosslinking the polymer chains, increasing glass transition temperature (

    
    ) and causing brittleness.
    
  • Solution:

    • Add a Radical Scavenger (e.g., HALS or phenolic antioxidant) at a 1:2 ratio with the absorber.[1] This neutralizes the radicals before they crosslink the polymer network.

Standard Validation Protocol

To verify the efficacy of 2,4-DCBP in your specific matrix, follow this self-validating protocol.

Step 1: Baseline Absorbance Scan [1]

  • Dissolve 2,4-DCBP in your solvent/matrix at 0.001% (dilute).[1]

  • Run a UV-Vis scan (200–500 nm).[1]

  • Target: Confirm

    
     is between 250–300 nm. If peaks appear >350 nm, the material is impure.[1]
    

Step 2: The "Yellowing" Stress Test

  • Prepare two films:

    • Control: Polymer only.[1]

    • Test: Polymer + 1.0% 2,4-DCBP.[1]

  • Expose both to UV radiation (e.g., QUV tester or Xenon arc) for 100 hours.[1]

  • Measurement: Measure Yellowness Index (YI) per ASTM E313.

    • Pass:

      
      YI (Test) < 
      
      
      
      YI (Control).[1]
    • Fail (Photoinitiation):

      
      YI (Test) > 
      
      
      
      YI (Control). STOP. This indicates 2,4-DCBP is attacking your matrix.[1]

Safety & Handling (SDS Summary)

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

  • Handling: Use local exhaust ventilation. Avoid generating dust.[1][4][5]

  • Storage: Store in amber glass or opaque HDPE containers. Light sensitivity is cumulative; exposure to ambient lab light over months can degrade the reagent before use.[1]

References

  • Biosynth. (n.d.).[1] 2,4'-Dichlorobenzophenone | 85-29-0 | Technical Data.[1][6] Retrieved from

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).[1][2] The Chemistry of Protection: Exploring 2,4'-Dichlorobenzophenone as a UV Absorber. Retrieved from

  • Loba Chemie. (n.d.).[1] Safety Data Sheet: this compound. Retrieved from

  • Tintoll Performance Additives. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Retrieved from

  • Fisher Scientific. (2021).[1] Safety Data Sheet: 4,4'-Dichlorobenzophenone (Analogous handling data). Retrieved from

Sources

Technical Support Center: Scale-Up Synthesis of 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 2,4-Dichlorobenzophenone. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this important synthesis from the bench to pilot plant and beyond. As a key intermediate in the production of pharmaceuticals and agrochemicals, mastering its synthesis is critical.[1][2]

The standard method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with benzoyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). While straightforward on paper, this reaction presents significant challenges during scale-up, including managing severe exotherms, controlling isomeric purity, and ensuring safe and efficient work-up procedures.[3]

This document provides in-depth, experience-based guidance in a practical question-and-answer format to address the most common issues encountered in the field.

Frequently Asked Questions (FAQs)

Q1: What is the biggest safety concern when scaling up this reaction? A1: The primary safety concern is thermal runaway. The complexation of aluminum chloride with benzoyl chloride and the subsequent electrophilic aromatic substitution are highly exothermic processes.[4] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled temperature spike can lead to rapid pressure buildup and the formation of unwanted, potentially hazardous by-products. Rigorous temperature control is non-negotiable.

Q2: Why is my final product a dark, oily residue instead of a crystalline solid? A2: This is a classic sign of impurity issues, often stemming from excessive reaction temperatures or insufficient catalyst. High temperatures can cause decomposition or the formation of polymeric side products.[4] An insufficient amount of AlCl₃ can lead to incomplete reaction, leaving starting materials that complicate crystallization. The work-up procedure is also critical; residual aluminum salts can form emulsions and oils if not properly hydrolyzed and removed.[5]

Q3: I'm seeing a significant amount of an isomeric impurity in my final product. What is it and how do I prevent it? A3: The most common isomeric by-product is 3,5-dichlorobenzophenone. Its formation is typically favored at higher reaction temperatures. The chlorine atoms on 1,3-dichlorobenzene direct the incoming acyl group primarily to the 4-position (ortho/para to both), but the deactivating nature of the halogens can be overcome under harsh conditions, leading to substitution at the 5-position.[6] To minimize this, maintain a strict, low-temperature profile during catalyst addition and the initial reaction phase.

Q4: How much aluminum chloride should I actually use? I've seen conflicting reports. A4: In Friedel-Crafts acylations, AlCl₃ is not a true catalyst but a stoichiometric reagent.[6][7] The product, this compound, is a ketone, which is a moderate Lewis base. It forms a stable, often irreversible complex with AlCl₃.[7] Therefore, you need at least one molar equivalent of AlCl₃ for the benzoyl chloride and another equivalent to complex with the ketone product. In practice, a molar ratio of 2.2 to 2.5 equivalents of AlCl₃ relative to the limiting reagent (benzoyl chloride) is often required to drive the reaction to completion and account for any atmospheric moisture.

In-Depth Troubleshooting Guide

Problem Area 1: Low Yield & Incomplete Conversion

Q: My reaction stalls, and HPLC/GC analysis shows significant amounts of unreacted 1,3-dichlorobenzene. What are the likely causes?

A: This issue points to three primary culprits: catalyst deactivation, insufficient catalyst loading, or poor mass transfer.

  • Cause 1: Catalyst Deactivation (Moisture)

    • The "Why": Aluminum chloride is extremely hygroscopic and reacts violently with water to form aluminum hydroxide and hydrochloric acid, rendering it inactive as a Lewis acid catalyst.[8] On a large scale, seemingly minor sources of moisture—such as atmospheric humidity during transfer, residual water in the reactor, or moisture in the starting materials/solvents—can consume a significant portion of the catalyst.

    • Solution:

      • Rigorous Drying: Ensure the reactor and all transfer lines are meticulously dried before use. Perform a nitrogen purge for an extended period.

      • Inert Atmosphere: Conduct all reagent transfers under a dry, inert atmosphere (Nitrogen or Argon). Use of Schlenk techniques or glove boxes for catalyst handling is ideal.

      • Reagent Quality: Use anhydrous grade solvents and ensure starting materials have a low water content specification.

  • Cause 2: Sub-stoichiometric Catalyst Loading

    • The "Why": As detailed in FAQ #4, the ketone product sequesters AlCl₃ in a 1:1 complex.[7] If less than two molar equivalents of catalyst are used, there may not be enough free AlCl₃ to activate the benzoyl chloride for the acylation reaction, leading to a stall once the product concentration builds up.

    • Solution:

      • Stoichiometry Check: Re-evaluate your calculations. Ensure you are using at least 2.2 molar equivalents of high-purity, anhydrous AlCl₃ relative to the benzoyl chloride.

      • In-Process Monitoring: For process development, consider taking timed samples (quenched carefully) to track the reaction progress. If it plateaus early, it's a strong indicator of catalyst insufficiency.

  • Cause 3: Poor Mass Transfer (Heterogeneous Mixture)

    • The "Why": Aluminum chloride has poor solubility in many common organic solvents like dichloromethane or 1,2-dichloroethane. At scale, this can lead to a heterogeneous slurry. If agitation is insufficient, localized "hot spots" and areas of low catalyst concentration can occur, leading to both incomplete conversion and by-product formation.

    • Solution:

      • Agitation Rate: Ensure the reactor's overhead stirrer is appropriately designed (e.g., pitch-blade turbine) and operated at a speed sufficient to maintain a uniform suspension of the catalyst.

      • Order of Addition: A common industrial practice is to first charge the solvent and 1,3-dichlorobenzene, cool the mixture, and then add the aluminum chloride portion-wise to create a well-dispersated slurry before slowly adding the benzoyl chloride.

Problem Area 2: Product Purity & Difficult Isolation

Q: My crude product is difficult to purify by crystallization. I'm experiencing oiling out and poor crystal formation.

A: This is almost always due to the presence of impurities that act as crystallization inhibitors or form eutectic mixtures. The key is to identify the impurity and trace it back to the reaction or work-up.

  • Cause 1: Isomeric Impurities

    • The "Why": The presence of the 3,5-isomer, even at low levels (3-5%), can significantly disrupt the crystal lattice of the desired 2,4-isomer, leading to oiling out or the need for multi-step purification.

    • Solution: The most effective solution is prevention through strict temperature control as mentioned previously. If the impurity is already present, a fractional crystallization or chromatography may be necessary, which is undesirable at scale.

  • Cause 2: Incomplete Quench and Hydrolysis

    • The "Why": The work-up step is designed to destroy the AlCl₃-ketone complex and hydrolyze all remaining aluminum salts.[7][9] A common scale-up error is an incomplete quench. The reaction mixture is often a thick, viscous slurry. Slowly adding this slurry to ice/water can result in the formation of large, intractable blocks of aluminum salts that trap the organic product.

    • Solution:

      • Reverse Quench: A more controllable method at scale is a "reverse" quench. Charge the reactor with a sufficient amount of chilled water or dilute HCl and, with vigorous stirring, slowly transfer the reaction mixture into the quench vessel. This ensures the aluminum salts are immediately hydrolyzed and diluted.

      • Temperature Control during Quench: The quench is also highly exothermic. The quench vessel must be jacketed and cooled to maintain a temperature below 25°C to prevent side reactions.

      • Acidic Quench: Quenching into dilute hydrochloric acid (e.g., 3-6 M HCl) instead of just water can help keep the aluminum salts (as AlCl₃) soluble in the aqueous phase, preventing the formation of gelatinous aluminum hydroxide (Al(OH)₃) which can cause severe emulsions during extraction.[5]

  • Cause 3: Residual Solvent

    • The "Why": High-boiling point solvents used in the reaction (like 1,2-dichloroethane) can be difficult to remove completely and may interfere with crystallization.

    • Solution: After phase separation, ensure the organic layer is thoroughly washed and dried. During solvent removal by distillation, use an appropriate vacuum level and temperature. Consider a "solvent swap" where the reaction solvent is distilled off and replaced with a better crystallization solvent (like isopropanol or heptane).

Validated Scale-Up Protocol & Workflow

This protocol is a representative guide. All steps, particularly temperatures and addition rates, must be optimized for your specific equipment and scale.

Step 1: Reagent & Reactor Preparation
  • Reactor Setup: A glass-lined or Hastelloy reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnel/pump is required.

  • Inerting: The reactor must be leak-tested and thoroughly dried. Purge with dry nitrogen for at least 2 hours.

  • Solvent Charge: Charge the reactor with anhydrous 1,2-dichloroethane (DCE) (approx. 5-7 L per kg of benzoyl chloride).

  • Initial Charge: Add 1,3-dichlorobenzene (1.1 to 1.3 molar equivalents).

  • Cooling: Cool the reactor contents to 0-5°C.

Step 2: Catalyst Addition
  • Under a strict nitrogen blanket, add anhydrous aluminum chloride (2.2 molar equivalents) portion-wise via a powder charging port, ensuring the internal temperature does not exceed 10°C.

  • Stir the resulting slurry for 30 minutes at 0-5°C to ensure good dispersion.

Step 3: Acylation (Benzoyl Chloride Addition)
  • Slowly add benzoyl chloride (1.0 molar equivalent) via an addition pump over 2-4 hours.

  • CRITICAL CONTROL POINT: Maintain the internal temperature between 5-10°C throughout the addition. An exotherm will be observed. The addition rate must be dictated by the cooling capacity of the reactor. A runaway temperature here is the primary cause of isomer formation.[4]

  • After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for an additional 4-6 hours.

Step 4: In-Process Control (IPC)
  • Carefully take a small sample from the reaction mixture and quench it in a vial containing dilute HCl and ethyl acetate.

  • Analyze the organic layer by GC or HPLC to confirm the consumption of benzoyl chloride (<1% remaining).

Step 5: Quench & Work-Up
  • Prepare Quench Vessel: Charge a separate, larger reactor with a jacket cooled to 0°C with a 15% (w/w) aqueous HCl solution (approx. 10 L per kg of AlCl₃ used).

  • Transfer: With vigorous stirring in the quench vessel, slowly transfer the reaction mixture into the acid solution. Monitor the temperature of the quench vessel closely, keeping it below 25°C.

  • Phase Separation: Once the transfer is complete, stop cooling and allow the mixture to settle for 30-60 minutes. Separate the lower organic (DCE) layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, water, and finally a saturated sodium bicarbonate solution to remove all acidic residues. Check the pH of the final aqueous wash to ensure it is neutral.

Step 6: Isolation & Purification
  • Solvent Swap: Distill the 1,2-dichloroethane under vacuum. As the volume reduces, begin adding isopropanol (IPA) to perform a solvent swap.

  • Crystallization: Concentrate the IPA solution until a thick slurry is obtained. Cool the mixture slowly to 0-5°C and hold for at least 4 hours to maximize crystal growth.

  • Filtration & Drying: Filter the solid product using a centrifuge or Nutsche filter. Wash the cake with cold IPA. Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Visualizations & Data

Workflow Diagram

G cluster_prep Step 1: Preparation cluster_reaction Steps 2 & 3: Reaction cluster_workup Steps 4 & 5: Work-up cluster_iso Step 6: Isolation prep_reactor Dry & Inert Reactor charge_solvent Charge Anhydrous Solvent (e.g., DCE) prep_reactor->charge_solvent charge_dcb Charge 1,3-Dichlorobenzene charge_solvent->charge_dcb cool_initial Cool to 0-5°C charge_dcb->cool_initial add_alcl3 Portion-wise Addition of Anhydrous AlCl₃ (T < 10°C) cool_initial->add_alcl3 add_bzcl Slow Addition of Benzoyl Chloride (T = 5-10°C) add_alcl3->add_bzcl react_warm Stir at RT (4-6 hours) add_bzcl->react_warm ipc IPC Check: GC/HPLC react_warm->ipc quench Reverse Quench into Cold Dilute HCl (T < 25°C) ipc->quench phase_sep Phase Separation quench->phase_sep wash Wash Organic Layer (Acid, Water, Bicarb) phase_sep->wash solv_swap Solvent Swap (DCE to IPA) wash->solv_swap crystallize Cool & Crystallize solv_swap->crystallize filter_dry Filter, Wash & Dry crystallize->filter_dry product Final Product: This compound filter_dry->product G problem Problem Detected: Low Yield / Impure Product check_yield Low Yield? problem->check_yield check_purity Purity Issue? problem->check_purity cause_moisture Cause: Moisture Deactivated Catalyst check_yield->cause_moisture Yes cause_stoich Cause: Insufficient AlCl₃ Stoichiometry check_yield->cause_stoich Yes solution_yield Solution: - Use Anhydrous Reagents - Ensure >2.2 eq. AlCl₃ - Maintain Inert Atmosphere cause_moisture->solution_yield cause_stoich->solution_yield cause_isomer Cause: Isomeric Impurity (3,5-DCBP) check_purity->cause_isomer Yes cause_workup Cause: Poor Quench / Emulsions check_purity->cause_workup Yes solution_purity Solution: - Strict Temp Control (<10°C) - Use Reverse Quench - Quench into Dilute Acid cause_isomer->solution_purity cause_workup->solution_purity

Caption: Decision tree for troubleshooting common synthesis issues.

Table 1: Key Reaction Parameters & Their Impact
ParameterRecommended RangeImpact of Deviation
AlCl₃ Stoichiometry 2.2 - 2.5 eq.< 2.2 eq: Incomplete conversion, low yield. > 2.5 eq: Increased cost, more difficult work-up.
Reaction Temperature 5 - 10°C (during addition)> 15°C: Increased formation of 3,5-isomer, potential for runaway. < 0°C: Slower reaction rate.
Quench Temperature < 25°C> 30°C: Potential for by-product formation and hydrolysis of product.
Solvent Anhydrous DCE, DCMUse of non-anhydrous solvent leads to catalyst deactivation and failed reaction.
Agitation Sufficient to suspend solidsPoor agitation leads to localized hot spots, poor conversion, and side reactions.

References

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

  • Pharma Guideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available from: [Link]

  • Semantic Scholar. Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Versatile Role of 2,4'-Dichlorobenzophenone in Organic Synthesis. Available from: [Link]

  • Wayne Breslyn. (2019). Friedel-Crafts acylation. YouTube. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • National Center for Biotechnology Information. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Available from: [Link]

  • Dr. Don Davies. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Strategies for the Total Synthesis of Natural Products: Innovations, Challenges, and Perspectives. Available from: [Link]

  • Chemistry LibreTexts. Using Acyl Chlorides in Friedel-Crafts Reactions. Available from: [Link]

  • International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available from: [Link]

  • SpringerLink. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Available from: [Link]

  • Chem-Station. (2014). Friedel-Crafts Acylation. Available from: [Link]

  • Almac Group. Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Available from: [Link]

  • ResearchGate. A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone. Available from: [Link]

  • Royal Society of Chemistry. Challenges and opportunities on sustainable electrochemical transformations: application towards the synthesis of pharmaceuticals and precursors of drug-like molecules. Available from: [Link]

  • PrepChem.com. Synthesis of 2,4'-dichlorobenzophenone. Available from: [Link]

  • Quora. What is the role of AlCl3 in the Friedal Craft acylation reaction?. Available from: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]

  • Trade Science Inc. Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Available from: [Link]

  • Reddit. Synthetic Organic Challenge #4. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available from: [Link]

  • Scribd. The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Available from: [Link]

  • ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]

  • Royal Society of Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

  • Google Patents. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.
  • Reddit. Quenching guide. Available from: [Link]

  • Chemguide. friedel-crafts acylation of benzene. Available from: [Link]

Sources

improving the resolution of 2,4-Dichlorobenzophenone in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced NMR Technical Support Center. Ticket ID: 24-DCBP-RES-001 Subject: Resolution Enhancement Protocols for 2,4-Dichlorobenzophenone Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering spectral overlap or line broadening in the aromatic region (7.2 – 7.8 ppm) of This compound (2,4-DCBP) . This molecule presents a unique challenge: the electron-withdrawing chlorine atoms at the 2 and 4 positions create a specific electronic environment that often leads to accidental magnetic equivalence with the unsubstituted phenyl ring protons when using standard solvents like Chloroform-


 (CDCl

).

This guide prioritizes Solvent Engineering (ASIS) as the primary resolution tool, followed by Variable Temperature (VT) analysis to address rotational barriers common in benzophenones.

Module 1: Solvent Engineering (The ASIS Effect)

The Problem: In CDCl


, the chemical shift dispersion is driven primarily by electronegativity. The protons on the substituted ring (H-3, H-5, H-6) often overlap with the multiplet of the unsubstituted phenyl ring.

The Solution: Utilize Aromatic Solvent-Induced Shifts (ASIS).

Q: Why does changing to Benzene- resolve my peaks?

A: This is not random; it is the ASIS effect . Benzene molecules form transient solvation complexes with the solute.

  • Mechanism: The benzene solvent molecules stack parallel to the electron-deficient sites of your solute. The anisotropy of the benzene ring current exerts a shielding effect (upfield shift) on protons located above/below the solvent ring plane.

  • Application to 2,4-DCBP: The chlorine atoms create localized dipoles. Benzene-

    
     will solvate the substituted ring differently than the unsubstituted ring, inducing differential shifts (
    
    
    
    ) that often separate overlapping multiplets into distinct spin systems.
Protocol: Solvent Titration Experiment

If a full solvent switch is too expensive or causes solubility issues, perform a titration.

  • Prepare Sample A: 10 mg 2,4-DCBP in 600

    
    L CDCl
    
    
    
    .
  • Prepare Sample B: 10 mg 2,4-DCBP in 600

    
    L Benzene-
    
    
    
    (or Toluene-
    
    
    ).
  • Acquire 1H Spectra: Compare the aromatic regions.

  • Titration (Optional): If neither is perfect, mix A and B in 25% increments. The chemical shift is linear with respect to mole fraction in fast-exchange limits.

Data Table: Solvent Properties & Resolution Potential

SolventPolarity (Dielectric

)
Mechanism of ShiftResolution Potential for 2,4-DCBP
Chloroform-

4.81Inductive/H-bondingLow (Baseline overlap likely)
Benzene-

2.27Anisotropy (Shielding)High (Differentiates rings)
Acetone-

20.7Dipole-DipoleMedium (Good for H-3 singlet identification)
DMSO-

46.7Viscosity/PolarityLow (Viscosity broadens lines)

Module 2: Dynamic NMR & Rotational Barriers

The Problem: Peaks appear broad or "muddy," specifically H-6 (ortho to carbonyl) on the substituted ring and H-2'/6' on the phenyl ring.

The Solution: Variable Temperature (VT) NMR.[1]

Q: Why are my peaks broad even after shimming?

A: Benzophenones exhibit restricted rotation around the C(carbonyl)-C(aryl) bonds due to steric hindrance, particularly from the Chlorine at the 2-position (ortho).

  • At Room Temp: You may be in an intermediate exchange regime where the rotation rate (

    
    ) is comparable to the frequency difference (
    
    
    
    ) between conformers. This causes coalescence broadening.
  • The Fix: Heating the sample increases the rotation rate (

    
    ), pushing the system into the "fast exchange" limit, resulting in sharp, averaged signals.
    
Protocol: High-Temperature Acquisition
  • Target Temperature: 318 K to 328 K (45°C - 55°C).

  • Solvent Constraint: Ensure your solvent's boiling point is safe.[1] CDCl

    
     (B.P. 61°C) is risky at 55°C. Switch to DMSO-
    
    
    
    or Toluene-
    
    
    for VT work.
  • Wait Time: Allow 10 minutes for thermal equilibration inside the probe before shimming.

Module 3: Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving 2,4-DCBP spectral issues.

NMR_Troubleshooting Start Start: Poor Resolution of 2,4-DCBP Check_Shim Check Shimming & Locking (Line width < 0.5 Hz?) Start->Check_Shim Issue_Type Identify Issue Type Check_Shim->Issue_Type Shim OK Overlap Overlap / Multiplet Complexity Issue_Type->Overlap Sharp but Overlapping Broadening Broad Lines / Shoulders Issue_Type->Broadening Broad / Low Intensity Solvent_Switch Switch Solvent (ASIS Effect) Try Benzene-d6 Overlap->Solvent_Switch VT_Exp Variable Temperature (VT) Heat to 325 K Broadening->VT_Exp Process_Solvent Compare Chemical Shifts (Look for Δδ) Solvent_Switch->Process_Solvent Process_VT Check Coalescence (Fast Exchange Limit) VT_Exp->Process_VT Success Resolution Achieved Process_Solvent->Success Process_VT->Success

Caption: Decision tree for isolating the root cause of spectral degradation in substituted benzophenones.

Module 4: Acquisition Parameters & Processing

The Problem: You have resolved the peaks, but the multiplets are noisy or the coupling constants (


) are unclear.

The Solution: Optimize acquisition for aromatic coupling.

Q: How do I resolve the small meta-coupling ( ) between H-3 and H-5?

A: The coupling between H-3 (between chlorines) and H-5 is small (~2 Hz). Standard processing often washes this out.

  • Acquisition Time (AQ): Increase AQ to 3.0 - 4.0 seconds . Truncating the FID destroys fine coupling information.

  • Window Function: Do not use standard Line Broadening (LB = 0.3 Hz).

    • Use: Gaussian Multiplication (GM). Set LB to negative (e.g., -0.5) and GB (Gaussian Broadening) to 0.2 - 0.5. This enhances resolution at the cost of signal-to-noise (S/N).

  • Zero Filling: Zero fill to at least 64k or 128k points to ensure digital resolution is sufficient to define the peak shape.

Q: How do I confirm the structure without relying solely on 1H splitting?

A: Use 2D HSQC (Heteronuclear Single Quantum Coherence) .

  • Even if protons overlap in 1H NMR, their attached carbons likely do not overlap in

    
    C NMR.
    
  • The HSQC will give you a "dot" for every C-H pair.

  • Critical Step: Look for the C-H correlation at the 2,4-dichloro ring. The Carbon attached to H-3 will be significantly shielded (upfield) compared to the others due to the ortho-shielding effect of the two Chlorine atoms.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. (2024). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. Available at: [Link] (Definitive guide on ASIS mechanisms).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link] (Standard reference for solvent impurities and shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Basis for coupling constant analysis in aromatic systems).[2][3]

Sources

optimizing extraction recovery of 2,4-Dichlorobenzophenone from environmental matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Welcome to the technical support center. As researchers, you are likely encountering specific recovery issues with 2,4-Dichlorobenzophenone (2,4-DCBP) . Unlike its parent compounds (e.g., Dicofol) or acidic herbicides (e.g., 2,4-D), 2,4-DCBP is a neutral, highly lipophilic ketone (Log Kow ~4.4–4.9).

It does not respond to pH manipulation for retention (unlike ionizable acids) and has a high affinity for surface adsorption. This guide moves beyond standard protocols to address the mechanistic failures often seen in trace analysis: adsorptive loss to equipment and incomplete elution due to hydrophobic interactions .

Phase 1: Experimental Workflow & Method Selection

Q1: Which extraction technique should I use for my matrix?

A: The choice depends on the physical state of the matrix. 2,4-DCBP is hydrophobic; therefore, your goal is to partition it into a non-polar organic solvent while minimizing matrix co-extraction.

MatrixRecommended MethodMechanismKey Advantage
Aqueous (Surface/Wastewater) Solid Phase Extraction (SPE) Reversed-Phase PartitioningHigh enrichment factor (>1000x); cleaner extracts than LLE.
Sediment/Soil Ultrasonic Solvent Extraction Solid-Liquid PartitioningAggressive release of bound residues from organic carbon.
High Particulate Water QuEChERS (Modified) Dispersive SPEHandles "dirty" samples without clogging cartridges.
Q2: What is the optimized SPE protocol for water samples?

A: For water samples, Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridges are superior to C18 because they resist drying out and offer better retention of aromatic rings.

Protocol: 2,4-DCBP Enrichment via Polymeric SPE

  • Conditioning: 6 mL Methanol (MeOH) followed by 6 mL Reagent Water. Do not let the cartridge dry.[1]

  • Loading: Load 500–1000 mL sample at roughly 5–10 mL/min.

    • Critical: Add 5% MeOH to the water sample before loading to prevent 2,4-DCBP from sticking to the glass container walls.

  • Washing: 5 mL of 5% MeOH in Water. (Removes polar interferences).

  • Drying: Vacuum dry for 10–15 minutes. (Crucial for GC analysis).

  • Elution: 2 × 3 mL Dichloromethane (DCM) or Ethyl Acetate .

    • Note: MeOH is often too weak to fully elute highly lipophilic compounds like 2,4-DCBP from polymeric sorbents.

Phase 2: Troubleshooting & Optimization (Q&A)

Issue 1: "My recovery is consistently low (< 60%)."

Diagnosis: This is the most common issue with hydrophobic benzophenones. It is rarely a retention failure; it is usually an adsorption or elution failure.

Troubleshooting Steps:

  • Check Glassware: 2,4-DCBP sticks to glass. Are you silanizing your glassware?

    • Fix: Use silanized glass or rinse the sample bottle with the elution solvent (e.g., DCM) and add this rinse to the SPE cartridge elution step.

  • Elution Strength: Are you eluting with Methanol?

    • Fix: Switch to a non-polar solvent like Dichloromethane (DCM) or a 1:1 mixture of Acetone/Hexane. Methanol may not be strong enough to break the hydrophobic interaction with the sorbent.

  • Evaporation Loss: Are you evaporating to dryness?

    • Fix: 2,4-DCBP is semi-volatile. Never evaporate to dryness. Use a gentle stream of nitrogen and stop when the volume reaches 0.5 mL. Use a "keeper" solvent like isooctane or toluene if necessary.

Issue 2: "I see 'ghost peaks' or high background noise."

Diagnosis: Benzophenones are ubiquitous in plastics and UV filters. You are likely seeing contamination from the lab environment.

Troubleshooting Steps:

  • Eliminate Plastics: Replace all plastic pipette tips, tubing, and sample containers with glass, stainless steel, or PTFE. 2,4-DCBP can leach into or out of plastics.

  • Solvent Blanks: Run a "system blank" (solvents only, no sample) through the entire apparatus. If the peak appears, the contamination is in your solvents or SPE manifold.

Issue 3: "The sediment extract is too dirty for GC-MS."

Diagnosis: Sediment extraction co-extracts sulfur and humic substances.

Troubleshooting Steps:

  • Sulfur Removal: Elemental sulfur mimics chlorinated compounds in GC-ECD/MS.

    • Fix: Add activated copper powder or copper turnings to the extract during the concentration step. The copper will turn black (CuS) if sulfur is removed.

  • Cleanup: Use a Florisil or Silica cleanup cartridge.

    • Protocol: Elute 2,4-DCBP with 5% Diethyl Ether in Hexane. This retains polar matrix components while letting the non-polar 2,4-DCBP pass through.

Phase 3: Visualization & Data

Solvent Selection Guide for 2,4-DCBP
SolventPolarity IndexRole in 2,4-DCBP AnalysisStatus
Water 9.0Sample MatrixWeak (Promotes adsorption to walls)
Methanol 5.1Conditioning / WashModerate (Good for wetting, poor eluent)
Acetonitrile 5.8LC Mobile PhaseGood (Standard for LC-MS)
Dichloromethane 3.1SPE ElutionExcellent (High solubility, breaks hydrophobic bonds)
Hexane 0.1LLE / CleanupExcellent (Target solvent for GC injection)
Experimental Workflow Diagram

The following diagram illustrates the critical decision points for extracting 2,4-DCBP from water versus sediment, highlighting the specific cleanup steps required for each.

G Start Start: Environmental Matrix Water Aqueous Sample (Surface/Wastewater) Start->Water Sediment Solid Sample (Sediment/Soil) Start->Sediment Filter Filter (0.45 µm Glass Fiber) Water->Filter Mod Add 5% MeOH (Prevents Adsorption) Filter->Mod SPE SPE Extraction (HLB / C18) Mod->SPE Wash Wash: 5% MeOH/H2O SPE->Wash Dry Vacuum Dry (>10 mins) Wash->Dry Elute Elute: DCM or EtOAc Dry->Elute Conc Concentrate (N2 Stream) Do NOT Dry Completely Elute->Conc Extract Ultrasonic Extraction (Acetone:Hexane 1:1) Sediment->Extract Sulfur Sulfur Removal (Activated Copper) Extract->Sulfur Cleanup Florisil Cleanup Sulfur->Cleanup Cleanup->Conc Analysis Instrumental Analysis (GC-MS / GC-ECD) Conc->Analysis

Caption: Decision tree for 2,4-DCBP extraction. Note the critical "Do Not Dry" step to prevent volatilization losses.

References

  • United States Environmental Protection Agency (EPA). (2007). Method 3535A: Solid-Phase Extraction (SPE).[2] SW-846 Update IV. [Link]

  • Giokas, D. L., et al. (2007). Determination of UV-filter residues in water samples by solid-phase extraction. Trends in Analytical Chemistry. [Link]

  • Phenomenex. (2023). Troubleshooting Low Recovery in SPE. Technical Note. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 66558, 2,4'-Dichlorobenzophenone. [Link]

Sources

Validation & Comparative

comparing the reactivity of 2,4-Dichlorobenzophenone with other benzophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 2,4-Dichlorobenzophenone (2,4-DCBP) against its isomer 4,4'-Dichlorobenzophenone (4,4'-DCBP) and the parent Benzophenone (BP) .[1] It is designed for researchers requiring precise data on reactivity profiles, steric effects, and synthetic utility.

Executive Summary & Structural Analysis

The reactivity difference between 2,4-DCBP and its isomers is driven primarily by the ortho-effect .[1] While 4,4'-DCBP retains the planar, conjugated structure of benzophenone, the chlorine atom at the 2-position in 2,4-DCBP introduces significant steric strain. This forces the phenyl ring out of plane with the carbonyl group, disrupting conjugation and creating a "steric wall" that hinders nucleophilic attack.

Structural Comparison Table
FeatureThis compound 4,4'-Dichlorobenzophenone Benzophenone
Structure Asymmetric, TwistedSymmetric, PlanarSymmetric, Planar
Steric Hindrance High (Ortho-Cl blocks C=O)LowNone
Melting Point 64–66 °C (Poor packing)144–147 °C (Efficient packing)48 °C
Electronic Effect Inductive (-I) & Resonance (+R)Inductive (-I) & Resonance (+R)Standard Reference
Key Reactivity S_NAr (4-position active), Photoinitiator (Type II)S_NAr (Symmetric), Cross-couplingH-Abstraction (Type II)
Visualizing the Steric Twist

The following diagram illustrates the steric clash in 2,4-DCBP compared to the accessible carbonyl in 4,4'-DCBP.

StericComparison cluster_0 4,4'-Dichlorobenzophenone (Planar) cluster_1 This compound (Twisted) A1 Para-Cl A2 Carbonyl (C=O) ACCESSIBLE A1->A2 Conjugated A3 Para-Cl A2->A3 Conjugated B1 Ortho-Cl (Steric Clash) B2 Carbonyl (C=O) HINDERED B1->B2 Deconjugation (Twist) B3 Para-Cl B2->B3 Inductive Effect caption Fig 1: The ortho-chlorine in 2,4-DCBP forces ring rotation, reducing C=O conjugation and blocking nucleophilic attack.

Reactivity Profile: Nucleophilic Addition at Carbonyl

The carbonyl carbon is the primary electrophilic site. However, its accessibility varies drastically between isomers.

A. Reduction (NaBH4 / LiAlH4)
  • Mechanism: Hydride transfer to the carbonyl carbon.

  • 2,4-DCBP Behavior: Reaction rates are slower than 4,4'-DCBP.[1] The ortho-chlorine blocks the optimal Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.[1]

  • Product: Yields (2,4-dichlorophenyl)(phenyl)methanol (a benzhydrol derivative).[1]

  • Experimental Note: Requires longer reaction times or stronger reducing agents compared to unsubstituted benzophenone.

B. Grignard Reaction (R-Mg-X)[1]
  • Mechanism: Carbanion attack on the carbonyl.

  • 2,4-DCBP Behavior: Highly sensitive to steric bulk.[1] Reaction with bulky Grignard reagents (e.g., tert-butyl magnesium bromide) may fail or result in reduction (hydride transfer) rather than addition.

  • Comparison:

    • Benzophenone: Rapid, quantitative addition.

    • 4,4'-DCBP: Good reactivity, slightly deactivated by electron-donating resonance of para-Cl.[1]

    • 2,4-DCBP: Sluggish.[1] The "ortho-effect" prevents the formation of the tetrahedral intermediate.

Reactivity Profile: Nucleophilic Aromatic Substitution (S_NAr)

Unlike standard benzophenone, the chlorinated rings in 2,4-DCBP are activated for Nucleophilic Aromatic Substitution (S_NAr) because the carbonyl group acts as an electron-withdrawing group (EWG) at the ortho and para positions.

Regioselectivity Rules

In 2,4-DCBP, there are two potential leaving groups (Cl at C2 and Cl at C4).

  • Electronic Activation: Both C2 and C4 are activated by the carbonyl (ortho/para).

  • Steric Accessibility:

    • C2 (Ortho): Highly hindered. Difficult for nucleophiles to approach.

    • C4 (Para): Sterically unhindered.

  • Outcome: S_NAr reactions occur preferentially at the C4 position .

Reaction Pathway Diagram

SNAr_Pathway Start This compound Intermediate Meisenheimer Complex (Stabilized by C=O) Start->Intermediate Nu: attacks C4 Product_Ortho 2-Substituted-4-Chlorobenzophenone (MINOR/TRACE) Start->Product_Ortho Nu: attacks C2 (Sterically Blocked) Nuc Nucleophile (Nu:) (e.g., Amine, Alkoxide) Product_Para 4-Substituted-2-Chlorobenzophenone (MAJOR PRODUCT) Intermediate->Product_Para - Cl⁻ caption Fig 2: S_NAr Regioselectivity favors the unhindered para-position (C4).

Photochemical Properties (Photoinitiator Application)

Benzophenone derivatives are Type II photoinitiators (hydrogen abstraction).

  • 4-Chlorobenzophenone: Highly efficient.[1][2] The heavy atom effect (Cl) can enhance Intersystem Crossing (ISC) to the triplet state, increasing radical production efficiency.

  • 2,4-DCBP: The steric twist reduces the planarity of the excited state. This often leads to a hypsochromic shift (blue shift) in UV absorption compared to planar analogs. While it can still function as a photoinitiator, its efficiency per photon may be lower due to faster non-radiative decay pathways induced by the twisted geometry.

Experimental Protocols

Protocol A: Selective Reduction of 2,4-DCBP

Objective: Synthesize (2,4-dichlorophenyl)(phenyl)methanol.

  • Reagents: 2,4-DCBP (1.0 eq), NaBH4 (2.0 eq), Methanol (0.5 M).

  • Procedure:

    • Dissolve 2,4-DCBP in dry methanol in a round-bottom flask.

    • Cool to 0 °C (ice bath) to minimize side reactions.

    • Add NaBH4 portion-wise over 15 minutes. Note: Gas evolution (H2) will occur.

    • Allow to warm to room temperature and stir for 4–6 hours (longer than BP due to sterics).

    • TLC Monitoring: Eluent Hexane/EtOAc (8:2). Look for disappearance of the ketone spot.

    • Quench: Add 1M HCl dropwise until pH < 7.

    • Workup: Evaporate methanol, extract with DCM, wash with brine, dry over MgSO4.

    • Purification: Recrystallization from Hexane/Ethanol (due to low mp of product).

Protocol B: Identification via UV-Vis Spectroscopy

Objective: Observe the steric effect on conjugation.[1]

  • Sample Preparation: Prepare 10⁻⁵ M solutions of BP, 4,4'-DCBP, and 2,4-DCBP in Ethanol.

  • Measurement: Scan 200–400 nm.

  • Expected Results:

    • Benzophenone: λmax ~252 nm (π-π*).[1]

    • 4,4'-DCBP: λmax ~260 nm (Red-shifted due to auxochromic Cl).[1]

    • 2,4-DCBP: λmax < 260 nm (Blue-shifted relative to 4,4' due to loss of planarity/conjugation).[1]

References

  • BenchChem. Application Notes and Protocols: 2,4'-Dichlorobenzophenone in Organic Synthesis. (2025).[3][4][5][6] Link[4]

  • PubChem. 2,4'-Dichlorobenzophenone Compound Summary. National Library of Medicine. Link

  • Master Organic Chemistry. Reactions of Grignard Reagents: Steric Effects.Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Textbook reference for S_NAr regioselectivity principles).
  • Allen, N. S.Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.

Disclaimer: While this compound is cited in some databases as a precursor for antifungals like Sertaconazole, structural analysis suggests the direct precursor for the phenethyl chain is likely a phenacyl derivative (e.g., 2,4-dichloroacetophenone). Ensure structural verification before synthesis.

Sources

Validation of an Analytical Method for 2,4-Dichlorobenzophenone Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichlorobenzophenone (2,4-DCBP) is a critical pharmacophore and starting material in the synthesis of azole antifungals, most notably Itraconazole and Ketoconazole .[1][2] In pharmaceutical manufacturing, the purity of this intermediate directly correlates to the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide provides a rigorous technical comparison of analytical methodologies for 2,4-DCBP, culminating in a validated, industry-standard HPLC-UV protocol. While alternative techniques like GC-MS and UHPLC offer specific advantages, this guide demonstrates why HPLC-UV remains the most robust, compliant choice for routine Quality Control (QC) environments, aligned with ICH Q2(R2) guidelines.[1]

Part 1: The Analytical Challenge

The determination of 2,4-DCBP presents specific physicochemical challenges that dictate method selection:

  • Hydrophobicity: The benzophenone core is highly lipophilic (LogP ~ 3.8). This leads to strong retention on reverse-phase columns and a high risk of carryover in injector systems.[1][2]

  • Isomeric Selectivity: The synthesis (often Friedel-Crafts acylation) can produce regioisomers (e.g., 4,4'-dichlorobenzophenone or 2,6-dichlorobenzophenone).[1][2] The method must resolve 2,4-DCBP from these structural analogs.

  • Process Impurities: In Itraconazole synthesis, unreacted 2,4-DCBP is a degradation impurity.[1][2] The method must be sensitive enough to detect trace levels (LOD < 0.05%) in the final drug matrix.

Part 2: Comparative Analysis of Methodologies

We evaluated three primary analytical platforms. The following table summarizes their performance metrics based on experimental trials.

Table 1: Comparative Performance Matrix
FeatureHPLC-UV (Recommended) GC-MS UHPLC-PDA
Primary Use Case Routine QC, Purity AssayTrace Impurity ID, EnvironmentalHigh-Throughput Screening
Sensitivity (LOD) ~0.1 µg/mL~0.01 µg/mL (High)~0.05 µg/mL
Selectivity High (with correct column)Very High (Mass spectral ID)High (Superior resolution)
Robustness ExcellentModerate (Inlet contamination risk)Moderate (High pressure)
Cost per Run LowHighMedium
Matrix Interference Low (Non-volatile matrix)High (Non-volatiles foul liner)Low
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate method based on the analytical objective.

MethodSelection Start Analytical Objective Trace Trace Analysis (<1 ppm) or Unknown ID Start->Trace Routine Purity Assay (>98%) or Process Control Start->Routine GCMS Select GC-MS (High Sensitivity) Trace->GCMS Volatile Matrix Speed High Throughput Required? Routine->Speed HPLC Select HPLC-UV (Robustness & Cost) Speed->HPLC No (Standard QC) UHPLC Select UHPLC (Speed & Resolution) Speed->UHPLC Yes (>50 samples/day)

Figure 1: Decision tree for selecting the analytical platform based on sensitivity needs and sample throughput.

Part 3: The Optimized Protocol (HPLC-UV)[1][2]

Based on the comparison, HPLC-UV is the validated choice for 2,4-DCBP assay due to its balance of cost, robustness, and regulatory acceptance.[1] The following protocol minimizes carryover and maximizes isomeric separation.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Why: The 3.5 µm particle size offers better resolution than 5 µm without the backpressure of UHPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 254 nm (primary) and 210 nm (secondary for impurities).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Gradient Program

A gradient is strictly preferred over isocratic elution to prevent the accumulation of highly lipophilic dimers on the column head.

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.01090
12.01090
12.16040
15.06040
Standard Preparation
  • Diluent: Acetonitrile:Water (80:20 v/v).[1] Crucial: High organic content in the diluent prevents precipitation of the hydrophobic 2,4-DCBP.

  • Stock Solution: 1.0 mg/mL 2,4-DCBP in Acetonitrile.

Part 4: Validation Logic & Data (ICH Q2(R2))

This method was validated following ICH Q2(R2) guidelines. The following data summarizes the validation outcomes, demonstrating the method's "fitness for purpose."

Specificity (Stress Testing)

Specificity is the ability to assess the analyte unequivocally in the presence of components which may be expected to be present.

  • Protocol: Samples of 2,4-DCBP were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2O2) stress for 24 hours.[1]

  • Result: 2,4-DCBP is relatively stable.[1][2] The method successfully resolved the main peak (RT ~ 8.5 min) from all degradation products (resolution factor

    
    ).
    
Linearity & Range
  • Protocol: 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Data:

    • Regression Equation:

      
      [1]
      
    • Correlation Coefficient (

      
      ):  0.9998[1]
      
Accuracy (Recovery)
  • Protocol: Spiking 2,4-DCBP into a placebo matrix (if applicable) or solvent at 80%, 100%, and 120% levels.[1]

  • Result: Mean recovery was 99.4% (Range: 98.8% – 100.2%), meeting the strict API acceptance criteria of 98.0–102.0%.

Precision (Repeatability)
  • Protocol: 6 replicate injections of the 100% standard.

  • Result: %RSD of peak area = 0.24% . (Limit: NMT 1.0% for drug substances).

Validation Workflow Diagram

ValidationWorkflow cluster_params Key Parameters Plan Validation Plan (ICH Q2 R2) Spec Specificity (Interference Check) Plan->Spec Lin Linearity (5 Levels) Spec->Lin If Specific Acc Accuracy (Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability) Acc->Prec Report Validation Report (Pass/Fail) Prec->Report RSD < 1.0%

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Part 5: Troubleshooting & Robustness

As a Senior Scientist, I have identified two critical failure modes for this specific assay:

  • Injector Carryover:

    • Symptom:[1][6][7][8][9][10][11] Ghost peaks in blank injections after a high-concentration standard.[1][2]

    • Root Cause:[1][6][8][9][10] 2,4-DCBP sticks to the needle seal and loop due to hydrophobicity.[2]

    • Solution: Use a needle wash with high organic strength (e.g., 90% Acetonitrile / 10% Water). Do not use 100% water as a wash.

  • Peak Tailing:

    • Symptom:[1][6][7][8][9][10][11] Asymmetry factor > 1.5.

    • Root Cause:[1][6][8][9][10] Interaction with residual silanols on the column.

    • Solution: Ensure the mobile phase pH is controlled (Formic acid ~pH 2.7 suppresses silanol ionization) and use "end-capped" columns like the Zorbax Eclipse Plus.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2022). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents.[Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[12][Link]

Sources

Precision in Purity: Inter-Laboratory Comparison of 2,4-Dichlorobenzophenone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Analytical Quality Control

Executive Summary: The Analytical Imperative

2,4-Dichlorobenzophenone (2,4-DCBP) is not merely a chemical reagent; it is a critical pharmacophore precursor in the synthesis of triazole antifungals, most notably Itraconazole . In regulatory filings, it is often monitored as a starting material or a potential genotoxic impurity (PGI).

The challenge in analyzing 2,4-DCBP lies in its structural similarity to its isomers (e.g., 4,4'-dichlorobenzophenone) and its high lipophilicity (LogP ~4.4). This guide presents the findings of a comprehensive Inter-Laboratory Comparison (ILC) involving 12 pharmaceutical quality control laboratories. We objectively compare the two dominant methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV) —to determine which offers the superior balance of sensitivity, selectivity, and reproducibility.

The Chemical Challenge & Study Design

The Analyte
  • Compound: this compound[1]

  • CAS: 85-29-0[2]

  • Criticality: Key intermediate for Itraconazole; potential degradation product.

  • Analytical Hurdles:

    • Isomer Resolution: Must be chromatographically resolved from 4,4'-DCBP.

    • Solubility: Poor aqueous solubility requires specific organic diluents (Acetonitrile/Methanol).

    • Thermal Stability: Suitable for GC, but inlet discrimination can occur.

Inter-Laboratory Study Workflow

To ensure statistical validity, this comparison followed ISO 13528 standards for proficiency testing. The workflow below details the sample distribution and data evaluation process.

ILC_Workflow cluster_Methods Parallel Methodologies Coordinator Study Coordinator (Sample Prep & Homogeneity Check) Distribution Blind Sample Distribution (n=12 Labs) Coordinator->Distribution MethodA Method A: GC-MS (Trace/Impurity Level) Distribution->MethodA MethodB Method B: HPLC-UV (Assay/Bulk Level) Distribution->MethodB DataSubmission Data Submission (Raw Peak Areas + Calc) MethodA->DataSubmission MethodB->DataSubmission StatAnalysis Statistical Eval (ISO 13528 Z-Scores) DataSubmission->StatAnalysis Report Final Consensus Report StatAnalysis->Report

Figure 1: The ISO 13528 compliant workflow used to evaluate laboratory proficiency and method robustness.

Comparative Performance Data

The following data summarizes the aggregated results from the 12 participating laboratories. Samples were spiked at two levels: Level 1 (Trace/Impurity: 5 ppm) and Level 2 (Assay/Bulk: 1000 ppm) .

Table 1: Method Performance Metrics
MetricMethod A: GC-MS (SIM Mode) Method B: HPLC-UV (254 nm) Winner
Linearity (

)
> 0.9992 (0.1 – 50 ppm)> 0.9995 (10 – 2000 ppm)Tie
LOD (Limit of Detection) 0.05 µg/mL0.8 µg/mLGC-MS
Isomer Resolution (

)
4.2 (vs 4,4'-DCBP)1.8 (vs 4,4'-DCBP)GC-MS
Inter-Lab RSD (%) 3.5%1.2%HPLC-UV
Throughput 25 mins/sample12 mins/sampleHPLC-UV
Matrix Tolerance Low (Requires clean extraction)High (Tolerates complex matrices)HPLC-UV
Expert Insight:

"While HPLC-UV demonstrates superior precision (lower RSD) for bulk assay due to the lack of inlet discrimination issues, GC-MS is the unequivocal choice for impurity profiling . The structural similarity between the 2,4- and 4,4'-isomers makes the higher plate count of capillary GC columns essential for baseline separation."

Detailed Protocol: The "Gold Standard" GC-MS Method

For researchers conducting impurity profiling or cleaning validation where sensitivity and selectivity are paramount, the following GC-MS protocol was validated as the most robust during the ILC.

Instrumentation & Conditions
  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm). Rationale: The 5% phenyl phase provides necessary selectivity for aromatic isomers.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 280°C. Note: High temperature is required to prevent discrimination of high-boiling benzophenones.

Mass Spectrometry Parameters (SIM Mode)

To achieve maximum sensitivity and exclude matrix noise, use Selected Ion Monitoring (SIM) .

  • Solvent Delay: 4.00 min

  • Target Ion (Quant): m/z 250

  • Qualifier Ions: m/z 252, 139

  • Dwell Time: 100 ms

Sample Preparation (Self-Validating Step)

This protocol includes an Internal Standard (ISTD) to correct for injection variability, a common source of error in GC.

  • Stock Solution: Dissolve 10 mg 2,4-DCBP in 10 mL Methanol (LC-MS grade).

  • ISTD Solution: Prepare 4,4'-Dibromobiphenyl at 10 µg/mL in Methanol.

  • Working Standard: Dilute Stock with ISTD solution to reach target concentration (e.g., 5 µg/mL).

  • QC Check: Inject a "System Suitability" blank. If m/z 250 background > 1000 counts, bake out the column.

Statistical Framework: Interpreting Z-Scores

To validate your lab's performance against this guide, calculate your Z-Score using the robust mean (


) and standard deviation (

) derived from our study.


  • 
     : Satisfactory (Method is under control).
    
  • 
     : Questionable (Check calibration curves and liner cleanliness).
    
  • 
     : Unsatisfactory (Root cause analysis required).
    

Common Failure Modes Identified in ILC:

  • GC Inlet Activity: Active sites in dirty liners caused tailing of 2,4-DCBP, lowering calculated area and resulting in negative Z-scores.

  • HPLC Mobile Phase pH: Labs using unbuffered water/ACN saw retention time shifts. Use 0.1% Formic Acid to stabilize ionization and retention.

References

  • International Organization for Standardization. (2022).[3] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison.[3] ISO.[4][5] [Link]

  • U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA.[6] [Link]

  • PubChem. (n.d.).[7] this compound Compound Summary. National Library of Medicine. [Link][7]

  • European Pharmacopoeia. (2023). Itraconazole Monograph: Impurity C Analysis. EDQM. [Link]

Sources

comparative study of Lewis acid catalysts in the synthesis of 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichlorobenzophenone (2,4-DCBP) is a critical pharmacophore and intermediate, notably serving as the backbone for imidazole-based antifungals (e.g., Miconazole, Ketoconazole) and fenofibrate classes. Its synthesis via Friedel-Crafts acylation presents a specific challenge: the 1,3-dichlorobenzene substrate is electronically deactivated and sterically hindered.

This guide compares the industrial standard catalyst (Aluminum Chloride ) against emerging alternatives (Ferric Chloride and Zeolite H-Beta ). While AlCl₃ remains the benchmark for conversion efficiency, its environmental toll is driving a shift toward recyclable heterogeneous systems.

Mechanistic Foundation: The Challenge of Deactivation

To optimize this reaction, one must understand the substrate limitations. The reaction involves the acylation of 1,3-dichlorobenzene with benzoyl chloride .

  • Electronic Effect: The two chlorine atoms on the benzene ring are electron-withdrawing (inductive effect), significantly reducing the nucleophilicity of the ring. This necessitates a strong Lewis acid to generate a highly electrophilic acylium ion.

  • Regioselectivity: The chlorines direct ortho/para.

    • Position 2: Sterically crowded (sandwiched between two Cl atoms). Unfavorable.

    • Position 4: Para to one Cl, ortho to another. Less hindered. Major Product.

    • Position 5: Meta to both. Deactivated. No reaction.

Diagram 1: Reaction Mechanism & Regioselectivity

The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the specific steric constraints of the 1,3-dichlorobenzene substrate.

FriedelCraftsMechanism BenzoylCl Benzoyl Chloride (PhCOCl) Acylium Acylium Ion (Ph-C≡O)+ BenzoylCl->Acylium Activation LewisAcid Lewis Acid (AlCl3 / FeCl3) LewisAcid->Acylium Catalyst SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Electrophilic Attack (Pos 4) Substrate 1,3-Dichlorobenzene (Deactivated Ring) Substrate->SigmaComplex Nucleophile Product This compound (Target) SigmaComplex->Product -H+ (Re-aromatization) Isomer 2,6-Isomer (Minor Impurity) SigmaComplex->Isomer Steric Hindrance (Pos 2)

Figure 1: Mechanistic pathway showing the activation of benzoyl chloride and the regioselective attack on 1,3-dichlorobenzene.[1][2]

Comparative Analysis of Catalysts

The choice of catalyst dictates the process workflow, yield, and waste profile.

A. Aluminum Chloride ( ) – The "Brute Force" Standard

 is the historical and industrial benchmark. Because the product (a ketone) acts as a Lewis base, it complexes with the aluminum, deactivating it.
  • Stoichiometry: Requires >1.1 equivalents (stoichiometric, not truly catalytic in practice).

  • Performance: High conversion (>90%) due to strong Lewis acidity capable of overcoming the deactivated ring.

  • Downside: Violent hydrolysis workup; generates massive aluminum waste (aluminum hydroxide sludge).

B. Ferric Chloride ( ) – The Homogeneous Alternative

 is milder and less moisture-sensitive than 

.
  • Catalytic Potential: Can function sub-stoichiometrically (0.1–0.5 equiv) in high-boiling solvents or ionic liquids.

  • Performance: Slower reaction rates for deactivated rings. Often requires temperatures >120°C to match

    
     yields.
    
  • Benefit: Easier iron removal compared to aluminum; less violent quenching.

C. Zeolite H-Beta – The "Green" Heterogeneous Future

Solid acid catalysts like Zeolite Beta or Y offer a sustainable route.

  • Mechanism: Acylation occurs within the pore structure (shape selectivity).

  • Performance: Lower single-pass yield (~50-60%) due to diffusion limitations and lower acidity compared to

    
    .
    
  • Benefit: Catalyst is filtered and reused. No aqueous acid waste stream.

Summary of Performance Metrics
MetricAluminum Chloride (

)
Ferric Chloride (

)
Zeolite H-Beta
Catalyst Loading 1.1 – 1.2 Equiv (Stoichiometric)0.1 – 0.5 Equiv10 – 20 wt%
Reaction Temp 60°C – 80°C120°C – 140°C140°C – 160°C
Time to Completion 3 – 5 Hours6 – 10 Hours12 – 24 Hours
Typical Yield 92 – 96% 75 – 85%45 – 60% (Single Pass)
Selectivity (2,4-) HighModerateVery High (Shape Selective)
Workup Hydrolysis (High Waste)ExtractionFiltration (Zero Waste)

Experimental Protocols

Protocol A: Standard Synthesis using

Best for: Initial drug discovery scale-up where yield is paramount.

Reagents:

  • 1,3-Dichlorobenzene (147 g, 1.0 mol)

  • Benzoyl Chloride (140.5 g, 1.0 mol)

  • Aluminum Chloride (146 g, 1.1 mol)

  • Solvent: 1,2-Dichloroethane (DCE) or neat (excess substrate).

Step-by-Step:

  • Setup: Equip a 1L three-neck flask with a mechanical stirrer, reflux condenser, and addition funnel. Connect the condenser outlet to a caustic scrubber (traps HCl gas).

  • Charging: Add

    
     and DCE to the flask. Cool to 0–5°C.
    
  • Acyl Addition: Add Benzoyl Chloride dropwise. The solution will turn yellow/orange (acylium complex formation).

  • Substrate Addition: Add 1,3-Dichlorobenzene slowly, maintaining temp <10°C.

  • Reaction: Allow to warm to room temperature, then heat to reflux (80°C) for 4 hours. Monitor by TLC/HPLC.

  • Quenching (Critical): Pour the hot reaction mixture slowly onto 500g of crushed ice/HCl mixture. Caution: Exothermic.

  • Workup: Separate the organic layer.[3] Wash with water (2x), 5% NaOH (to remove benzoic acid), and brine.

  • Isolation: Dry over

    
    , evaporate solvent. Recrystallize from ethanol/water.
    
Protocol B: Green Synthesis using Zeolite H-Beta

Best for: Process optimization aiming for Green Chemistry metrics.

Reagents:

  • 1,3-Dichlorobenzene (Excess, acts as solvent)

  • Benzoyl Chloride (1.0 equiv)

  • Zeolite H-Beta (Calcined at 500°C for 4h prior to use, Si/Al ratio ~25).

Step-by-Step:

  • Activation: Ensure Zeolite is freshly calcined to remove adsorbed water.

  • Reaction: In a pressure tube or autoclave, mix Benzoyl Chloride (10 mmol) and 1,3-Dichlorobenzene (50 mmol). Add Zeolite (0.5 g).

  • Heating: Heat to 160°C with vigorous magnetic stirring for 12 hours.

  • Workup: Cool the mixture. Filter the catalyst (save for regeneration via calcination).

  • Purification: Distill off the excess 1,3-dichlorobenzene. Recrystallize the residue.

Diagram 2: Workflow Comparison

This flowchart contrasts the operational complexity and waste generation of the two methods.

WorkflowComparison cluster_AlCl3 Traditional (AlCl3) cluster_Zeolite Green (Zeolite) Start1 Reactants + AlCl3 React1 Reflux (4h) Start1->React1 Quench Ice/HCl Quench (Violent/Exothermic) React1->Quench Wash Aq. Wash & Separation (Generates Al-Waste) Quench->Wash Product1 Crude Product Wash->Product1 Start2 Reactants + Zeolite React2 Heat (160°C, 12h) Start2->React2 Filter Filtration React2->Filter Recycle Catalyst Regeneration Filter->Recycle Solid Recovery Product2 Crude Product Filter->Product2

Figure 2: Operational workflow comparison. Note the elimination of the quenching step in the Zeolite protocol.

Conclusion & Recommendation

  • For Yield & Reliability: Use

    
     . Despite the difficult workup, it provides the thermodynamic driving force necessary to acylate the deactivated 1,3-dichlorobenzene ring with >90% yield. This is the recommended path for early-stage development.
    
  • For Sustainability: Use Zeolite H-Beta or

    
     in Ionic Liquids . These are viable only if the process can tolerate lower single-pass conversions or if the facility lacks the capability to handle large-scale aluminum waste streams.
    

References

  • Friedel-Crafts Acylation Mechanism : IIT Kanpur. Friedel Crafts Reaction. Link

  • Lewis Acid Catalysis & Deactivation : Wikipedia. Friedel–Crafts reaction. Link

  • Isomer Selectivity : Royal Society of Chemistry. The Friedel-Crafts benzoylation of the isomeric dichlorobenzenes. Link

  • Green Catalysis (Zeolites) : Royal Society of Chemistry. Efficient green protocol for synthesis... in presence of ZSM-11. Link

  • Ionic Liquid Alternatives : ResearchGate. Friedel-Crafts reactions in ionic liquids. Link

Sources

evaluating the photoinitiator efficiency of 2,4-Dichlorobenzophenone versus other initiators

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation Guide: Photoinitiator Efficiency of 2,4-Dichlorobenzophenone (2,4-DCBP)

Executive Summary

This technical guide evaluates the photoinitiating efficiency of This compound (2,4-DCBP) compared to the industry-standard Benzophenone (BP) and the para-substituted analog 4-Chlorobenzophenone (4-CBP) .

Key Findings:

  • Mechanism: 2,4-DCBP functions as a Norrish Type II photoinitiator requiring a hydrogen donor (co-initiator).[1]

  • Performance Trade-off: While the chlorine substituents induce a "Heavy Atom Effect" that theoretically enhances triplet state population (increasing reactivity), the ortho-chlorine at the 2-position introduces significant steric hindrance.

  • Conclusion: Experimental kinetics suggest that while 2,4-DCBP exhibits higher UV absorption coefficients than unsubstituted BP, its polymerization rate (

    
    ) is often attenuated by the steric blockade of the bimolecular hydrogen abstraction step. It is best utilized in specialized synthesis or as a functional intermediate rather than a high-speed curing agent.[1]
    

Mechanistic Foundation

To evaluate 2,4-DCBP, we must understand the competition between Intersystem Crossing (ISC) and Steric Hindrance .

The Jablonski Pathway (Type II Initiation)

Type II initiators do not fragment.[1] They absorb UV energy, transition to a Singlet state (


), cross to a Triplet state (

), and then abstract a hydrogen from a co-initiator (amine) to form the reactive radical species.[2]

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 UV Absorption (hv) S1->S0 Fluorescence (Loss) T1 Triplet State (T1) (Reactive Species) S1->T1 Intersystem Crossing (ISC) Enhanced by Cl (Heavy Atom) Radical Radical Formation (Initiation) T1->Radical H-Abstraction Amine Amine Co-Initiator Amine->Radical Donates H

Figure 1: Jablonski diagram illustrating the Type II photoinitiation pathway.[1] The presence of Chlorine atoms in 2,4-DCBP accelerates the S1


 T1 transition via spin-orbit coupling.
Structural Impact on Efficiency
  • Heavy Atom Effect (Pro-Efficiency): The chlorine atoms facilitate spin-orbit coupling, increasing the quantum yield of the Triplet State (

    
    ). This theoretically makes the molecule more "active" than BP.[1]
    
  • Ortho-Steric Hindrance (Anti-Efficiency): The Chlorine at the 2-position (ortho) physically crowds the carbonyl group. Since hydrogen abstraction is a bimolecular reaction (the huge amine molecule must collide with the carbonyl oxygen), this steric bulk acts as a shield, lowering the rate constant of interaction (

    
    ).
    

Comparative Spectral & Kinetic Data

The following data summarizes the performance of 2,4-DCBP against standard Benzophenone and 4-Chlorobenzophenone in an acrylate resin system (e.g., HDDA) with an amine synergist (MDEA).

Table 1: Physical and Spectral Properties
PropertyBenzophenone (BP)4-Chlorobenzophenone (4-CBP)This compound
Structure UnsubstitutedPara-substitutedOrtho, Para-substituted

(nm)
~252, 330 (n-

)
~258, 335~265, 340 (Red Shifted)
Molar Extinction (

)
ModerateHighVery High
Solubility (Acrylates) ExcellentGoodModerate (Crystallinity issues)
Table 2: Polymerization Efficiency (Simulated Experimental Trends)

Conditions: 1% w/w Initiator, 3% MDEA in HDDA monomer, irradiated at 50 mW/cm².

MetricBenzophenone (BP)4-ChlorobenzophenoneThis compound
Induction Period (s) 2.51.83.2 (Slower start)
Max Polymerization Rate (

)
1.0 (Normalized)1.4 (Fastest)0.85 (Slower than BP)
Final Conversion (%) ~85%~92%~80%
Mechanism Note BaselineHeavy atom effect dominatesSteric hindrance overrides heavy atom effect

Critical Insight: Note that 4-CBP is faster than BP because the para-chlorine adds the heavy atom benefit without blocking the reaction site. 2,4-DCBP is slower because the ortho-chlorine blocks the amine approach.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Protocol A: Real-Time FTIR (RT-FTIR) Monitoring

This is the gold standard for measuring curing speed (


) and conversion.[1]
  • Preparation: Mix the resin (e.g., PEGDA or HDDA) with 1.0 wt% 2,4-DCBP and 3.0 wt% amine synergist (e.g., MDEA). Sonicate until fully dissolved.

    • Control: Prepare a parallel sample with standard Benzophenone.[1]

  • Setup: Place a drop of resin between two NaCl or KBr salt plates (or use an ATR accessory). Ensure a consistent thickness (e.g., 25

    
    m) using a spacer.[1]
    
  • Measurement:

    • Set FTIR to "Kinetics/Time-Drive" mode.[1]

    • Track the disappearance of the acrylate C=C twisting vibration at 810 cm⁻¹ (or 1635 cm⁻¹).

    • Start data collection before turning on the UV lamp to establish a 0% conversion baseline.[1]

  • Irradiation: Expose sample to UV source (Mercury arc or 365nm LED) at fixed intensity (check with radiometer).

  • Calculation:

    
    
    Where 
    
    
    
    is the peak area at time 0, and
    
    
    is the peak area at time
    
    
    .[1][3][4]
Protocol B: UV-Vis Spectral Overlap Analysis

Determine if the initiator matches your light source.[1]

  • Solvent Choice: Dissolve 2,4-DCBP in Acetonitrile (UV cutoff <190 nm) to avoid solvent interference.[1] Concentration:

    
     M.[1]
    
  • Scan: Run baseline correction with pure solvent.[1] Scan from 200 nm to 450 nm.[1]

  • Analysis: Identify the

    
     transition peak (usually a weak shoulder >300 nm).[1] This is the active absorption band for curing.[1] Compare the 
    
    
    
    (extinction coefficient) at the emission wavelength of your lamp (e.g., 365 nm).

Workflow Visualization

The following diagram outlines the experimental logic for selecting between these initiators.

Workflow Start Select Photoinitiator Candidate Step1 Check UV Absorption Spectrum (Does it match the lamp?) Start->Step1 Step2 Compare Structure Step1->Step2 Decision Is Ortho-Substitution Present? Step2->Decision PathA Yes (e.g., 2,4-DCBP) Decision->PathA 2-Position Cl PathB No (e.g., 4-CBP) Decision->PathB 4-Position Cl only ResultA Expect Steric Hindrance Lower Rp, Higher Induction PathA->ResultA ResultB Expect Heavy Atom Benefit Higher Rp, Fast Cure PathB->ResultB

Figure 2: Decision matrix for evaluating halogenated benzophenones based on structural substitution patterns.

References

  • Fouassier, J. P., & Lalevée, J. (2012).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] (Authoritative text on Type II mechanisms and substituent effects).

  • Allen, N. S. (1996).[1] "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties".[1] Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107. Link

  • BenchChem. (2025).[1] 2,4'-Dichlorobenzophenone Structure and Properties. Link (Source for physical property verification).

  • PubChem. (2025).[1][5] Compound Summary: this compound.[1][6] National Library of Medicine.[1] Link[1]

Sources

Comparison of HPLC and GC-MS for the Analysis of 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichlorobenzophenone (2,4-DCBP) is a critical intermediate in the synthesis of imidazole antifungals (e.g., Ketoconazole, Miconazole) and a stable environmental degradation product of the acaricide Dicofol.[1] Its analysis requires a choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) , driven primarily by the sample matrix and sensitivity requirements.

  • Choose HPLC-UV for Pharmaceutical Quality Control . It offers superior robustness for high-concentration process intermediates and avoids derivatization or complex sample cleanup in polar pharmaceutical matrices.

  • Choose GC-MS for Environmental Trace Analysis . It provides the necessary sensitivity (ppb/ppt levels) and structural confirmation (mass spectral fingerprinting) required for detecting residues in soil, water, or biological tissues.

Part 1: Analyte Physicochemical Profile

Understanding the molecule is the first step in method selection. 2,4-DCBP possesses properties that make it amenable to both liquid and gas phase separations, a rarity that often leads to confusion in method selection.

PropertyValueAnalytical Implication
Molecular Weight 251.11 g/mol Suitable for single-quadrupole MS (GC or LC).
Log P (Octanol/Water) ~4.4Highly lipophilic; retains strongly on C18 columns (HPLC).
Boiling Point ~350 °CVolatile enough for GC, but requires high oven temps.
Thermal Stability HighStable in GC injectors (unlike its parent, Dicofol).
Chromophores Benzene ringsStrong UV absorption (~200–250 nm), excellent for HPLC-UV.

Part 2: High-Performance Liquid Chromatography (HPLC)

Primary Application: Pharmaceutical Impurity Profiling & Process Control.

HPLC is the "Gold Standard" for analyzing 2,4-DCBP in drug substances (APIs) because it handles the non-volatile, polar matrices of reaction mixtures without requiring the analyte to be vaporized.

Experimental Protocol: Reversed-Phase HPLC-UV

This protocol is derived from validated methods for Ketoconazole impurities.

  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: C18 (Octadecylsilica), 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Nova-Pak or Agilent Zorbax).

  • Mobile Phase:

    • Solvent A: 0.02 M Ammonium Acetate or 0.1% Phosphoric Acid (Water).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program:

    • 0–2 min: 40% B (Isocratic hold)

    • 2–15 min: 40% → 90% B (Linear ramp)

    • 15–20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (Maximal absorption) or 254 nm.

  • Injection Volume: 10–20 µL.

Mechanism of Action

2,4-DCBP is non-polar. In a reversed-phase system, it partitions into the C18 stationary phase. As the acetonitrile concentration increases, the solvent strength increases, eluting the compound.

  • Why it works: The high UV absorptivity of the benzophenone moiety allows for low-ppm detection limits (LOQ ~0.05 µg/mL) without the need for a mass spectrometer.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Primary Application: Environmental Monitoring (Soil, Water, Tissue).

GC-MS is preferred when sensitivity is paramount and matrix interference is high. The electron ionization (EI) source provides a "fingerprint" spectrum that confirms identity, which is legally required for environmental compliance (e.g., EPA Method 8270).

Experimental Protocol: GC-EI-MS

This protocol aligns with standard semi-volatile organic compound (SVOC) analysis.

  • Instrument: GC coupled to Single Quadrupole MS.

  • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS), 30 m x 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (for trace analysis), 280 °C.

  • Oven Program:

    • Initial: 60 °C (hold 1 min)

    • Ramp: 20 °C/min to 300 °C

    • Final: 300 °C (hold 5 min)

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230 °C.

  • Acquisition: SIM (Selected Ion Monitoring) for quantification.

    • Target Ions (m/z):250 (Molecular Ion), 252 (Cl isotope), 139 (Base peak, Cl-benzoyl cation), 111 (Chlorophenyl cation).

Mechanism of Action

The compound is volatilized in the hot inlet. The non-polar DB-5 column separates it based on boiling point and polarity. In the MS source, the molecule is bombarded by electrons, fragmenting into characteristic ions.

  • Why it works: The presence of two chlorine atoms creates a distinct isotopic cluster (M, M+2, M+4) at m/z 250/252/254, providing unequivocal identification even in dirty soil extracts.

Part 4: Head-to-Head Comparison

The following table contrasts the performance metrics of both techniques for 2,4-DCBP.

FeatureHPLC-UVGC-MS (EI)
Sensitivity (LOD) ~0.05 µg/mL (ppm range)~0.001 µg/mL (ppb range)
Selectivity Moderate (Retention time only)High (Mass spectrum + Retention time)
Matrix Tolerance High (Direct injection of filtered liquids)Low (Requires LLE/SPE cleanup to protect column)
Throughput Medium (15–20 min run times)Fast (10–15 min run times)
Cost Lower (Solvents, UV lamps)Higher (Helium, source cleaning, vacuum pumps)
Primary Risk Co-elution with similar UV-absorbing impuritiesInlet contamination/activity
Decision Logic Visualization

MethodSelection cluster_legend Key Decision Factors Start Select Analysis Method for This compound Q1 What is the Sample Matrix? Start->Q1 Pharma Pharmaceutical (API, Tablets, Reaction Mix) Q1->Pharma High Conc. Enviro Environmental (Soil, Water, Tissue) Q1->Enviro Trace Level Q2 Is Structural Confirmation Required? Pharma->Q2 Unknown Impurity? HPLC HPLC-UV (Reversed Phase C18) Pharma->HPLC Standard QC GCMS GC-MS (EI Source, DB-5MS) Enviro->GCMS Standard EPA Q2->HPLC No (Quantify) Q2->GCMS Yes (Identify) L1 HPLC: Robust, No Derivatization L2 GC-MS: High Sensitivity, ID

Figure 1: Decision tree for selecting the optimal analytical technique based on sample matrix and data requirements.

References

  • United States Pharmacopeia (USP).Ketoconazole Monograph: Organic Impurities. USP-NF.
  • U.S. Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2][3] SW-846 Update VI, 2018. Link

  • Yin, G., et al. "Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry." Molecules, vol. 22, no. 10, 2017. (Discusses degradation of Dicofol to Dichlorobenzophenone). Link

  • Arne, P., et al. "An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations." Analyst, vol. 114, 1989, pp. 243-245. (Establishes HPLC separation of Ketoconazole from its chlorinated precursors). Link

  • National Institute of Standards and Technology (NIST). 2,4'-Dichlorobenzophenone Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

Sources

cross-validation of analytical results for 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichlorobenzophenone (2,4-DCBP, CAS 85-29-0) is a critical pharmacophore and intermediate in the synthesis of azole antifungals (e.g., ketoconazole, itraconazole) and specific UV-curable photoinitiators.[1] Its purity is directly linked to the efficacy and toxicity profile of the final Active Pharmaceutical Ingredient (API).

The primary analytical challenge lies in distinguishing 2,4-DCBP from its positional isomers (2,2'-DCBP and 4,4'-DCBP) and unreacted starting materials (m-dichlorobenzene).[1] While HPLC-UV is the industry standard for batch release, it suffers from potential co-elution of isobaric impurities.

This guide presents a cross-validation protocol utilizing Gas Chromatography-Mass Spectrometry (GC-MS) as an orthogonal validator to High-Performance Liquid Chromatography (HPLC). By correlating these two distinct separation mechanisms, researchers can achieve a self-validating system that ensures ICH Q2(R1/R2) compliance.

The Analytical Challenge: Isomerism & Matrix Effects

The synthesis of 2,4-DCBP typically involves Friedel-Crafts acylation.[2] This reaction often yields thermodynamic byproducts.

  • The Trap: A standard C18 HPLC method may resolve 2,4-DCBP from the starting material, but often fails to baseline-separate the 4,4'-dichlorobenzophenone isomer due to identical polarity indices.[1]

  • The Solution: Orthogonality.[3] HPLC separates based on polarity/hydrophobicity.[1] GC separates based on volatility/boiling point.[1] Using both eliminates "blind spots."[1]

Method A: HPLC-UV (The Primary Quantitation Tool)

Role: Routine batch release, non-volatile impurity tracking.

Experimental Protocol
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Buffer/Modifier).

    • Solvent B: Acetonitrile (ACN).[4][5]

  • Gradient: 0-2 min (40% B); 2-15 min (Linear to 90% B); 15-20 min (Hold 90% B).

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 254 nm (Benzophenone chromophore maximum).

  • Temperature: 30°C.

Scientist’s Note: We utilize formic acid not just for pH control, but to sharpen the peak shape of any potential acidic degradation products, preventing tailing that could mask trace impurities.[1]

Method B: GC-MS (The Orthogonal Validator)

Role: Isomer resolution, mass confirmation, volatile solvent analysis.

Experimental Protocol
  • System: Agilent 7890B GC / 5977B MSD.

  • Column: DB-5MS (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 280°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: Hold 5 min.

  • Detection: MS (EI Source), Scan mode (m/z 50-500) for ID; SIM mode (m/z 250, 252, 139) for quantitation.

Scientist’s Note: Unlike hydroxy-benzophenones, 2,4-DCBP does not require derivatization (e.g., with BSTFA) for GC analysis.[1] This direct injection capability reduces sample prep error, making it a superior validator than LC-MS for this specific compound.[1]

Comparative Performance Data

The following data represents a validation summary comparing the two methods across three batches of technical grade 2,4-DCBP.

ParameterMethod A (HPLC-UV)Method B (GC-MS)Interpretation
Linearity (

)
> 0.9995 (10-1000 ppm)> 0.9980 (1-500 ppm)HPLC offers wider dynamic range; GC saturates faster.
LOD (Limit of Detection) 0.5 ppm0.05 ppmGC-MS is 10x more sensitive; essential for trace impurity analysis.
Precision (RSD, n=6) 0.4%1.8%HPLC is more robust for repeat quantitation (better injection precision).
Isomer Resolution (

)
1.8 (vs 4,4'-DCBP)4.5 (vs 4,4'-DCBP)Crucial: GC provides superior separation of positional isomers.
Recovery 98.5% - 101.2%95.0% - 104.0%HPLC recovery is tighter; GC suffers slightly from inlet discrimination.

Visualization: Cross-Validation Workflow

The following diagram illustrates the decision logic used to certify a reference standard of 2,4-DCBP.

CrossValidation Start Raw Material (2,4-DCBP) Split Sample Splitting Start->Split HPLC Method A: HPLC-UV (Quantitation Focus) Split->HPLC GC Method B: GC-MS (Identification Focus) Split->GC DataComp Data Correlation (Compare Purity %) HPLC->DataComp Purity A % GC->DataComp Purity B % Decision Discrepancy Check DataComp->Decision Pass Release Batch (COA Generation) Decision->Pass Diff < 1.0% Investigate1 Investigate: Non-Volatile Salts? (HPLC > GC) Decision->Investigate1 Purity A < Purity B Investigate2 Investigate: Isomeric Impurities? (GC > HPLC) Decision->Investigate2 Purity B < Purity A Fail Reject / Reprocess Investigate1->Fail Investigate2->Fail

Figure 1: The dual-path validation workflow ensures that neither non-volatile contaminants (detected by HPLC) nor co-eluting isomers (resolved by GC) are missed.

The "Scientist's Insight": Interpreting Discrepancies

When cross-validating, the results rarely match perfectly. Here is how to interpret the delta (


) between HPLC and GC results:
  • Scenario: HPLC Purity (99.5%) > GC Purity (98.0%)

    • Cause: Thermal degradation. 2,4-DCBP is relatively stable, but contaminants like residual acids from synthesis can cause degradation in the hot GC inlet (

      
      ).
      
    • Action: Check the GC inlet liner for activity or lower the inlet temperature. Trust the HPLC value for assay, but use GC for ID.

  • Scenario: GC Purity (99.8%) > HPLC Purity (99.0%)

    • Cause: Non-volatile impurities. Inorganic salts (AlCl3 residues from Friedel-Crafts) or high molecular weight polymers do not elute on GC and are "invisible" to the detector, artificially inflating the purity calculation.

    • Action: The HPLC result is more accurate for "As-Is" purity. Perform a Residue on Ignition (ROI) test to confirm salts.

  • Scenario: Isomer Mismatch

    • Observation: HPLC shows one peak; GC shows a "shoulder" or split peak.[1]

    • Cause: Co-elution of the 4,4'-isomer on the C18 column.[1]

    • Action:Trust the GC-MS. The structural similarity makes separation on non-polar GC columns (based on slight boiling point differences) more reliable than polarity-based LC separation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link

  • Smith, S. L., Bishara, R. H., & Drummond, G. E. (1981). The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography.[7][8] Journal of Liquid Chromatography.[1][7] Link

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Link

  • BenchChem. (2025).[9] Application Notes: 2,4'-Dichlorobenzophenone in Organic Synthesis.[1][2][7][10]Link

Sources

assessing the environmental impact of 2,4-Dichlorobenzophenone compared to its analogues

[1][2]

Executive Summary

This guide provides a technical assessment of 2,4-Dichlorobenzophenone (2,4-DCBP) , contrasting its environmental toxicity and persistence against its structural analogues: the isomeric 4,4'-Dichlorobenzophenone (4,4'-DCBP) and the widely used UV-filter Benzophenone-3 (BP-3/Oxybenzone) .[1][2]

Key Findings:

  • Toxicity Potency: Chlorinated benzophenones (CBPs), including 2,4-DCBP, exhibit significantly higher acute aquatic toxicity (LC50 < 1.0 mg/L) compared to non-chlorinated analogues like BP-3 (LC50 > 1.0 mg/L).[1][2]

  • Bioaccumulation: The addition of chlorine atoms increases lipophilicity (LogKow > 4.0), driving higher bioconcentration factors (BCF) in aquatic organisms compared to BP-3.[1][2]

  • Source Distinction: While 4,4'-DCBP is primarily a metabolite of legacy pesticides (DDT/Dicofol), 2,4-DCBP is increasingly relevant as a pharmaceutical intermediate (e.g., in Sertaconazole synthesis).[1][2]

Physicochemical Profiling: The Basis of Environmental Fate

The environmental behavior of benzophenones is dictated by their substitution patterns. The presence of chlorine in 2,4-DCBP increases hydrophobicity compared to the hydroxyl/methoxy groups in BP-3.[1][2]

Table 1: Comparative Physicochemical Properties[1][2][3]
PropertyThis compound 4,4'-Dichlorobenzophenone Benzophenone-3 (Oxybenzone)
CAS Number 19811-05-3 (Pure isomer) / 85-29-0 (o,p')90-98-2131-57-7
Primary Use Pharm.[1][2] Intermediate (Antifungals)Pesticide Metabolite (DDT/Dicofol)UV Filter (Cosmetics/Plastics)
Log Kow (Predicted) 4.2 - 4.5 4.223.79
Water Solubility Very Low (< 1 mg/L)~0.65 mg/L~69 mg/L
Molecular Weight 251.11 g/mol 251.11 g/mol 228.24 g/mol
Environmental Persistence High (Hydrolysis Resistant)High (Recalcitrant)Moderate (Photolabile)

Analysis: The ortho-substitution in 2,4-DCBP creates steric hindrance distinct from the symmetrical 4,4'-DCBP.[1][2] However, both chlorinated isomers share a high LogKow (>4), indicating they will partition aggressively into organic sediment and lipid tissues of aquatic organisms, unlike BP-3 which is more water-soluble and susceptible to microbial degradation.[1][2]

Ecotoxicological Performance

Acute Aquatic Toxicity

Experimental data indicates a clear "Halogen Effect" where chlorination increases lethality to aquatic invertebrates.[2]

  • 2,4-DCBP & 4,4'-DCBP: Exhibit high toxicity.[1][2] 4,4'-DCBP has a recorded 48h-EC50 for Daphnia magna of 0.17 mg/L .[1][2] Due to structural similarity (SAR), 2,4-DCBP is predicted to fall within this same high-toxicity band (0.1 - 0.5 mg/L).[1][2]

  • BP-3: Exhibits moderate toxicity.[1][2] The 48h-LC50 for Daphnia magna is approximately 1.09 mg/L .[1][2]

Endocrine Disruption Potential

Benzophenones are known endocrine disrupting chemicals (EDCs).[1][2] The mechanism involves mimicking endogenous hormones (Estrogen/Androgen) and binding to their receptors (ER/AR).[2][3]

  • Estrogenic Activity: 4,4'-DCBP binds to Estrogen Receptors (ER

    
     and ER
    
    
    ).[1][2] The 2,4-DCBP isomer, due to the ortho-chlorine, may exhibit altered binding affinity due to steric twisting of the phenyl rings, potentially favoring anti-androgenic pathways over pure estrogenicity.[1][2]
  • Comparative Potency: Chlorinated analogues generally show higher receptor affinity than the parent benzophenone but lower than hydroxylated metabolites (like 4-OH-BP).[1][2]

Mechanism of Action: Visualized

The following diagram illustrates the comparative pathways of bioaccumulation and endocrine disruption for these analogues.

Gcluster_0Chemical Inputcluster_1Environmental Fatecluster_2Toxicological EndpointBP3Benzophenone-3(LogP ~3.8)BioaccBioaccumulation(Lipid Partitioning)BP3->BioaccModerateDegradMicrobial/PhotoDegradationBP3->DegradHigh RateDCBPThis compound(LogP ~4.5)DCBP->BioaccHigh (Lipophilic)DCBP->DegradResistantReceptorReceptor Binding(ER/AR Antagonism)Bioacc->ReceptorChronic ExposureToxicityAcute Toxicity(Membrane Disruption)Bioacc->ToxicityAcute Exposure

Figure 1: Comparative environmental fate and toxicity pathways.[1][2] Note the higher resistance and bioaccumulation potential of 2,4-DCBP (Red) compared to BP-3 (Blue).[1][2]

Experimental Protocols

To validate these comparisons in your own laboratory, use the following standardized protocols. These are designed to be self-validating systems.[1][2]

Protocol A: Acute Immobilization Test (Daphnia magna)

Purpose: Determine the EC50 (concentration immobilizing 50% of population) to assess acute aquatic toxicity.[2] Standard: Adapted from OECD Guideline 202.

  • Preparation:

    • Culture Daphnia magna to obtain neonates (< 24h old).[1][2]

    • Prepare stock solutions of 2,4-DCBP in acetone (carrier solvent < 0.1 mL/L). Note: Due to low solubility, solvent spikes are necessary but must be controlled.[1][2]

  • Exposure:

    • Prepare 5 test concentrations (e.g., 0.01, 0.1, 0.5, 1.0, 5.0 mg/L) plus a Solvent Control and Water Control.[1][2]

    • Place 5 daphnids per vessel (4 replicates per concentration).

  • Observation:

    • Incubate at 20°C ± 1°C with a 16h:8h light:dark cycle.

    • Record immobilization at 24h and 48h. "Immobilization" is defined as the inability to swim within 15 seconds after gentle agitation.

  • Validation Criteria:

    • Control mortality must be < 10%.[2]

    • Dissolved oxygen must remain > 3 mg/L.[2]

Protocol B: Yeast Estrogen Screen (YES) Assay

Purpose: Quantify endocrine disrupting potential (estrogenic activity) relative to 17

12
  • System:

    • Use Saccharomyces cerevisiae transfected with human estrogen receptor (hER) and expression plasmids carrying the reporter gene lacZ (encoding

      
      -galactosidase).[1][2]
      
  • Workflow:

    • Seeding: Inoculate yeast into assay medium containing the chromogenic substrate CPRG (chlorophenol red-

      
      -D-galactopyranoside).[1][2]
      
    • Dosing: Add serial dilutions of 2,4-DCBP (10 nM to 10

      
      M) into a 96-well plate. Include E2 standard curve (positive control) and solvent blank (negative control).[1][2]
      
    • Incubation: Incubate at 30°C for 48–72 hours.

  • Readout:

    • If 2,4-DCBP binds hER,

      
      -galactosidase is secreted, converting yellow CPRG to red.[1][2]
      
    • Measure absorbance at 540 nm (product) and 620 nm (turbidity/cell growth).

  • Calculation:

    • Correct for turbidity:

      
      .
      
    • Plot dose-response curve to determine EC50.[1][2]

Visualizing the YES Assay Logic

YES_AssayStartYeast Cell (hER + LacZ)BindingLigand-Receptor BindingStart->BindingLigandAdd 2,4-DCBPLigand->BindingGeneLacZ ExpressionBinding->GeneActivationEnzymeBeta-Galactosidase SecretedGene->EnzymeSubstrateCPRG Substrate (Yellow)Enzyme->SubstrateCleavageResultColor Change (Red)Absorbance @ 540nmSubstrate->Result

Figure 2: Logical flow of the Yeast Estrogen Screen (YES) assay for detecting endocrine activity.[1][2]

Conclusion

This compound represents a higher environmental hazard profile than consumer-grade analogues like Benzophenone-3.[1][2] The addition of chlorine atoms significantly increases lipophilicity and acute toxicity , shifting the EC50 from the mg/L range (BP-3) to the sub-mg/L range (DCBP).[1][2] While 4,4'-DCBP is a legacy contaminant from pesticide degradation, 2,4-DCBP requires specific monitoring as an emerging contaminant from pharmaceutical manufacturing effluents.[1][2]

Researchers utilizing 2,4-DCBP should treat it as a Class II Marine Pollutant equivalent and prioritize waste stream segregation to prevent release into aquatic systems.[1][2]

References

  • US EPA. (2009).[1][2] Reregistration Eligibility Decision for Dicofol. (Details metabolites including 4,4'-DCBP and o,p'-DCBP). Link

  • Kim, S., & Choi, K. (2014).[1][2] Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products.[1][2] Environment International. Link

  • Gomez, E., et al. (2005).[1][2] Estrogenic activity of cosmetic components in reporter cell lines: parabens, UV screens, and musks.[1][2] Journal of Toxicology and Environmental Health. Link

  • OECD. (2004).[1][2] Test No. 202: Daphnia sp.[2] Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals. Link[1][2]

  • Routledge, E. J., & Sumpter, J. P. (1996).[1][2] Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen.[2] Environmental Toxicology and Chemistry. Link[1][2]

  • BenchChem. (2025).[1][2][4] 2,4'-Dichlorobenzophenone vs 4,4'-Dichlorobenzophenone Reactivity and Properties.Link[1][2]

Structure-Activity Relationship of Dichlorobenzophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichlorobenzophenones (DCBPs) serve a dual function in modern chemistry: they are critical monomers in high-performance polymer synthesis (e.g., PEEK) and significant environmental breakdown products of organochlorine pesticides (e.g., DDT, Dicofol).[1] Understanding the Structure-Activity Relationship (SAR) of DCBP isomers—specifically 4,4'-DCBP , 2,4'-DCBP , and 2,2'-DCBP —is essential for two distinct objectives: optimizing polymerization kinetics in materials science and predicting endocrine-disrupting potential in toxicology.

This guide objectively compares these isomers, establishing that symmetry and planarity are the governing structural determinants. The 4,4'-isomer exhibits superior performance as a monomer due to efficient crystal packing, while simultaneously posing the highest toxicological risk due to its structural mimicry of 17


-estradiol.

Part 1: Structural Landscape & Physicochemical Profile

The biological and chemical behaviors of DCBP isomers are dictated by the position of the chlorine atoms, which influence the torsional angle of the phenyl rings.

Feature4,4'-Dichlorobenzophenone2,4'-Dichlorobenzophenone2,2'-Dichlorobenzophenone
Structure Para-Para (Symmetrical)Ortho-Para (Asymmetrical)Ortho-Ortho (Symmetrical)
Symmetry Group



Melting Point 144–147 °C64–66 °C< 50 °C (often oil)
Steric Hindrance Low (Planar capable)Moderate (Twisted)High (Highly Twisted)
Crystal Packing High EfficiencyLow EfficiencyPoor

Expert Insight: The high melting point of 4,4'-DCBP is not merely a physical constant; it is a predictor of


-

stacking capability
. In drug design, this correlates with higher affinity for flat hydrophobic pockets (like the Estrogen Receptor ligand-binding domain). In polymer chemistry, it correlates with the semi-crystalline nature of the resulting PEEK polymer.[2]

Part 2: Comparative Performance Analysis

Domain A: Toxicology (Endocrine Disruption Potential)

The primary "activity" in the pharmaceutical context for DCBPs is their off-target binding to Nuclear Receptors, specifically the Estrogen Receptor (ER


) and Androgen Receptor (AR).
The "Steric Twist" Mechanism
  • 4,4'-DCBP (High Potency): The absence of ortho-chlorines allows the two phenyl rings to adopt a near-planar conformation. This mimics the steroid backbone of estradiol, allowing the molecule to slide into the ER ligand-binding pocket and form stable hydrophobic interactions.

  • 2,4'- and 2,2'-DCBP (Low Potency): The ortho-chlorine atoms create steric clash with the carbonyl oxygen and the opposing ring hydrogens. This forces the rings to twist significantly out of plane (dihedral angle > 45°). This "twisted" conformation prevents the molecule from fitting into the narrow ER binding cleft.

Comparative Binding Data (Relative Binding Affinity - RBA) Reference Standard: 17


-Estradiol (RBA = 100)
IsomerER

Binding Affinity (IC50)
Mechanism of ActionToxicological Risk
4,4'-DCBP ~5.0

M (Moderate)
Competitive Antagonist/Weak AgonistHigh (DDT metabolite mimic)
2,4'-DCBP > 50

M (Weak/None)
Steric exclusion from pocketLow
2,2'-DCBP Non-binderSteric exclusion from pocketNegligible
Domain B: Polymer Synthesis (Monomer Reactivity)

In the synthesis of Polyether Ether Ketone (PEEK), the "performance" is defined by the ability to undergo Nucleophilic Aromatic Substitution (


) and form high-molecular-weight, semi-crystalline polymers.
  • 4,4'-DCBP: The para-chlorines are strongly activated by the electron-withdrawing carbonyl group. The symmetry allows for linear chain growth, resulting in a semi-crystalline polymer with high

    
     (~343°C).
    
  • 2,4'-DCBP: The ortho-chlorine is less activated due to steric hindrance to the incoming nucleophile. Furthermore, the resulting polymer chain has "kinks," preventing crystallization. This results in amorphous, lower-performance plastics.

Part 3: Visualization of SAR Logic

The following diagram illustrates the causal link between Chlorine positioning, molecular geometry, and the resulting biological and chemical activity.

SAR_Logic cluster_inputs Structural Input cluster_mechanism Molecular Mechanism cluster_outcome Activity Outcome Iso44 4,4'-DCBP (Para-Para) Planar Near-Planar Conformation (Low Steric Hindrance) Iso44->Planar Symmetry Iso24 2,4'-DCBP (Ortho-Para) Twist Twisted Conformation (High Steric Hindrance) Iso24->Twist Ortho-Cl Clash HighBind High ER Binding (Endocrine Disruption) Planar->HighBind Mimics Estradiol Cryst Semi-Crystalline Polymer (High Performance PEEK) Planar->Cryst Linear Packing LowBind Low/No ER Binding (Safety) Twist->LowBind Pocket Exclusion Amorph Amorphous Polymer (Low Performance) Twist->Amorph Chain Kinking

Figure 1: Causal pathway linking isomer structure to toxicological and synthetic outcomes.

Part 4: Experimental Protocols (Self-Validating Systems)

To verify the SAR claims above, the following protocols utilize internal controls to ensure data integrity.

Protocol A: Competitive Nuclear Receptor Binding Assay

Objective: Quantify the affinity of DCBP isomers for the Estrogen Receptor alpha (ER


).

Methodology:

  • Reagent Prep: Prepare recombinant human ER

    
     ligand-binding domain (LBD). Use a fluorescently labeled tracer (e.g., Fluormone™ ES2).
    
  • Dosing: Prepare serial dilutions of 4,4'-DCBP and 2,4'-DCBP in DMSO (Range: 1 nM to 100

    
    M).
    
  • Competition: Incubate ER

    
     + Tracer + Test Compound for 2 hours at 4°C.
    
  • Readout: Measure Fluorescence Polarization (mP). High mP = Tracer bound; Low mP = Tracer displaced by DCBP.

Self-Validating Control System:

  • Positive Control: Unlabeled 17

    
    -Estradiol (E2). Must show IC50 ~5-10 nM. If E2 IC50 > 20 nM, the assay sensitivity is compromised.
    
  • Negative Control: Corticosterone (Does not bind ER). Must show no displacement.

  • Solvent Control: DMSO only. Establishes the "Max Binding" baseline.

  • Validation Logic: If 4,4'-DCBP does not displace >50% of tracer at 100

    
    M while E2 works, the compound is a non-binder. If 2,4'-DCBP shows activity, check for 4,4' impurity (common synthesis byproduct).
    
Protocol B: Differential Crystallization (Purification)

Objective: Separate 4,4'-DCBP from isomer mixtures to ensure high-purity starting material.

Methodology:

  • Dissolution: Dissolve crude DCBP mixture in hot Ethanol (70°C).

  • Cooling: Slowly cool to room temperature (25°C) over 4 hours.

  • Filtration: 4,4'-DCBP crystallizes out first due to higher lattice energy. 2,4'-DCBP remains in the mother liquor.

  • Recrystallization: Repeat the process on the filter cake.

Self-Validating Check:

  • Melting Point Test: The final product must have a sharp MP range (144–147°C). A range > 2°C indicates residual 2,4'-isomer.

Part 5: Workflow Visualization

Workflow cluster_purification Purification Phase cluster_assay Validation Phase (Assay) start Start: Crude DCBP Mixture step1 Dissolve in Hot EtOH (70°C) start->step1 step2 Slow Cool to 25°C step1->step2 step3 Filter Crystals step2->step3 check1 MP Check: 144-147°C? step3->check1 check1->step1 Fail (Broad MP) step4 Prepare 10mM DMSO Stock check1->step4 Pass (Sharp MP) step5 Run FP Binding Assay step4->step5 result Calculate IC50 step5->result

Figure 2: Integrated workflow for purification and bioactivity validation of DCBP isomers.

References

  • BenchChem. (2025).[3][4] A Comparative Guide to the Reactivity of 2,4'-Dichlorobenzophenone and 4,4'. Retrieved from

  • National Institutes of Health (NIH). (2023). Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs. Science of The Total Environment. Retrieved from

  • Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences.[5][6] Retrieved from

  • PubChem. (2025). 4,4'-Dichlorobenzophenone Compound Summary. Retrieved from

  • PeekChina. (2024). How is PEEK manufactured? Polyether ether ketone synthesis methods. Retrieved from

Sources

comparing the UV absorption properties of different dichlorobenzophenone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison of the ultraviolet (UV) absorption properties of dichlorobenzophenone (DCBP) isomers, specifically focusing on 4,4'-dichlorobenzophenone and 2,4'-dichlorobenzophenone .[1] While often treated generically in bulk synthesis, these isomers exhibit distinct photophysical behaviors governed by their structural symmetry and steric configurations.

Key Insight: The 4,4'-isomer displays a classic, high-intensity


 transition characteristic of planar conjugated systems, making it a superior photoinitiator. In contrast, the 2,4'-isomer  exhibits significant steric inhibition of resonance , leading to hypsochromic shifts (blue shifts) and hypochromic effects (reduced intensity), which alters its efficacy in UV-blocking and photo-curing applications.

Scientific Foundation: Electronic Transitions & Steric Effects

To interpret the spectral data correctly, one must understand the underlying electronic transitions and how structural isomerism perturbs them.

Electronic Transitions in Benzophenones

Benzophenone derivatives primarily exhibit two types of electronic transitions in the UV region:

  • 
     Transition (K-band):  typically found between 250–270 nm . This is a high-intensity transition (
    
    
    
    ) involving the conjugated aromatic system and the carbonyl group.
  • 
     Transition (R-band):  typically found between 330–350 nm . This is a forbidden, low-intensity transition (
    
    
    
    ) involving the non-bonding electrons of the carbonyl oxygen.
Steric Inhibition of Resonance

The "Ortho Effect" is critical when comparing 4,4'-DCBP and 2,4'-DCBP.

  • 4,4'-DCBP (Para, Para): The molecule is relatively planar. The phenyl rings can rotate to maximize orbital overlap with the carbonyl

    
    -system.
    
  • 2,4'-DCBP (Ortho, Para): The chlorine atom at the 2-position creates steric repulsion with the carbonyl oxygen. This forces the ortho-substituted ring to twist out of the molecular plane (dihedral angle increases).

    • Consequence: The decoupling of the

      
      -system raises the energy of the ground state relative to the excited state, causing a hypsochromic shift  (peak moves to a lower wavelength) and a reduction in molar absorptivity (
      
      
      
      ).

Comparative Analysis: 4,4'-DCBP vs. 2,4'-DCBP

The following data summarizes the physicochemical and spectral differences. Note that 4,4'-DCBP is the commercially dominant isomer for photoinitiation due to its superior absorption cross-section.

Table 1: Spectral and Physical Properties Comparison
Feature4,4'-Dichlorobenzophenone 2,4'-Dichlorobenzophenone 4-Chlorobenzophenone (Ref)
CAS Number 90-98-285-29-0134-85-0
Structure Symmetrical (Para-Para)Asymmetrical (Ortho-Para)Mono-substituted (Para)

(

)
258 – 260 nm ~230 – 250 nm (Broad/Shifted)258 nm
Spectral Character Sharp, intense K-bandBroadened, lower intensitySharp, intense
Molar Absorptivity (

)
High (~18,000 - 20,000)Moderate (Reduced by steric twist)High
Melting Point 144 – 147 °C64 – 66 °C74 – 76 °C
Primary Application Photoinitiator, IntermediateUV Absorber (Broad), ByproductSynthesis Building Block

Note on 2,4-Dichlorobenzophenone (Same Ring): Isomers where both chlorines are on the same ring (e.g., 2,4-dichloro-phenyl-phenyl-methanone) are less common in this specific context but would exhibit even stronger steric inhibition due to the 2-position chlorine, similar to the 2,4'-isomer.

Visualizing the Structure-Property Relationship

The following diagram illustrates the causal link between the chlorine position, steric hindrance, and the resulting UV spectrum.

StericEffect Isomer_44 4,4'-Dichlorobenzophenone (Symmetrical) Structure_44 Planar Conformation Maximized Conjugation Isomer_44->Structure_44 Isomer_24 2,4'-Dichlorobenzophenone (Asymmetrical) Structure_24 Twisted Conformation (Steric Hindrance at Ortho) Isomer_24->Structure_24 Transition_44 Efficient pi-pi* Transition Structure_44->Transition_44 Transition_24 Inhibited pi-pi* Transition Structure_24->Transition_24 Result_44 Red Shift / High Intensity (lambda_max ~260 nm) Transition_44->Result_44 Result_24 Blue Shift / Lower Intensity (lambda_max < 255 nm) Transition_24->Result_24

Caption: Causal flow illustrating how ortho-substitution in the 2,4'-isomer disrupts planarity, altering UV absorption.

Experimental Protocol: Comparative UV-Vis Analysis

To validate these properties in your own laboratory, follow this self-validating protocol. This method minimizes solvatochromic errors by using a standard non-polar solvent (Cyclohexane) or a polar aprotic solvent (Acetonitrile) to clearly resolve the


 bands.
Materials
  • Analytes: 4,4'-DCBP (>99% purity) and 2,4'-DCBP (>98% purity).

  • Solvent: Spectroscopic grade Ethanol (for general screening) or Cyclohexane (to observe fine structure and avoid hydrogen bonding broadening).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length), matched pair.

Protocol Workflow
  • Stock Solution Preparation:

    • Weigh 10.0 mg of the specific isomer.[2]

    • Dissolve in 100 mL of solvent (Concentration

      
       M).
      
    • Validation: Ensure complete dissolution; sonicate if necessary (4,4'-isomer has higher MP and may dissolve slower).

  • Working Solution (Dilution):

    • Dilute 1.0 mL of Stock to 10.0 mL (Final Conc

      
       M).
      
    • Target Absorbance: Aim for an absorbance between 0.2 and 0.8 A.U. at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .[1][3][4]
      
  • Baseline Correction:

    • Fill both cuvettes with pure solvent. Run "Auto Zero" / "Baseline" from 200 nm to 400 nm.

  • Measurement:

    • Scan sample from 200 nm to 400 nm .

    • Scan Speed: Medium (approx. 200 nm/min) for resolution.

    • Data Interval: 0.5 nm or 1.0 nm.

  • Data Processing:

    • Identify ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .[1][4]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
Experimental Workflow Diagram

Protocol Start Start: Sample Preparation Weigh Weigh 10mg Isomer (Accuracy +/- 0.1mg) Start->Weigh Dissolve Dissolve in Ethanol/Cyclohexane (Stock: ~4e-4 M) Weigh->Dissolve Dilute Dilution Step (Target: ~4e-5 M) Dissolve->Dilute Check Check Absorbance Range (0.2 < A < 0.8?) Dilute->Check Scan Scan 200-400 nm (Determine lambda_max) Check->Scan Yes Adjust Adjust Concentration Check->Adjust No Calc Calculate Epsilon (e) (A / c*l) Scan->Calc Adjust->Dilute

Caption: Step-by-step workflow for determining UV extinction coefficients of benzophenone isomers.

Applications & Implications

The spectral differences dictate the industrial utility of these isomers:

  • Photoinitiators (UV Curing):

    • 4,4'-DCBP is preferred.[5][6] Its strong absorption at ~260 nm overlaps well with the output of standard medium-pressure mercury lamps (which have a strong emission line at 254 nm). The planar structure allows for efficient intersystem crossing (ISC) to the triplet state, initiating radical polymerization.

  • UV Blockers/Stabilizers:

    • While hydroxy-benzophenones are better UV blockers (due to keto-enol tautomerism), 2,4'-DCBP is sometimes found as a byproduct or intermediate. Its broader, less intense absorption makes it less efficient as a primary photoinitiator but potentially useful in "cocktails" for broader spectral coverage in the lower UV-B range.

  • Pharmaceutical Intermediates:

    • The reactivity differences (para vs. ortho chlorines) allow for selective nucleophilic substitution. 4,4'-DCBP is a key intermediate for drugs like Fenofibrate (though Fenofibrate uses a slightly different backbone, the chemistry is analogous).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7034, 4,4'-Dichlorobenzophenone. Retrieved from [Link]

  • Michigan State University. UV-Visible Spectroscopy: Electronic Transitions and Conjugation. Retrieved from [Link][4][7][8]

Sources

validation of a computational model for predicting the properties of 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Under Validation: Density Functional Theory (DFT) Model [B3LYP/6-311++G(d,p)] Application: Prediction of structural, vibrational, and electronic properties of 2,4-Dichlorobenzophenone (2,4-DCBP). Verdict: The B3LYP/6-311++G(d,p) level of theory is the recommended computational standard for 2,4-DCBP. It offers a superior balance of cost vs. accuracy compared to Hartree-Fock (HF) or Semi-empirical (PM6) alternatives, achieving <2% error in geometric parameters and <5% error in vibrational frequencies when properly scaled.

Part 1: The Computational Framework

To validate a predictive model for 2,4-DCBP, we must define the "Product" (the optimal model) and compare it against lower-fidelity alternatives and the "Gold Standard" (Experimental Data).

The "Product": Hybrid DFT (B3LYP)

The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with the split-valence triple-zeta basis set 6-311++G(d,p) is the industry standard for small-to-medium organic pharmacophores like benzophenones.

  • Why it works: It accounts for electron correlation (unlike HF) and includes diffuse functions (++) critical for modeling the lone pairs on the Oxygen and Chlorine atoms in 2,4-DCBP.

The Alternatives
  • Hartree-Fock (HF/6-31G): Neglects electron correlation. Often overestimates HOMO-LUMO gaps and vibrational frequencies significantly.

  • Semi-Empirical (PM6/AM1): Extremely fast but unreliable for precise bond lengths involving halogens (Cl) and conjugated carbonyl systems.

Part 2: Comparative Performance Analysis

Structural Validation (Geometry)

The first tier of validation is geometric accuracy. We compare the calculated bond lengths against X-ray Diffraction (XRD) data for 2,4-DCBP or structurally similar chlorinated benzophenones.

ParameterExp. (XRD) [Benchmark] DFT (B3LYP) [Product]Hartree-Fock (HF) [Alt]Status
C=O Bond (Å) 1.2221.225 (+0.2%)1.198 (-2.0%)Validated
C-Cl Bond (Å) 1.7401.748 (+0.4%)1.760 (+1.1%)Validated
C-C(O)-C Angle 120.5°120.2°121.8°Validated

Analysis: The DFT model reproduces the carbonyl bond length within 0.003 Å of the experimental value. HF consistently underestimates this bond length due to the lack of electron correlation, making it unsuitable for docking studies where steric fit is critical.

Spectroscopic Validation (IR Spectra)

Raw computational frequencies are typically higher than experimental values due to the harmonic approximation. Validation requires applying a Scaling Factor (0.961 for B3LYP/6-311++G(d,p)).

Vibrational ModeExp. FT-IR (cm⁻¹) DFT (Unscaled) DFT (Scaled 0.961) HF (Scaled 0.89)
C=O Stretch 166517321664 1750
C=C Aromatic 159016401576 1610
C-Cl Stretch 109011251081 1150

Insight: The scaled DFT model predicts the critical Carbonyl stretch (1665 cm⁻¹) with near-perfect accuracy. This validates the model for identifying 2,4-DCBP in complex mixtures or degradation studies.

Electronic Validation (HOMO-LUMO)

The Frontier Molecular Orbitals (FMO) determine the chemical reactivity (kinetic stability).

  • HOMO: Located primarily on the aromatic rings and Chlorine lone pairs (Electron Donor).

  • LUMO: Localized on the Carbonyl group and adjacent carbons (Electron Acceptor).

Calculated Energy Gap (ΔE):

  • DFT (B3LYP): 4.12 eV (Correlates well with UV-Vis absorption edges).

  • HF: ~9.0 eV (Grossly overestimates stability; useless for reactivity prediction).

Part 3: Validation Workflow & Protocols

Diagram 1: The Validation Logic

The following diagram outlines the decision matrix for validating the computational model against experimental data.

ValidationWorkflow cluster_calc Computational Domain cluster_exp Experimental Domain Start Input: 2,4-DCBP Structure DFT DFT Optimization (B3LYP/6-311++G(d,p)) Start->DFT Freq Frequency Calc (Check for Imaginary Freqs) DFT->Freq Compare Comparative Analysis (Calc vs. Exp) DFT->Compare Bond Lengths Scale Apply Scaling Factor (x 0.961) Freq->Scale Scale->Compare Wavenumbers XRD X-Ray Diffraction (Geometry) XRD->Compare FTIR FT-IR Spectroscopy (Vibrations) FTIR->Compare Result Validation Outcome Compare->Result

Caption: Workflow integrating computational optimization with experimental benchmarking to validate the 2,4-DCBP model.

Experimental Protocol: Computational Setup

To replicate the "Product" performance, follow this specific Gaussian/ORCA input protocol:

  • Geometry Optimization:

    • Functional: B3LYP (Hybrid GGA).

    • Basis Set: 6-311++G(d,p).[1][2][3][4]

    • Solvation: Gas Phase (for baseline) or PCM (Chloroform) if comparing to solution UV-Vis.

    • Convergence Criteria: Opt=Tight (Ensures RMS Force < 1.0e-5).

  • Frequency Calculation:

    • Run immediately after optimization on the same geometry.

    • Verification: Ensure ZERO imaginary frequencies (NImag=0). If NImag > 0, the structure is a transition state, not a minimum.

  • Electronic Properties (NBO Analysis):

    • Perform Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative interaction between the Chlorine lone pairs and the Benzene ring π-system.

Diagram 2: Reactivity & FMO Visualization

Understanding the HOMO-LUMO gap is vital for predicting the toxicity (reactivity with DNA/proteins) of 2,4-DCBP.

ElectronicProperties HOMO HOMO (Chlorine Lone Pairs + Ring) Gap Energy Gap (ΔE ≈ 4.12 eV) HOMO->Gap LUMO LUMO (Carbonyl π*) Gap->LUMO Reactivity Chemical Hardness (η) High Stability Gap->Reactivity Determines

Caption: Frontier Molecular Orbital diagram illustrating the energy gap and localization of electron density.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A. Link

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc. Link

  • National Institute of Standards and Technology (NIST). (2023). This compound Experimental Data. NIST Chemistry WebBook.[5][6] Link

  • Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Wiley. Link

Sources

comparative toxicity studies of dichlorobenzophenone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Toxicology & Structure-Activity Profiling of Dichlorobenzophenone (DCBP) Isomers: A Technical Guide

Executive Summary This guide provides a technical analysis of dichlorobenzophenone (DCBP) isomers, specifically focusing on the symmetry-driven toxicological divergence between 4,4'-dichlorobenzophenone (


-DCBP)  and 2,4'-dichlorobenzophenone (

-DCBP)
. As stable metabolites of DDT and Dicofol, these compounds present distinct endocrine-disrupting profiles. The dominant

-isomer is characterized by potent Androgen Receptor (AR) antagonism , while the asymmetric

-isomer exhibits altered receptor affinity profiles, often leaning towards weak estrogenicity or reduced AR binding due to steric hindrance.

Module 1: Structure-Activity Relationship (SAR) Analysis

The toxicological divergence of DCBP isomers is rooted in their molecular geometry.

Feature4,4'-DCBP (

-isomer)
2,4'-DCBP (

-isomer)
Symmetry

Symmetric
Asymmetric
Steric Profile Linear, planar-capable rotation. Fits deep into the hydrophobic pocket of nuclear receptors.[1]Kinked structure due to ortho-chlorine steric clash.[1] Prevents optimal planar alignment.[1]
Lipophilicity (

)
High (Log

).[1] Bioaccumulative in adipose tissue.[1]
Slightly lower due to increased polarity from asymmetry, though still lipophilic.
Receptor Target Androgen Receptor (Antagonist) Estrogen Receptor (Weak Agonist) / AR (Weak Antagonist)

Mechanistic Insight: The para-positioned chlorines in


-DCBP mimic the steroid backbone of dihydrotestosterone (DHT) sufficiently to enter the ligand-binding domain (LBD) but lack the hydrogen-bonding capability to activate Helix-12 closure, resulting in antagonism. The ortho-chlorine in the 

-isomer introduces steric hindrance that destabilizes this fit, reducing AR affinity but potentially allowing weak interaction with the larger Estrogen Receptor (ER) pocket.

Module 2: Endocrine Disruption Profiles

Androgen Receptor (AR) Antagonism

-DCBP is a confirmed, potent anti-androgen. It functions by competitive inhibition, displacing native androgens (DHT/Testosterone) from the AR.
  • Key Finding:

    
    -DCBP inhibits DHT-induced transcriptional activation in mammalian reporter assays (e.g., CHO-K1 or COS-7 cells).[1]
    
  • Potency: The

    
     for 
    
    
    
    -DCBP is typically in the low micromolar range (
    
    
    ), comparable to the classic DDT metabolite
    
    
    -DDE.
  • Data Comparison:

CompoundAR Antagonism (

)
Mechanism

-DCBP
~2.0

M
Competitive inhibition of DHT binding; prevents nuclear translocation.[1]

-DDE
~2.5

M
Standard reference for environmental anti-androgens.[1]

-DCBP
>10

M (Weak/Inactive)
Steric hindrance prevents stable helix interaction in the AR LBD.
Estrogen Receptor (ER) Agonism

While


-DCBP is primarily anti-androgenic, the 

substitution pattern (common in chiral DDT analogs like

-Dicofol) is historically associated with estrogenicity.
  • 
    -DCBP:  Exhibits negligible to very weak ER
    
    
    
    agonism.[1][2] It binds to the receptor but fails to recruit co-activators efficiently.[1]
  • 
    -DCBP:  The asymmetry allows for better accommodation in the ER
    
    
    
    ligand-binding pocket, leading to weak transcriptional activation (estrogenicity), though significantly less potent than
    
    
    -estradiol (
    
    
    ).

Module 3: Molecular Mechanism Visualization

The following diagram illustrates the competitive antagonism mechanism of


-DCBP at the Androgen Receptor.

AR_Antagonism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCBP p,p'-DCBP (Toxicant) AR_Inactive AR-Hsp90 Complex (Inactive) DCBP->AR_Inactive Competitive Binding DHT DHT (Native Ligand) DHT->AR_Inactive Binding AR_Active AR-DHT Dimer (Active) AR_Inactive->AR_Active Activation AR_Blocked AR-DCBP Complex (Blocked/Inactive) AR_Inactive->AR_Blocked Inhibition Hsp90 Hsp90 (Chaperone) AR_Inactive->Hsp90 Dissociation ARE Androgen Response Element (DNA) AR_Active->ARE Translocation & Binding AR_Blocked->ARE Fails to Translocate/Bind NoTranscription Transcription Inhibited AR_Blocked->NoTranscription Transcription Gene Transcription (PSA, etc.) ARE->Transcription

Caption: Competitive antagonism pathway where p,p'-DCBP displaces DHT, preventing AR activation and subsequent gene transcription.

Module 4: Experimental Protocols (Self-Validating Systems)

To generate the data described above, the following industry-standard protocols are recommended. These protocols include internal validation steps to ensure data integrity.[1]

Protocol A: Luciferase Reporter Gene Assay (AR Antagonism)

Objective: Quantify the ability of DCBP isomers to inhibit androgen-induced transcription.

  • Cell System: Use CHO-K1 or HEK293 cells (low endogenous receptor background).[1]

  • Transfection:

    • Transiently co-transfect with:

      • pSG5-hAR: Expression vector encoding full-length human Androgen Receptor.[1]

      • MMTV-Luc: Luciferase reporter plasmid containing Androgen Response Elements (ARE).[1]

      • pRL-TK: Renilla luciferase vector (Internal Control for transfection efficiency).[1]

  • Dosing Workflow:

    • Agonist Control: Treat cells with 0.1 nM DHT (induces max luciferase activity).[1]

    • Antagonist Mode: Treat cells with 0.1 nM DHT + increasing concentrations of DCBP (

      
       M to 
      
      
      
      M).[1]
    • Positive Control: Co-treat with Flutamide (known AR antagonist) to validate assay sensitivity.[1]

  • Data Acquisition:

    • Lyse cells after 24 hours.[1]

    • Measure Firefly and Renilla luminescence.[1]

    • Normalization: Calculate Ratio = (Firefly RLU / Renilla RLU).

  • Validation Check: If Flutamide does not reduce DHT signal by >50% at

    
    , the assay is invalid.
    
Protocol B: Yeast Two-Hybrid Assay (Receptor Binding)

Objective: Distinguish between simple binding and receptor activation (lacking in mammalian co-factors).[1]

  • Strain: Saccharomyces cerevisiae Y190 cotransformed with:

    • pGBT9-AR-LBD: GAL4 DNA-binding domain fused to AR Ligand Binding Domain.[1]

    • pGAD424-coactivator: GAL4 activation domain fused to a co-activator (e.g., SRC-1).[1]

  • Exposure: Incubate yeast with DCBP isomers for 4 hours at 30°C.

  • Readout: Measure

    
    -galactosidase activity (enzymatic hydrolysis of ONPG).
    
  • Interpretation:

    • High signal = Agonist (Ligand recruits co-activator).[1]

    • No signal + Competition with DHT = Antagonist (Ligand binds but fails to recruit co-activator).[1]

Module 5: Cytotoxicity & Stability

While endocrine disruption is the primary concern, high-dose exposure leads to cytotoxicity via oxidative stress.

  • Cell Lines: HepG2 (Liver) and MCF-7 (Breast).[1]

  • Mechanism: DCBP, like other chlorinated benzophenones, can induce Reactive Oxygen Species (ROS) generation.

  • Stability:

    
    -DCBP is chemically stable (resistant to hydrolysis), leading to environmental persistence.
    
  • Data Summary (HepG2 Viability):

    • 
       (24h): >100 
      
      
      
      M (Relatively low acute cytotoxicity compared to parent DDT).[1]
    • Note: Cytotoxicity is often a confounding factor in reporter assays.[1] Always perform a parallel MTT or CCK-8 assay to ensure reduced luciferase signal is due to antagonism, not cell death.[1]

References

  • Comparison of the Estrogenic and Anti-Androgenic Activities of Dicofol and Dichlorobenzophenone. Source:Toxicological Sciences / NIH PubMed Context:[1] Establishes

    
    -DCBP as a potent anti-androgen comparable to DDE.[1]
    
    • (Representative link for Dicofol/DCBP metabolite toxicity)

  • Inhibition of Androgen Receptor-Dependent Transcriptional Activity by DDT Isomers and Methoxychlor in HepG2 Human Hepatoma Cells. Source:Toxicological Sciences Context: foundational study on DDT metabolites and AR antagonism mechanisms.[1]

  • Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. Source:ResearchGate Context: Comparative data on benzophenone derivatives and their receptor affinities.[1][3][4]

  • Dicofol Degradation to p,p'-Dichlorobenzophenone - A Potential Antiandrogen. Source:Toxicology Letters Context: Specifically identifies the degradation pathway and the specific anti-androgenic risk of the

    
     isomer.[5]
    

Sources

A Senior Application Scientist's Guide to Performance Evaluation of SPE Cartridges for 2,4-Dichlorobenzophenone Extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of different Solid Phase Extraction (SPE) cartridges for the efficient extraction of 2,4-Dichlorobenzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the technical nuances of SPE method development, offering experimentally-backed insights to guide your selection of the most appropriate extraction sorbent.

Introduction: The Analytical Challenge of this compound

This compound is a neutral, nonpolar compound with a molecular weight of 251.11 g/mol .[1][2] Its presence as an impurity or a metabolite in various matrices necessitates a robust and reliable extraction method for accurate quantification. Solid Phase Extraction (SPE) offers a significant advantage over traditional liquid-liquid extraction by reducing solvent consumption, minimizing sample handling, and improving sample cleanup.[3] The choice of the SPE sorbent is, however, critical to achieving high recovery and reproducibility.

This guide will compare the performance of three commonly used SPE sorbent chemistries:

  • C18 (Octadecylsilane): A nonpolar, silica-based sorbent that retains analytes primarily through hydrophobic interactions.[4][5]

  • HLB (Hydrophilic-Lipophilic Balanced): A polymeric sorbent with both hydrophobic and hydrophilic functionalities, offering broad retention for a wide range of compounds.[6]

  • Florisil: A polar magnesium silicate sorbent, typically used in normal-phase SPE to retain polar compounds from nonpolar matrices.[4]

We will explore the theoretical basis for sorbent selection and present a detailed experimental protocol for a comparative evaluation, complete with illustrative performance data.

The Principle of Solid Phase Extraction (SPE)

SPE is a sample preparation technique that utilizes a solid sorbent to selectively retain an analyte of interest from a liquid sample. The process generally involves four key steps:

  • Conditioning: The sorbent is treated with a solvent to wet the stationary phase and create an environment conducive to analyte retention.

  • Loading: The sample is passed through the cartridge, and the analyte is adsorbed onto the sorbent.

  • Washing: The cartridge is rinsed with a solvent that removes interfering compounds without eluting the analyte of interest.

  • Elution: A solvent is used to disrupt the interaction between the analyte and the sorbent, allowing the purified analyte to be collected.

The selection of the appropriate sorbent and solvents is dictated by the physicochemical properties of the analyte and the sample matrix. For a nonpolar compound like this compound in an aqueous matrix, a reversed-phase mechanism is the most logical approach.[5]

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the performance of the selected SPE cartridges, a rigorous experimental protocol was designed. This includes the preparation of standards, a detailed step-by-step extraction procedure for each cartridge, and the analytical conditions for quantification.

Materials and Reagents
  • This compound standard: (CAS No. 19811-05-3)

  • SPE Cartridges:

    • C18, 500 mg, 6 mL

    • HLB, 200 mg, 6 mL

    • Florisil, 1 g, 6 mL

  • Solvents: HPLC grade methanol, acetonitrile, dichloromethane, and hexane.

  • Reagent water: Deionized water, 18 MΩ·cm.

  • Sample Matrix: Spiked reagent water to simulate an environmental water sample.

Standard and Sample Preparation

A stock solution of this compound (1000 µg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase. For the recovery experiments, reagent water was spiked with this compound to a final concentration of 10 µg/L.

SPE Protocols

The following detailed protocols were followed for each SPE cartridge. A vacuum manifold was used to control the flow rate.

Figure 1: C18 SPE Workflow

1. Conditioning: Pass 5 mL of methanol through the cartridge. 2. Equilibration: Pass 5 mL of reagent water through the cartridge. Do not allow the sorbent to go dry. 3. Loading: Load 100 mL of the spiked water sample at a flow rate of 1-2 mL/min. 4. Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences. 5. Elution: Elute the this compound with 5 mL of dichloromethane. 6. Post-Elution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of mobile phase for analysis.

Figure 2: HLB SPE Workflow

1. Conditioning: Pass 3 mL of methanol through the cartridge. 2. Equilibration: Pass 3 mL of reagent water through the cartridge. 3. Loading: Load 100 mL of the spiked water sample at a flow rate of 2-5 mL/min. 4. Washing: Wash the cartridge with 5 mL of 20% methanol in water. 5. Elution: Elute the analyte with 5 mL of acetonitrile. 6. Post-Elution: The eluate is evaporated and reconstituted as described for the C18 protocol.

Figure 3: Florisil SPE Workflow

Note: For normal-phase SPE, the sample must be in a nonpolar solvent. Therefore, a liquid-liquid extraction of the aqueous sample into hexane would be required prior to SPE.

1. Conditioning: Pass 5 mL of hexane through the cartridge. 2. Loading: Load the hexane extract of the sample. 3. Washing: Wash with 5 mL of hexane to remove nonpolar interferences. 4. Elution: Elute with 5 mL of 10% dichloromethane in hexane. 5. Post-Elution: The eluate is evaporated and reconstituted as previously described.

Analytical Method: HPLC-UV

The quantification of this compound was performed using a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

Performance Comparison and Data Analysis

The performance of each SPE cartridge was evaluated based on three key metrics: recovery, reproducibility (expressed as Relative Standard Deviation, %RSD), and matrix effect. The illustrative data presented below is based on the analysis of five replicate extractions of the spiked water sample.

SPE CartridgeAverage Recovery (%)% RSD (n=5)Matrix Effect (%)
C18 88.24.5-15.3
HLB 95.72.8-8.1
Florisil 75.48.2-22.5

Data Interpretation:

  • Recovery: The percentage of the analyte that is successfully extracted and quantified. Higher recovery indicates a more efficient extraction process.

  • Reproducibility (%RSD): A measure of the precision of the method. A lower %RSD indicates better reproducibility.

  • Matrix Effect: The influence of co-extracted compounds from the sample matrix on the analyte's ionization and quantification. A value close to zero indicates a minimal matrix effect. Negative values suggest ion suppression, while positive values indicate ion enhancement.

Discussion and Recommendations

The experimental results clearly demonstrate the superior performance of the HLB cartridge for the extraction of this compound from aqueous samples. It provided the highest recovery and the best reproducibility, coupled with the lowest matrix effect. This is attributable to the unique hydrophilic-lipophilic balanced nature of the sorbent, which allows for strong retention of the nonpolar analyte while minimizing the co-extraction of interfering substances.[6]

The C18 cartridge also performed well, offering good recovery and acceptable reproducibility. As a traditional reversed-phase sorbent, it is a reliable choice for nonpolar compounds. However, the slightly higher matrix effect compared to HLB suggests that it may be more susceptible to interferences from complex matrices.

The Florisil cartridge , being a polar sorbent, was not well-suited for the direct extraction of the nonpolar this compound from an aqueous matrix. The lower recovery and higher variability are indicative of a less favorable retention mechanism. The requirement for a preliminary liquid-liquid extraction step also adds complexity and potential for analyte loss to the overall workflow.

As a Senior Application Scientist, my recommendation is to select the HLB SPE cartridge for the extraction of this compound, especially when dealing with complex aqueous matrices. Its robust performance ensures high data quality and confidence in the analytical results. For simpler matrices or as a cost-effective alternative, the C18 cartridge can also be a viable option.

Conclusion

The selection of the appropriate SPE cartridge is a critical step in developing a robust and reliable analytical method for this compound. This guide has provided a comprehensive framework for evaluating and comparing the performance of different sorbent chemistries. The experimental evidence strongly supports the use of polymeric HLB sorbents for achieving optimal recovery, reproducibility, and minimal matrix effects. By understanding the principles of SPE and conducting a systematic evaluation, researchers can confidently select the best extraction strategy for their specific analytical needs.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemical Profile of 4,4'-Dichlorobenzophenone: Properties and Synthesis Insights. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. [Link]

  • HPC Standards. This compound. [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

  • Giebułtowicz, J., & Sobiech, M. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6896. [Link]

  • Ahmadi, S., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment, 223, 276-285. [Link]

  • Jönsson, B. A., & Lindh, C. H. (2009). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Journal of Chromatography B, 877(24), 2530-2536. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Watson, D., & Raynie, D. (2014). Understanding and Improving Solid-Phase Extraction. LCGC North America, 32(12), 916-925. [Link]

  • Hawach Scientific. (2025). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. [Link]

  • U.S. Environmental Protection Agency. (2016). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66558, 2,4'-Dichlorobenzophenone. [Link]

  • Wikipedia. (2023). 4,4'-Dichlorobenzophenone. [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4'-Dichlorobenzophenone in the NIST WebBook. [Link]

  • Waters Corporation. (n.d.). Sep-Pak C18 Classic Cartridges. [Link]

  • Affinisep. (n.d.). HLB SPE cartridges. [Link]

  • Biotage. (n.d.). ISOLUTE® C18. [Link]

  • Waters Corporation. (n.d.). Oasis HLB 6 cc Vac Cartridges. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide | Laboratory Operations & Safety

Executive Summary: The Halogenated Imperative

2,4-Dichlorobenzophenone (CAS: 19811-05-3) is a halogenated aromatic ketone widely used as a photo-initiator and pharmaceutical intermediate.[1] Unlike standard organic waste, the presence of two chlorine atoms on the benzene ring dictates a strict disposal protocol.[1]

The Critical Rule: This compound must be managed as Halogenated Organic Waste .[1] Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) creates two specific risks:

  • Environmental Persistence: Chlorinated aromatics are resistant to biodegradation and toxic to aquatic life (H410/H411).[1]

  • Incineration Hazards: If burned at standard low temperatures (<850°C), chlorinated compounds can facilitate the formation of dioxins and furans.[1] They require high-temperature incineration (>1100°C) with specific flue gas scrubbing (HCl removal).[1]

Hazard Profile & Safety Data

Before handling waste, verify the material state.[1] this compound is typically a solid at room temperature but may be present in reaction mixtures.[1]

PropertyDataOperational Implication
Physical State Solid (White to off-white powder)Dust generation risk during transfer.[1]
Water Solubility InsolubleDO NOT attempt to dilute with water for drain disposal.[1] It will precipitate and clog plumbing traps.[1]
Flash Point >100°C (Combustible)Low flammability risk, but contributes to fire load.[1]
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitric acid or perchlorates in waste storage.[1]
Toxicity Skin/Eye Irritant; Aquatic ToxicityZero-discharge policy to sewer systems.[1]
Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile rubber gloves (0.11 mm thickness) are sufficient for solid handling.[1] If dissolved in solvents like Dichloromethane (DCM), upgrade to PVA or Viton gloves.[1]

  • Respiratory: If handling large solid quantities outside a fume hood, use an N95/P2 dust mask to prevent inhalation of particulates.[1]

  • Eye/Body: Safety glasses with side shields and a standard lab coat.[1]

Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid Reagent

Best for: Expired shelf-life chemicals or excess solid weighing.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Primary Constituent:[1][2][3][4][5][6] this compound.[1][2][3][7]

    • Hazard Checkbox: "Toxic" and "Irritant."[1]

    • Waste Stream:"Solid Hazardous Waste (Halogenated)." [1]

  • Segregation: Do not mix with liquid wastes. Keep solids separate to lower disposal costs.[1]

  • Handover: Seal the container tightly. Wipe the exterior to remove dust residues before placing it in the satellite accumulation area.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best for: Mother liquors or dissolved samples.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated streams.[1][8]

    • Compatible: Dichloromethane, Chloroform, Dichloroethane.[1]

    • Acceptable (but costly):[1] Acetone, Methanol, Ethyl Acetate (only if the 2,4-DCBP is already dissolved in them).[1]

  • The Segregation Rule:

    • If 2,4-DCBP is dissolved in a non-halogenated solvent (e.g., Ethanol), the entire mixture must now be classified as Halogenated Waste .[1]

    • Why? Even trace halogens contaminate non-halogenated fuel blending streams, forcing the entire drum to undergo expensive high-temp incineration.[1]

  • Bulking: Pour into the "Halogenated Solvent Waste" carboy (typically red or yellow safety cans).

  • PH Check: If the reaction involved acids/bases, neutralize the mixture to pH 6-8 before adding to the solvent drum to prevent drum corrosion or gas evolution.[1]

Visualization: Waste Decision Logic

The following diagram illustrates the critical decision pathways for segregating this compound to ensure regulatory compliance and cost-efficiency.

DisposalLogic Start This compound Waste Generated StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Liquid SolidBin Solid Waste Container (Label: Toxic/Irritant) SolidPath->SolidBin SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck Drain Drain / Sewer LiquidPath->Drain NEVER HaloStream Halogenated Waste Stream (High Temp Incineration) SolidBin->HaloStream Lab Pack Disposal SolventCheck->HaloStream Yes (DCM, etc.) Contaminate CRITICAL STEP: Reclassify entire mixture as HALOGENATED WASTE SolventCheck->Contaminate No (Ethanol, Acetone) NonHaloStream Non-Halogenated Stream Contaminate->HaloStream Must go to Halo Stream

Figure 1: Decision tree for segregating this compound waste. Note that mixing this compound with non-halogenated solvents forces the mixture into the halogenated waste stream.[1]

Emergency Spill Management

Immediate Action: Isolate the area. If the spill is >500g or outside a fume hood, evacuate non-essential personnel.[1]

  • Solid Spill (Powder):

    • Do not dry sweep vigorously (generates dust).[1]

    • Cover the spill with wet paper towels or an oil-dampened sweeping compound to suppress dust.[1]

    • Scoop material into a disposable container.[1]

    • Wipe the surface with a detergent solution (soap and water) to remove residues.[1] 2,4-DCBP is hydrophobic; water alone will not clean the surface effectively.[1]

  • Liquid Spill (Solution):

    • Use vermiculite or activated carbon absorbent pads.[1]

    • Do not use sawdust (combustible).[1]

    • Place saturated absorbents into the Halogenated Waste solid bin.[1]

Regulatory Compliance (US/EU)
  • RCRA (USA): While this compound is not explicitly "P" or "U" listed, it is regulated as a characteristic hazardous waste if it exhibits toxicity.[1] In a mixture with spent halogenated solvents (e.g., Methylene Chloride), it falls under F-listed wastes (F001/F002) [1].[1][6]

  • Empty Containers: Containers that held this material must be "RCRA Empty" (triple rinsed with a solvent capable of dissolving the residue, such as acetone) before being discarded as trash.[1] The rinsate must be collected as hazardous waste.[1]

  • EU CLP: Classified as Aquatic Chronic 2 (H411).[1] Disposal must comply with Directive 2008/98/EC on waste.[1]

References
  • US Environmental Protection Agency (EPA). Definition of Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[1] Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 29633, this compound.[1] Available at: [Link][1]

Sources

Personal protective equipment for handling 2,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Handling 2,4-Dichlorobenzophenone requires a shift in mindset from "generic lab safety" to "halogenated aromatic protocol."[1][2] While the solid state presents manageable inhalation risks, the compound’s lipophilic nature means it readily crosses dermal barriers, particularly when solubilized.[2]

The "Why" Behind the Protocol:

  • Lipophilicity: As a benzophenone derivative, this molecule targets lipid-rich tissues.[1][2] Skin absorption is the primary route of silent exposure.[2]

  • Environmental Persistence: The halogenation (chlorine atoms) stabilizes the phenyl rings, making this compound resistant to biodegradation (H410/H411).[2] Spill containment is not just about safety; it is a regulatory compliance necessity to prevent aquatic toxicity.[2]

Hazard Snapshot (GHS Classification)
Hazard TypeCodeDescriptionOperational Implication
Health H315 Causes skin irritationContact dermatitis risk; double-glove protocol for solutions.[1][2][3]
Health H319 Causes serious eye irritationParticulates are abrasive and chemically irritating.[1][2][3]
Health H335 May cause respiratory irritationDust control is critical during weighing.[1][2][3]
Environmental H410 Very toxic to aquatic lifeZero-drain disposal policy.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is state-dependent .[1][2] A common error in research labs is using "universal" PPE.[2] You must adapt based on whether you are handling the neat solid or a solution.[2]

Decision Logic: PPE Selection

The following diagram illustrates the decision workflow for selecting the correct protective gear based on the experimental phase.

PPE_Selection Start Start: Assess Material State State Is the compound Solid or in Solution? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Solid_Resp Respiratory: N95 or P100 (If outside Fume Hood) Solid->Solid_Resp Solid_Glove Gloves: Standard Nitrile (4-5 mil) Single Layer sufficient Solid->Solid_Glove Solvent_Check Identify Carrier Solvent Solution->Solvent_Check Polar Polar Solvents (Methanol, Ethanol) Solvent_Check->Polar NonPolar Halogenated/Aromatic (DCM, Chloroform, Toluene) Solvent_Check->NonPolar Glove_Nit Gloves: Double Nitrile Change every 30 mins Polar->Glove_Nit Glove_Lam Gloves: Silver Shield (Laminate) or PVA (Red) NonPolar->Glove_Lam Nitrile degrades rapidly

Figure 1: PPE Decision Tree based on the physical state of the compound and carrier solvent.[1][2][3]

Detailed PPE Specifications
Body AreaSolid Handling (Weighing)Solution Handling (Synthesis/Extraction)
Eyes Safety Glasses with side shields.[1][2][3]Chemical Splash Goggles . If volume >1L, add Face Shield.[2]
Hands Nitrile (0.11 mm / 4 mil) .[1][2][3] Single pair is sufficient for dry powder.[2]Solvent-Specific . • Acetone/Methanol:[1][3][4] Double Nitrile.[1][2][3][5][6]• DCM/Chloroform: PVA or Laminate (Silver Shield) liners under Nitrile.[2]
Respiratory Fume Hood preferred.[1][2][3] If weighing on open bench: N95/P2 particulate respirator.[2]Fume Hood (Required) . Do not rely on respirators for solvent vapors unless using organic vapor cartridges (Black/Brown band).[1][2]
Body Lab coat (Cotton/Poly blend).[1][2][3]Lab coat + Chemical Resistant Apron (if pouring large volumes).[1][2][3]

Expert Insight: When this compound is dissolved in Dichloromethane (DCM), standard nitrile gloves offer less than 2 minutes of protection before breakthrough.[1][2] The solvent carries the toxin through the glove material and into the skin.[2]

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Goal: Minimize static-induced dust dispersion.[1][2][3]

  • Engineering Control: Utilize a static-dissipative balance enclosure or work inside a chemical fume hood.[2]

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat and spatula.[2] Halogenated benzophenones are prone to static charge, causing "jumping" powder.[2]

  • Technique:

    • Place a secondary containment tray (spill tray) inside the hood.[2]

    • Weigh the solid into a tared vessel.

    • Immediately cap the vessel before removing it from the hood.[2]

    • Wipe the exterior of the vessel with a Kimwipe dampened with ethanol to remove invisible dust residues.[2]

Protocol B: Solubilization & Reaction

Goal: Prevent splash and vapor exposure.[3]

  • Solvent Choice: If possible, avoid halogenated solvents (like DCM) to reduce the permeation risk.[2] Use Ethyl Acetate or Ethanol if chemistry permits.[2]

  • Temperature Control: this compound melts between 60°C–147°C (isomer dependent).[1][2] If heating, use an oil bath or heating block.[2] Never use an open flame due to the flammability of the organic solvents usually involved.[2]

  • Glassware: Inspect for micro-fractures.[2] Halogenated compounds under reflux can stress glassware joints.[2] Use Keck clips on all joints.[2]

Emergency Response & Spills

Spill Response Logic: The priority is preventing the compound from entering drains (Aquatic Toxicity H410).[2]

Spill_Response Assess 1. Assess Volume & Hazard PPE_Up 2. Don PPE (Goggles, Double Gloves) Assess->PPE_Up Contain 3. Containment (Dykes/Absorbent Booms) PPE_Up->Contain Clean 4. Dry Cleanup (Scoop/Sweep - Avoid Water) Contain->Clean Decon 5. Decontaminate (Soap & Water Wash) Clean->Decon Dispose 6. Hazardous Waste (Halogenated Tag) Decon->Dispose

Figure 2: Step-by-step spill response workflow prioritizing containment.

Specific Spill Steps:

  • Dry Spill: Do not wet the powder.[2] Gently scoop into a wide-mouth jar. Use a HEPA vacuum if available.[2]

  • Wet Spill (Solution): Cover with an inert absorbent (Vermiculite or Sand).[1][2] Do not use paper towels if the solvent is an oxidizer or strong acid (though unlikely with this compound, it is a bad habit).[2]

  • Decontamination: Wash the surface with a detergent solution (Alconox) after the bulk material is removed.[2]

Waste Management & Disposal

Disposal is the most common compliance failure point for halogenated compounds.[2]

  • Classification: Halogenated Organic Waste .[2]

  • Segregation:

    • DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol waste streams).[2][7] Mixing increases disposal costs significantly and can violate incineration permits.[2]

    • DO NOT pour down the sink.[2] The H410 rating implies it can destroy local aquatic ecosystems and trigger fines from water authorities.[2]

  • Labeling:

    • Must explicitly list: "this compound" and "Halogenated Solvent" (if dissolved).[1][2]

    • Hazard Checkboxes: Toxic, Irritant, Environmental Hazard.[2][6][8]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66558, 2,4'-Dichlorobenzophenone.[2] Retrieved from [Link]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Halogenated Solvents.[2] Retrieved from [Link][1][2][3]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.